molecular formula C5H11N B11725933 Pent-4-en-2-amine

Pent-4-en-2-amine

Cat. No.: B11725933
M. Wt: 85.15 g/mol
InChI Key: BPIDLOWRIYHHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-4-en-2-amine is an organic compound with the molecular formula C5H11N and a molecular weight of 85.15 . It is classified as an aliphatic primary amine, featuring a terminal alkene group and an amino group on a five-carbon chain . This structure gives the compound two distinct reactive sites: the nucleophilic nitrogen atom and the carbon-carbon double bond . The amine nitrogen is sp³ hybridized, giving the molecule a pyramidal geometry, and it can act as a base . The presence of both functional groups makes Pent-4-en-2-amine a versatile building block or intermediate in organic synthesis and methodology development . Researchers may employ it in the synthesis of more complex nitrogen-containing molecules, in polymerization reactions, or in the study of nucleophilic addition reactions. The compound must be handled by qualified professionals in accordance with established laboratory safety protocols. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-3-4-5(2)6/h3,5H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIDLOWRIYHHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Pent-4-en-2-amine (CAS 31685-30-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homoallylic Amine Scaffold

Pent-4-en-2-amine (CAS 31685-30-0), often referred to as 1-methyl-3-butenylamine, represents a critical "chiral pool" building block in medicinal chemistry. Unlike simple aliphatic amines, this molecule possesses a homoallylic architecture—a terminal alkene separated from the amine center by a single methylene spacer.

For drug development professionals, this specific spacing is not trivial. It allows for:

  • Facile Heterocycles: Rapid access to pyrrolidines via 5-exo-trig cyclizations (iodocyclization).

  • Diversity Oriented Synthesis (DOS): The terminal alkene serves as a handle for Grubbs metathesis or cross-coupling without interfering with the amine functionality.

  • Stereochemical Control: While the CAS 31685-30-0 designates the racemate, the C2 stereocenter allows for the introduction of chirality early in the synthetic sequence.

This guide moves beyond basic properties to explore the synthesis, handling, and high-value applications of this synthon.

Physicochemical Profile

The following data aggregates experimental and predicted values. Note that as a low-molecular-weight amine, volatility and hygroscopicity are primary handling concerns.

PropertyValueContext/Notes
CAS Number 31685-30-0Refers to the racemate.
Molecular Formula

Molecular Weight 85.15 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure.
Boiling Point ~84–88 °C (Predicted)High volatility; significant loss during rotary evaporation.
Density 0.762 g/mL (Predicted)Less dense than water.
pKa ~10.5 (Conjugate acid)Typical for primary aliphatic amines.
Solubility Miscible in EtOH, DCM, THFHigh water solubility (use salting-out for extraction).
Flash Point < 20 °C (Est.)Highly Flammable . Handle in fume hood.

Critical Handling Note: Free amines of this weight avidly absorb atmospheric


 to form carbamates (white crusts). Always store as the HCl or Tosylate salt  for long-term stability.

Synthetic Access: Validated Protocols

While commercially available, in-house synthesis is often required to access specific enantiomers or isotopologues.

Protocol A: Reductive Amination (The "Workhorse" Route)

This method is preferred for generating the racemate on a multi-gram scale. It avoids the use of pressurized hydrogen, preserving the terminal alkene.

Reaction Logic: We utilize Sodium Cyanoborohydride (


)  rather than 

.
  • Why?

    
     is less aggressive and selectively reduces the in situ imine at pH 6–7 without reducing the ketone or the alkene.
    

Step-by-Step Workflow:

  • Imine Formation: To a flask containing Pent-4-en-2-one (1.0 eq) in MeOH, add Ammonium Acetate (10.0 eq) .

  • Activation: Stir for 30 minutes at room temperature to establish the ketone-imine equilibrium.

  • Reduction: Cool to 0°C. Add

    
     (0.7 eq)  portion-wise.
    
    • Caution: Cyanide residue risk. All waste streams must be treated with bleach.

  • Workup (The "Trap"):

    • Acidify to pH < 2 with 1M HCl (traps amine in water layer).

    • Wash aqueous layer with

      
       (removes unreacted ketone).
      
    • Basify aqueous layer to pH > 12 with NaOH pellets.

    • Extract with DCM.

  • Isolation: Dry over

    
     and carefully distill (atmospheric pressure). Do not use high vacuum due to volatility.
    
Protocol B: Asymmetric Synthesis (The "Ellman" Route)

For drug candidates, enantiopurity is non-negotiable. The Ellman auxiliary provides >98% ee.

Workflow Visualization:

Synthesis Ketone Pent-4-en-2-one Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4, THF Dehydration Auxiliary (R)-t-Butanesulfinamide Auxiliary->Imine Amine (R)-Pent-4-en-2-amine (>98% ee) Imine->Amine 1. DIBAL-H or NaBH4 2. HCl (Deprotection)

Figure 1: Stereoselective synthesis using Ellman's Sulfinamide. The bulky tert-butyl group directs the hydride attack.

Reactivity & Applications: The "Killer App"

The true value of CAS 31685-30-0 lies in its ability to undergo Iodocyclization . This transformation converts the linear amine into a functionalized pyrrolidine, a scaffold ubiquitous in alkaloids (e.g., nicotine analogs) and proline mimetics.

Mechanism: 5-Exo-Trig Cyclization

The reaction is driven by the electrophilic activation of the alkene by iodine (


), followed by the nucleophilic attack of the amine nitrogen.

Key Mechanistic Insight: The reaction is stereospecific. The chirality at C2 (the amine center) dictates the stereochemistry of the newly formed C-I center via a chair-like transition state.

Cyclization Start Pent-4-en-2-amine Complex Iodonium Intermediate (Alkene-I2 complex) Start->Complex + I2 / NaHCO3 TS Transition State (5-exo-trig) Complex->TS Intramolecular Attack Product 2-(iodomethyl)-5-methylpyrrolidine TS->Product Ring Closure

Figure 2: Iodocyclization pathway. The kinetic 5-exo-trig closure is favored over the 6-endo-dig.

Experimental Tip for Cyclization:
  • Solvent: Use MeCN or DCM.

  • Base: Solid

    
     is required to neutralize the HI generated. Without base, the amine protonates and becomes non-nucleophilic, killing the reaction.
    

Safety & Handling

1. Flammability: With a flash point estimated below 20°C, this amine poses a significant fire risk. Ground all glassware. Use spark-proof tools.

2. Corrosivity: Like most low-MW amines, it causes severe skin burns and eye damage (Category 1B).

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water.

3. Storage:

  • Air Sensitive: Oxidizes slowly.

  • Carbon Dioxide Sensitive: Forms solid carbamates on the cap threads, which can seize the container.

  • Recommendation: Store under Nitrogen/Argon at 2–8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6713451, Pent-4-en-2-amine. Retrieved from [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from [Link]

  • ResearchGate. Iodocyclization: Past and Present Examples. Retrieved from [Link]

The Homoallylic Amine Scaffold: Pent-4-en-2-amine in Asymmetric Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

Pent-4-en-2-amine represents a privileged homoallylic amine scaffold, characterized by a 1,3-relationship between a chiral amine center and a terminal alkene. This structural motif is not merely a linker; it is a "spring-loaded" intermediate. In drug discovery, this specific architecture serves two critical functions:

  • Peptidomimetics: It mimics the

    
    -turn of peptides, allowing for the design of protease inhibitors that lock into specific conformational states.
    
  • Divergent Synthesis: The terminal alkene allows for rapid functionalization via cross-metathesis or oxidative cleavage, while the amine serves as a handle for heterocycle formation (pyrrolidines and piperidines).

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested workflow for the asymmetric synthesis and application of this scaffold, focusing on the (2S) and (2R) enantiomers.

Asymmetric Synthesis: The Ellman Auxiliary Protocol

While racemic pent-4-en-2-amine can be synthesized via reductive amination, high-value pharmaceutical applications require enantiopurity (>98% ee). The industry-standard method relies on the Ellman Sulfinamide Auxiliary . This approach is superior to traditional chiral pool methods because it allows for the tunable introduction of the allyl group with predictable stereochemistry.

Mechanistic Logic

The reaction proceeds via a diastereoselective addition of an allylmetal reagent to a chiral N-sulfinyl imine. The bulky tert-butyl group on the sulfinyl auxiliary directs the nucleophilic attack via a highly ordered Zimmerman-Traxler transition state.

Synthetic Workflow Visualization

EllmanSynthesis Aldehyde Acetaldehyde (Precursor) Imine N-Sulfinyl Imine (Activated Electrophile) Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-t-Butanesulfinamide (Chiral Aux) Auxiliary->Imine Protected Sulfinamide Intermediate (dr > 98:2) Imine->Protected -78°C, CH2Cl2 Allylation Allylmagnesium Bromide (Diastereoselective Addn) Allylation->Protected Product Pent-4-en-2-amine (Chiral Salt) Protected->Product Acidic Hydrolysis Deprotection HCl / MeOH (Cleavage)

Figure 1: The Ellman auxiliary route provides a self-validating checkpoint at the "Protected" stage, where diastereomeric ratio (dr) can be confirmed via HPLC before final cleavage.

Experimental Protocol: Synthesis of (S)-Pent-4-en-2-amine

Safety Note: Allylmagnesium bromide is pyrophoric. All reactions must be performed under an inert Argon atmosphere.

Step 1: Condensation (Imine Formation)
  • Reagents: Acetaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.0 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Dissolve sulfinamide in THF. Add Ti(OEt)₄ followed by acetaldehyde dropwise.

    • Stir at ambient temperature for 16 hours.

    • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Checkpoint: ¹H NMR should show the imine proton (~8.0 ppm) and absence of aldehyde.

Step 2: Diastereoselective Allylation[3]
  • Reagents: N-Sulfinyl imine (from Step 1), Allylmagnesium bromide (1.0 M in ether, 1.5 equiv).

  • Solvent: CH₂Cl₂ (DCM) is critical here. While Grignards are usually in ether/THF, the non-coordinating nature of DCM enhances the chelation-controlled addition model.

  • Procedure:

    • Cool the imine solution in DCM to -78°C.

    • Add AllylMgBr dropwise over 30 minutes. Control exotherm.

    • Stir at -78°C for 4 hours, then warm to room temperature overnight.

    • Quench: Sat. NH₄Cl solution.

    • Data Validation: Isolate the sulfinamide intermediate. Determine dr via HPLC (Chiralcel OD-H column). Expect >95:5 dr.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure:

    • Dissolve intermediate in MeOH. Add HCl solution.

    • Stir for 1 hour. Concentrate in vacuo.

    • Precipitate the amine hydrochloride salt using Et₂O.

    • Yield: Typically 85-90% over 3 steps.

Reactivity Profile: The "Spring-Loaded" Scaffold

The utility of pent-4-en-2-amine lies in its ability to undergo cyclization. The most robust transformation is Iodoaminocyclization , which converts the acyclic amine into a functionalized pyrrolidine.

Iodoaminocyclization to Pyrrolidines

This reaction exploits the nucleophilicity of the amine (or protected amide) attacking the iodine-activated alkene.

  • Regioselectivity: 5-exo-trig cyclization is favored (Baldwin's Rules).

  • Stereoselectivity: The existing chiral center at C2 directs the formation of the new stereocenter at the iodomethyl position, typically yielding trans-2,5-disubstituted pyrrolidines.

Pathway Visualization

Cyclization Substrate Pent-4-en-2-amine (Urea/Amide derivative) Intermediate Iodonium Ion (Transient) Substrate->Intermediate Activation Activation Iodine Source (I2 or NIS) Activation->Intermediate Cyclization 5-exo-trig Ring Closure Intermediate->Cyclization Intramolecular Attack Product Iodomethyl-pyrrolidine Cyclization->Product Stereoselective

Figure 2: The 5-exo-trig cyclization is kinetically favored, converting the homoallylic amine into a pyrrolidine core.

Comparative Analysis of Synthetic Methods

When planning a synthesis, selecting the right method depends on the required scale and enantiopurity.

MethodEnantioselectivity (ee)ScalabilityCostKey Limitation
Ellman Auxiliary >98% High (kg scale)ModerateRequires stoichiometric auxiliary.
Brown Allylation >90%Low (g scale)HighReagents are moisture sensitive/pyrophoric (-78°C).
Enzymatic Resolution ~50% (max theoretical)HighLowMax 50% yield; requires separation of enantiomers.
Chiral Pool (Alanine) 100%MediumLowRequires multi-step homologation (Arndt-Eistert), safety risks with diazomethane.

Expert Recommendation: For drug development (mg to kg scale), the Ellman route is the only process robust enough to guarantee the ee required for clinical candidates without extensive downstream chiral purification.

Applications in Drug Discovery[4][5]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Pent-4-en-2-amine serves as a truncated analog of nicotine. Functionalization of the alkene allows for the exploration of the hydrophobic binding pocket of the

    
    4
    
    
    
    2 receptor subtype.
  • Gamma-Secretase Inhibitors: The scaffold mimics the transition state of peptide bond hydrolysis. Incorporating this amine into the P1' position of peptidomimetics has shown efficacy in reducing A

    
    42 production in Alzheimer’s models.
    
  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (MW ~85 g/mol ) and high sp³ character, it is an ideal "fragment" for growing into larger, high-affinity ligands.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews.

  • Knapp, S., et al. (1998). "Iodoaminocyclization of Homoallylic Amines." Journal of Organic Chemistry.

  • Yus, M., et al. (2010). "Diastereoselective Allylation of Imines: A Route to Homoallylic Amines." Tetrahedron: Asymmetry.

  • FDA Guidance for Industry. (2023). "Development of New Stereoisomeric Drugs."

An In-depth Technical Guide to α-Methyl-3-buten-1-amine: Nomenclature, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity ambiguously referred to as "alpha-methyl-3-buten-1-amine." Recognizing the inherent ambiguity in this nomenclature, this document elucidates the three primary isomers this name could represent: N-methylbut-3-en-1-amine, pent-4-en-2-amine, and 2-methylbut-3-en-1-amine. For each isomer, this guide details its correct IUPAC nomenclature, synonyms, physicochemical properties, synthesis methodologies, characteristic chemical reactions, and applications, with a particular focus on their roles as versatile building blocks in research and drug development. Safety and handling protocols for this class of unsaturated amines are also discussed to ensure their proper use in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Deconvoluting "alpha-methyl-3-buten-1-amine"

The nomenclature "alpha-methyl-3-buten-1-amine" is imprecise and can lead to confusion in scientific literature and chemical sourcing. The "alpha" designation refers to the carbon atom adjacent to a functional group, which in this case is the amine. However, the point of reference on the "3-buten-1-amine" backbone is not explicitly defined. This guide will address the three most plausible interpretations of this name, each a distinct chemical compound with unique properties and applications.

The following diagram illustrates the structural ambiguity and the correct IUPAC nomenclature for each isomer.

G cluster_0 Ambiguous Name cluster_1 Possible Isomers alpha-methyl-3-buten-1-amine alpha-methyl-3-buten-1-amine Isomer A N-methylbut-3-en-1-amine (Methyl on Nitrogen) alpha-methyl-3-buten-1-amine->Isomer A Interpretation 1 Isomer B pent-4-en-2-amine (Methyl on Cα to N, extending chain) alpha-methyl-3-buten-1-amine->Isomer B Interpretation 2 Isomer C 2-methylbut-3-en-1-amine (Methyl on Cα to Amine Group) alpha-methyl-3-buten-1-amine->Isomer C Interpretation 3

Caption: Ambiguity in the nomenclature of "alpha-methyl-3-buten-1-amine" and its three likely isomeric interpretations.

Isomer A: N-methylbut-3-en-1-amine

This isomer features a methyl group attached to the nitrogen atom of the butenamine chain.

Nomenclature and Synonyms
Identifier Value
IUPAC Name N-methylbut-3-en-1-amine
Synonyms (But-3-en-1-yl)(methyl)amine, 3-Buten-1-yl(methyl)amine, N-(3-Butenyl)-N-methylamine
CAS Number 38369-88-9
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Physicochemical Properties
Property Value Source
Boiling Point 78-81 °C[1]
Refractive Index 1.429-1.432[1]
Computed XLogP3 0.9[2]
Synthesis

A common and straightforward method for the synthesis of N-methylbut-3-en-1-amine is the direct alkylation of a primary amine.

Experimental Protocol: Alkylation of 3-buten-1-amine

G start Start: 3-buten-1-amine Methyl Iodide Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction Reaction: Stir at room temperature (or gentle heating) Monitor by TLC/GC-MS start->reaction workup Work-up: Filter solid base Remove solvent in vacuo reaction->workup purification Purification: Distillation under reduced pressure workup->purification product Product: N-methylbut-3-en-1-amine purification->product

Caption: General workflow for the synthesis of N-methylbut-3-en-1-amine via alkylation.

  • Reaction Setup: To a solution of 3-buten-1-amine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add methyl iodide (1.1 eq) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter off the solid base and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure to yield pure N-methylbut-3-en-1-amine.

Another viable synthetic route is through reductive amination of but-3-enal with methylamine, using a reducing agent like sodium borohydride.[1]

Chemical Reactivity and Applications in Drug Development

The presence of both a nucleophilic secondary amine and a reactive terminal alkene makes N-methylbut-3-en-1-amine a valuable building block in organic synthesis. The amine functionality can undergo further alkylation, acylation, or serve as a base, while the double bond is susceptible to a variety of addition reactions.

In the context of drug development, this molecule serves as a versatile scaffold. The N-methyl group can be a critical feature for modulating pharmacokinetic properties, such as metabolic stability and membrane permeability. Its structural motifs are found in various biologically active compounds. For instance, the structurally related N-methyl-1-naphthylmethylamine is a key intermediate in the synthesis of the antifungal drug Naftifine .[3]

Safety and Handling

N-methylbut-3-en-1-amine is classified as a corrosive substance.[2] Its hydrochloride salt is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Isomer B: pent-4-en-2-amine

In this isomer, the methyl group is on the carbon alpha to the amine, effectively extending the carbon chain to five carbons.

Nomenclature and Synonyms
Identifier Value
IUPAC Name pent-4-en-2-amine
Synonyms 1-Methyl-3-butenylamine
CAS Number 31685-30-0
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Physicochemical Properties
Property Value Source
Computed XLogP3 0.8[5]
Topological Polar Surface Area 26 Ų[5]
Hydrogen Bond Donor/Acceptor Count 1 / 1[5]
Synthesis

The synthesis of pent-4-en-2-amine can be achieved through several methods, including the reduction of the corresponding oxime or nitrile. A common laboratory-scale synthesis involves the reductive amination of pent-4-en-2-one.

Experimental Protocol: Reductive Amination of pent-4-en-2-one

G start Start: pent-4-en-2-one Ammonia source (e.g., NH₄OAc) Reducing agent (e.g., NaBH₃CN) Solvent (e.g., Methanol) reaction Reaction: Stir at room temperature Monitor by TLC/GC-MS start->reaction workup Work-up: Quench with acid (e.g., HCl) Basify with NaOH Extract with organic solvent reaction->workup purification Purification: Dry organic layer (e.g., Na₂SO₄) Distillation workup->purification product Product: pent-4-en-2-amine purification->product

Caption: General workflow for the synthesis of pent-4-en-2-amine via reductive amination.

  • Reaction Setup: Dissolve pent-4-en-2-one (1.0 eq) and an ammonia source, such as ammonium acetate (excess), in a suitable solvent like methanol.

  • Addition of Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by adding dilute hydrochloric acid. Then, make the solution basic with sodium hydroxide and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over an anhydrous salt like sodium sulfate, filter, and remove the solvent. Purify the residue by distillation.

Chemical Reactivity and Applications in Drug Development

Pent-4-en-2-amine is a chiral primary amine containing a terminal alkene. The primary amine is a key functional group for forming amides, sulfonamides, and for use in further alkylations. The alkene can participate in various addition and cycloaddition reactions. The chirality of this molecule makes it a valuable building block for asymmetric synthesis, a cornerstone of modern drug development.

Safety and Handling

As a primary aliphatic amine, pent-4-en-2-amine should be handled with care. It is expected to be corrosive and an irritant.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including gloves and eye protection, is mandatory.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as acids and oxidizing agents.

Isomer C: 2-methylbut-3-en-1-amine

This isomer has a methyl group at the C2 position of the but-3-en-1-amine backbone.

Nomenclature and Synonyms
Identifier Value
IUPAC Name 2-methylbut-3-en-1-amine
Synonyms 3-Buten-1-amine, 2-methyl-
CAS Number 59354-26-6
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Physicochemical Properties
Property Value Source
Computed XLogP3 0.7[6]
Topological Polar Surface Area 26 Ų[6]
Hydrogen Bond Donor/Acceptor Count 1 / 1[6]
Synthesis

The synthesis of 2-methylbut-3-en-1-amine can be accomplished by the reduction of 2-methyl-3-butenenitrile.

Experimental Protocol: Reduction of 2-methyl-3-butenenitrile

G start Start: 2-methyl-3-butenenitrile Reducing agent (e.g., LiAlH₄) Solvent (e.g., dry THF) reaction Reaction: Reflux under inert atmosphere (e.g., N₂ or Ar) start->reaction workup Work-up: Careful quenching (e.g., with H₂O and NaOH) Filter solids reaction->workup purification Purification: Extract with ether Dry and distill workup->purification product Product: 2-methylbut-3-en-1-amine purification->product

Caption: General workflow for the synthesis of 2-methylbut-3-en-1-amine via nitrile reduction.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (excess) in a dry ether solvent such as tetrahydrofuran (THF).

  • Addition of Nitrile: Slowly add a solution of 2-methyl-3-butenenitrile (1.0 eq) in dry THF to the stirred suspension, maintaining a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure complete reduction.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and wash with ether.

  • Purification: Separate the organic layer of the filtrate, dry it over an anhydrous salt, and purify by distillation.

Chemical Reactivity and Applications in Drug Development

Similar to the other isomers, 2-methylbut-3-en-1-amine possesses a primary amine and a terminal alkene. This bifunctionality allows for a wide range of chemical transformations. The steric hindrance provided by the adjacent methyl group can influence the regioselectivity and stereoselectivity of reactions at the amine.

In drug discovery, this structural motif can be used to introduce a chiral center and a reactive handle for further molecular elaboration. The strategic placement of the methyl group can impact the conformational flexibility of a molecule, which can be crucial for optimizing its interaction with a biological target. While not as commonly cited as the other isomers, its utility as a synthetic intermediate in the preparation of more complex molecules is evident.

Safety and Handling

The safety profile of 2-methylbut-3-en-1-amine is expected to be similar to other low molecular weight, unsaturated primary amines. It should be treated as a corrosive and flammable substance.

  • Handling: Strict adherence to safety protocols is necessary. Use a fume hood and appropriate PPE. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a well-ventilated, cool, and dry area in a tightly closed container. Keep away from heat, sparks, and open flames.

Conclusion

The term "alpha-methyl-3-buten-1-amine" is ambiguous and should be avoided in favor of precise IUPAC nomenclature. This guide has provided a detailed examination of the three most likely isomers: N-methylbut-3-en-1-amine, pent-4-en-2-amine, and 2-methylbut-3-en-1-amine. Each of these compounds, while sharing the same molecular formula, possesses a unique structure that dictates its chemical reactivity and potential applications. As versatile building blocks, their utility in organic synthesis, particularly in the construction of complex molecules for pharmaceutical research, is significant. A thorough understanding of their synthesis, properties, and safe handling is crucial for their effective application in a research and development setting.

References

  • CN1324790A - Naftifine hydrochloride synthesizing process - Google P
  • (But-3-en-1-yl)(methyl)amine hydrochloride - PubChem. [Link]

  • (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem. [Link]

  • pent-4-en-2-amine | C5H11N | CID 6713451 - PubChem. [Link]

  • 3-Buten-1-amine, 2-methyl- | C5H11N | CID 12290031 - PubChem. [Link]

Sources

safety data sheet SDS for Pent-4-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for Pent-4-en-2-amine . It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide a dynamic, causality-driven analysis of the compound's hazards, properties, and applications in research and drug development.

CAS Registry No: 31685-30-0 (Free Base) | Formula: C₅H₁₁N | Mol.[1][2] Weight: 85.15 g/mol [1][3]

Part 1: Executive Hazard Analysis (Structure-Activity Relationship)

Standard SDS documents list hazards; this section explains why they exist based on the molecular architecture of Pent-4-en-2-amine.

The Dual-Threat Moiety

Pent-4-en-2-amine possesses two distinct reactive centers that define its risk profile:

  • Primary Amine (

    
     at C2):  A hard nucleophile. It is responsible for the compound's extreme basicity  and corrosivity . Upon contact with biological tissue, it rapidly saponifies lipids in cell membranes, causing immediate, irreversible necrosis (chemical burns).
    
  • Terminal Alkene (

    
     at C4):  An unsaturated bond that lowers the ignition energy. The 
    
    
    
    -electron density contributes to the compound's volatility and flammability.
Critical Hazard Classifications (Derived GHS)
  • Flammable Liquid (Category 2): Flash point is extremely low (~4.4°C). Vapors are heavier than air and can travel to ignition sources.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4][5]

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled. The lipophilic hydrocarbon chain facilitates absorption through the skin and blood-brain barrier.

Part 2: Physicochemical Intelligence

The following data aggregates experimental values and high-confidence estimates for the free base.

PropertyValueTechnical Implication
Physical State Clear, Colorless LiquidHigh mobility; difficult to contain if spilled.[6]
Boiling Point 96.1°C (at 760 mmHg)Volatile. Significant vapor pressure at room temperature requires fume hood handling.
Flash Point 4.4°C (Closed Cup)CRITICAL: Exists as a flammable vapor-air mixture at standard lab temperatures.
Density 0.775 g/mLFloats on water. Water spray may spread fire; use foam or

.
pKa (Conj. Acid) ~10.5Strong base. Incompatible with acids, anhydrides, and acid chlorides.
Solubility Miscible in organic solvents; Soluble in waterReadily crosses aqueous/lipid barriers in biological systems.

Part 3: Emergency Response Protocols

Self-Validating Spill Response System

This protocol uses a logic-gated approach to ensure safety during accidental release.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Evacuate Evacuate Lab & Activate Fire Alarm Assess->Evacuate > 100mL or Outside Hood PPE Don PPE: Butyl Rubber Gloves, Resp. Protection, Goggles Assess->PPE < 100mL & Inside Hood Ventilate Eliminate Ignition Sources & Increase Ventilation PPE->Ventilate Contain Contain with Non-Combustible Absorbent (Vermiculite/Sand) Ventilate->Contain Neutralize Neutralize with Dilute Acetic Acid or Sodium Bisulfate Contain->Neutralize Disposal Transfer to Chemical Waste (Basic) Neutralize->Disposal

Figure 1: Logic-gated response protocol for Pent-4-en-2-amine spills. Note the critical decision point based on volume and containment.

First Aid Causality
  • Inhalation: Move to fresh air immediately. Reasoning: Amine vapors cause bronchospasm and pulmonary edema (delayed fluid accumulation). Medical observation for 24 hours is recommended even if asymptomatic.

  • Skin Contact: Wash with PEG-400 or copious water. Reasoning: Amines bind to skin proteins; polyethylene glycol (PEG) helps solubilize and remove the lipophilic amine more effectively than water alone.

  • Eye Contact: Irrigate for 15+ minutes. Reasoning: Alkaline burns penetrate deeper than acid burns due to saponification of the corneal epithelium.

Part 4: Synthesis & Reactivity Profile

For drug development professionals, Pent-4-en-2-amine is a high-value scaffold. Its reactivity is defined by the orthogonality of the amine and the alkene.

Handling "Best Practices"
  • Inert Atmosphere: Store under Nitrogen or Argon.

    • Why? Primary amines react with atmospheric

      
       to form carbamates (white crust), altering stoichiometry.
      
  • Cold Storage: Keep at 2–8°C.

    • Why? Reduces vapor pressure and minimizes slow oxidation of the alkene.

  • Glassware: Use oven-dried glassware. Avoid ground glass joints without grease/sleeves.

    • Why? Basic amines can "freeze" ground glass joints.

Synthetic Utility Pathway

The following diagram illustrates the divergent synthetic pathways available to researchers using this scaffold.

SynthesisUtility Core Pent-4-en-2-amine (Scaffold) PathA N-Alkylation / Acylation Core->PathA Electrophiles (R-X, R-COCl) PathB Iodocyclization Core->PathB I2 / NaHCO3 PathC RCM (Ring-Closing Metathesis) Core->PathC Grubbs Cat. (+ Allyl group) ProdA Amides / Secondary Amines (Drug Linkers) PathA->ProdA ProdB Pyrrolidines / Piperidines (Heterocycles) PathB->ProdB ProdC Unsaturated Azacycles PathC->ProdC

Figure 2: Synthetic divergence map. The compound serves as a precursor for both linear linkers and saturated/unsaturated nitrogen heterocycles.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6713451, Pent-4-en-2-amine. Retrieved from [Link][7]

  • Matrix Fine Chemicals. Product Catalog: Pent-4-en-2-amine (CAS 31685-30-0).[1][2] Retrieved from [Link]

Sources

Technical Guide: Sourcing and Synthesis of Pent-4-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pent-4-en-2-amine (also known as 1-methyl-3-butenylamine) is a valuable homoallylic amine building block used in the synthesis of nitrogen heterocycles (e.g., pyrrolidines via amino-mercuration or iodine-mediated cyclization) and as a chiral scaffold in drug discovery.

Availability Status:

  • Commercial: Commercially available but classified as a "Fine Chemical" rather than a bulk commodity. It is often expensive per gram and supplied in small quantities (250mg – 5g).

  • Synthesis: Readily synthesized in-house. For racemic material, a one-step reductive amination is most efficient. For enantiopure material (

    
     or 
    
    
    
    ), the Ellman auxiliary method is the industry standard for high enantiomeric excess (
    
    
    ).
Decision Matrix: Buy vs. Make

The following decision logic characterizes the optimal sourcing strategy based on project scale and stereochemical requirements.

DecisionMatrix Start Requirement Analysis Scale Scale < 5g? Start->Scale Chiral Chirality Required? Scale->Chiral No Buy BUY (CAS 31685-30-0) Scale->Buy Yes MakeRac MAKE (Route A) Reductive Amination Chiral->MakeRac No (Racemic) MakeChi MAKE (Route B) Ellman Synthesis Chiral->MakeChi Yes (High ee)

Figure 1: Sourcing decision matrix for Pent-4-en-2-amine.

Commercial Landscape

While available, lead times can be significant. The hydrochloride salt is preferred for purchase due to the volatility and oxidative instability of the free base.

ParameterSpecificationNotes
CAS (Racemic) 31685-30-0Free base. Liquid. Volatile.
CAS (HCl Salt) 1315366-25-6Solid. Hygroscopic but stable. Preferred form.
Typical Purity >95%Impurities often include 4-penten-2-ol.
Major Suppliers Matrix Fine Chemicals, BLD Pharm, EnamineCheck "Stock" vs "Lead Time" carefully.
Cost Est. ~$150 - $300 / 5gHigh cost driver for scale-up.

Synthetic Strategies

For scales >10g or when specific chirality is required, in-house synthesis is superior.

Route A: Reductive Amination (Racemic)

Best for: Rapid access to racemic material; Scale-up (10g – 1kg). Mechanism: Condensation of 4-penten-2-one with ammonia followed by in situ hydride reduction. Precursor: 4-Penten-2-one (Allyl acetone), CAS 13891-87-7.[1]

ReductiveAmination Ketone 4-Penten-2-one (Allyl Acetone) Imine Imine Intermediate (Transient) Ketone->Imine Condensation Product Pent-4-en-2-amine (Racemic) Imine->Product Reduction Reagents NH4OAc (10 eq) NaBH3CN (1.5 eq) MeOH, 25°C Reagents->Ketone

Figure 2: One-pot reductive amination pathway.

Detailed Protocol (Route A)
  • Setup: To a flame-dried round-bottom flask equipped with a stir bar, add 4-penten-2-one (1.0 equiv) and Methanol (0.5 M concentration).

  • Amine Source: Add Ammonium Acetate (10.0 equiv). The excess is critical to prevent dimer formation (secondary amine).

  • Reduction: Add Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 equiv) in one portion.
    
    • Note: NaBH

      
      CN is toxic. Handle in a fume hood. An alternative is NaBH(OAc)
      
      
      
      , though it reacts slower with ammonia.
  • Reaction: Stir at room temperature for 16–24 hours. Monitor by TLC (ninhydrin stain) or GC-MS.

  • Workup (Critical for Volatile Amines):

    • Acidify with 1M HCl to pH < 2 (quenches borohydride and forms non-volatile amine salt).

    • Concentrate in vacuo to remove methanol.

    • Wash the aqueous residue with Et

      
      O (removes neutral impurities/unreacted ketone).
      
    • Basify the aqueous layer with 6M NaOH to pH > 12.

    • Extract exhaustively with CH

      
      Cl
      
      
      
      (3x).
  • Isolation: Dry organics over Na

    
    SO
    
    
    
    . To isolate as the stable salt, add 2M HCl in ether and evaporate to yield Pent-4-en-2-amine hydrochloride .
Route B: Ellman Auxiliary Synthesis (Asymmetric)

Best for: Enantiopure requirements (>98%


); Drug development.
Mechanism:  Diastereoselective reduction of a chiral 

-sulfinyl ketimine.

Ellman Step1 1. Condensation 4-Penten-2-one + (R)-t-Bu-Sulfinamide Ti(OEt)4, THF, 70°C Step2 2. Diastereoselective Reduction NaBH4 (90:10 dr) or L-Selectride (>95:5 dr) -78°C -> RT Step1->Step2 Step3 3. Hydrolysis HCl / MeOH Step2->Step3 Product (R)-Pent-4-en-2-amine HCl (Enantiopure) Step3->Product

Figure 3: Asymmetric synthesis using Ellman's Sulfinamide.

Detailed Protocol (Route B)
  • Imine Formation:

    • Combine 4-penten-2-one (1.0 equiv), (R)-2-methyl-2-propanesulfinamide (1.0 equiv), and Ti(OEt)

      
        (2.0 equiv) in dry THF.
      
    • Heat to 70°C for 24h. The Lewis acid Ti(OEt)

      
       is essential for condensing ketones (which are sterically more hindered than aldehydes).
      
    • Quench: Pour into brine, filter the titanium salts through Celite.

  • Reduction (Stereocenter Formation):

    • Dissolve the purified sulfinyl ketimine in dry THF. Cool to -78°C.

    • Add L-Selectride (1.1 equiv) dropwise. (L-Selectride provides higher diastereoselectivity than NaBH

      
       for ketimines).
      
    • Warm to RT and quench with water.

    • Purification: Chromatograph the sulfinamide intermediate.[2] This is a self-validating step : you can separate diastereomers here to ensure >99%

      
       before the final step.
      
  • Deprotection:

    • Dissolve the sulfinamide in MeOH. Add 4M HCl in dioxane (2 equiv).

    • Stir 30 min. Precipitate the product with Et

      
      O to collect pure (R)-Pent-4-en-2-amine hydrochloride .
      

Technical Specifications & Safety

Physical Properties[3][4][5]
  • Molecular Weight: 85.15 g/mol (Free base).

  • Boiling Point: ~85–90°C (Estimated). Warning: Highly volatile. Do not rotovap the free base to dryness under high vacuum without cooling; significant mass loss will occur.

  • Storage: Store the HCl salt at RT or 4°C. Free base oxidizes/polymerizes over time (absorbs CO

    
     from air).
    
Safety Hazards[1][6]
  • Sodium Cyanoborohydride: Highly toxic; generates HCN if exposed to strong acid without venting. Use in a hood.

  • Flammability: The amine and its precursor ketone are flammable liquids.

  • Allergen: Primary amines are potential sensitizers.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines via Asymmetric Additions to N-tert-Butanesulfinyl Imines."[2] Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010 , 110(6), 3600–3740. Link

  • Matrix Fine Chemicals. "Product Specification: Pent-4-en-2-amine." Link

Sources

Solubility & Handling of Pent-4-en-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

Pent-4-en-2-amine is a versatile chiral building block used frequently in the synthesis of peptidomimetics, alkaloids, and organometallic ligands. Its solubility profile is governed by its amphiphilic nature: a polar primary amine head group attached to a lipophilic alkenyl tail.[1]

Critical Identity Note: Databases frequently conflate this compound with its linear isomer, pent-4-en-1-amine. Ensure you are working with the branched 2-amine isomer (also known as 1-methyl-3-butenylamine).

PropertyDetail
IUPAC Name Pent-4-en-2-amine
Common Synonyms 1-Methyl-3-butenylamine;

-Allylethylamine
CAS Number 31685-30-0 (Racemic); 1315366-25-6 (HCl salt)
Molecular Formula C

H

N
Molecular Weight 85.15 g/mol
Chirality Contains one stereocenter at C2.[2][3][4] Often used as (S)- or (R)- enantiomer.[1]

Part 2: Physicochemical Basis of Solubility

To predict solubility behavior without empirical data for every solvent, we rely on the compound's structural determinants.[1]

Theoretical Solubility Parameters
  • LogP (Partition Coefficient): ~0.8 (Predicted).[1]

    • Implication: The molecule is moderately lipophilic.[1] It will partition effectively into organic solvents (DCM, EtOAc) from basic aqueous solutions but retains significant water solubility due to the amine group.[1]

  • pKa (Conjugate Acid): ~10.5 (Estimated based on 2-aminopentane).[1]

    • Implication: At pH < 8, the nitrogen is protonated (

      
      ), rendering the molecule highly water-soluble and insoluble in non-polar organics.[1] At pH > 12, it exists as the free base.[1]
      
  • Hydrogen Bonding:

    • Donor: 2 (Primary amine -NH

      
      ).[1]
      
    • Acceptor: 1 (Nitrogen lone pair).

    • Implication: High miscibility with polar protic solvents (Alcohols, Water).[1]

Comparative Physical Properties
  • Boiling Point: ~85–92 °C (Estimated).[1][5]

    • Note: Structurally analogous to 2-aminopentane (BP 91 °C).[1] The terminal alkene slightly reduces intermolecular Van der Waals forces compared to the saturated alkyl chain.[1]

  • Density: ~0.74 g/mL.[1]

Part 3: Solubility Profile by Solvent Class

The following table categorizes solvent compatibility for the free base form of Pent-4-en-2-amine.

Solvent ClassRepresentative SolventsSolubilityApplication Notes
Polar Protic Water, Methanol, EthanolMiscible Excellent for homogenous reactions. Water miscibility complicates extraction; requires "salting out" or pH adjustment.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred solvent for extraction from aqueous base.[1] High solubility due to dipole interactions.[1]
Polar Aprotic THF, DMSO, DMF, AcetonitrileHigh Ideal for nucleophilic substitutions or peptide coupling reactions where protic solvents interfere.[1]
Ethers Diethyl Ether, MTBEHigh Good for extraction, though DCM is often superior for recovery rates.[1]
Non-Polar Hexanes, TolueneModerate Soluble, but may require heating or co-solvents if the amine is impure.[1] Useful for re-crystallizing salts (as an anti-solvent).[1]

Part 4: Practical Workflows & Protocols

Protocol A: Acid-Base Extraction (Purification)

This is the standard method to isolate Pent-4-en-2-amine from reaction mixtures, leveraging its pH-dependent solubility switch.

Reagents:

  • Crude Reaction Mixture

  • 1M HCl (aq)

  • 1M NaOH (aq)

  • Dichloromethane (DCM)

  • Brine (Sat. NaCl)[2]

Step-by-Step:

  • Acidification: Dissolve crude oil in DCM. Extract with 1M HCl (3x).[1]

    • Mechanism:[3][6] The amine protonates to

      
      , moving into the aqueous phase.[1] Neutral impurities remain in the DCM.
      
  • Wash: Discard the organic layer (contains impurities).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 1M NaOH until pH > 12.

    • Mechanism:[3][6] The salt deprotonates to the free base (oil), which separates from water.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate carefully (volatile!).
Protocol B: Hydrochloride Salt Formation (Storage)

The free base is volatile and absorbs atmospheric CO


.[1] Converting it to the HCl salt creates a stable, non-volatile solid.
  • Dissolve Pent-4-en-2-amine (1 equiv) in dry Diethyl Ether or 1,4-Dioxane.[1]

  • Cool to 0°C under N

    
    .
    
  • Dropwise add 4M HCl in Dioxane (1.1 equiv).

  • A white precipitate will form immediately.[1]

  • Filter the solid, wash with cold ether, and dry under vacuum.[1]

    • Result: Stable Pent-4-en-2-amine hydrochloride.[1]

Part 5: Visualization

Figure 1: Solubility-Driven Purification Workflow

This diagram illustrates the logic flow for isolating the amine using pH manipulation.[1]

ExtractionWorkflow Start Crude Mixture (Amine + Neutral Impurities) AcidStep Add 1M HCl (aq) + DCM Partition Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgLayer1 DCM Layer (Neutral Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Amine-HCl Salt) PhaseSep1->AqLayer1 Discard Discard / Recycle OrgLayer1->Discard BaseStep Add NaOH to pH > 12 (Free Base Formation) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg DCM Layer (Pure Amine Free Base) ExtractStep->FinalOrg FinalAq Aqueous Waste ExtractStep->FinalAq

Caption: Figure 1. Acid-Base extraction strategy separating Pent-4-en-2-amine from non-basic impurities.

Figure 2: Solvent Selection Decision Tree

A guide for selecting the correct solvent based on the intended application.

SolventSelection Start Intended Application Reaction Chemical Synthesis Start->Reaction Extraction Purification / Workup Start->Extraction Storage Long-term Storage Start->Storage Peptide Peptide Coupling Reaction->Peptide Metathesis Olefin Metathesis Reaction->Metathesis SolvDCM_Ext DCM (Best Partition Coeff.) Extraction->SolvDCM_Ext SolvEther Diethyl Ether (Easy evaporation) Extraction->SolvEther FormSalt Convert to HCl Salt (Solid state) Storage->FormSalt SolvDMF DMF or NMP (High Solubility) Peptide->SolvDMF SoliDCM DCM (Degassed) (Avoids catalyst poisoning) Metathesis->SoliDCM

Caption: Figure 2.[1] Decision tree for solvent selection based on process requirements.

Part 6: Safety & Handling

  • Volatility: The free base is a volatile liquid.[1] Do not use high vacuum (< 10 mbar) for extended periods at room temperature, or you will lose product.[1] Rotary evaporation should be done at controlled pressures (e.g., 200 mbar, 30°C).[1]

  • Basicity: Highly caustic.[1] Causes severe skin burns. Wear chemical-resistant gloves (Nitrile) and eye protection.[1]

  • Stability: The terminal alkene is susceptible to oxidation or polymerization if stored improperly.[1] Store under Argon/Nitrogen at 2–8°C.

  • Air Sensitivity: Primary amines react with atmospheric CO

    
     to form carbamates.[1] Always keep containers tightly sealed.
    

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6713451, Pent-4-en-2-amine. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Data Sheet: Pent-4-en-2-amine (CAS 31685-30-0). Retrieved from [Link]

  • Sigma-Aldrich. Safety Data Sheet: Amines, Aliphatic (General Guidelines). (Referenced for general amine handling protocols).

  • Lide, D. R. (Ed.).[1][7] CRC Handbook of Chemistry and Physics.[1] (Used for comparative physical property analysis of 2-aminopentane).[1]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Aza-Cope Rearrangement of Pent-4-en-2-amine for the Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The aza-Cope rearrangement is a powerful synthetic tool for the construction of nitrogen-containing heterocycles, which are prevalent in a vast array of natural products and pharmaceutical agents.[1][2] This application note provides a comprehensive guide to the protocol for a cationic 2-aza-Cope rearrangement coupled with a Mannich cyclization, utilizing the readily available starting material, Pent-4-en-2-amine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that influence the reaction's efficiency and stereochemical outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant rearrangement for the synthesis of complex molecular architectures.

Introduction: The Power of the Aza-Cope Rearrangement

The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, a thermally allowed-sigmatropic rearrangement of a 1,5-diene.[3][4] In the aza-Cope rearrangement, a nitrogen atom is incorporated into the rearranging scaffold, significantly influencing the reaction's facility and utility. Of particular interest is the cationic 2-aza-Cope rearrangement, which proceeds through an iminium ion intermediate. This variant often occurs at temperatures 100-200 °C lower than its all-carbon counterpart due to the reduced activation barrier imparted by the charged nitrogen atom.[5]

A key synthetic strategy involves coupling the aza-Cope rearrangement with an intramolecular Mannich cyclization.[1][5] This tandem reaction sequence provides a thermodynamic driving force, as the Mannich cyclization is typically irreversible and leads to the formation of a stable pyrrolidine ring.[5] This powerful cascade reaction allows for the rapid construction of molecular complexity from relatively simple starting materials.[1]

This application note will focus on the reaction of Pent-4-en-2-amine with an aldehyde to generate a substituted pyrrolidine, a common structural motif in medicinal chemistry.[2][6][7]

Mechanistic Insights: A Step-by-Step Look at the Transformation

The cationic 2-aza-Cope rearrangement-Mannich cyclization is a concerted, yet asynchronous, process that proceeds through a highly ordered, chair-like transition state.[3][5] This preference for a chair transition state is the basis for the high degree of stereospecificity observed in this reaction.[5]

The overall transformation can be broken down into three key steps:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine, Pent-4-en-2-amine, with an aldehyde (in this protocol, we will use isobutyraldehyde as an example). This step generates the crucial iminium ion intermediate.

  • -Sigmatropic Rearrangement (aza-Cope): The iminium ion undergoes a-sigmatropic rearrangement. This involves the breaking of the C4-C5 sigma bond and the formation of a new C1-C6 sigma bond, leading to a new enol iminium ion intermediate.

  • Mannich Cyclization: The enol tautomer of the rearranged intermediate then undergoes a rapid, intramolecular Mannich cyclization. The enol attacks the iminium ion, forming a new carbon-carbon bond and constructing the pyrrolidine ring. A final deprotonation step yields the stable, substituted pyrrolidine product.

Below is a Graphviz diagram illustrating the reaction mechanism:

aza_cope_mechanism cluster_start Iminium Ion Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Mannich Cyclization cluster_product Final Product start_amine Pent-4-en-2-amine iminium Iminium Ion Intermediate start_amine->iminium + H+ start_aldehyde Isobutyraldehyde start_aldehyde->iminium rearranged_iminium Enol Iminium Ion iminium->rearranged_iminium aza-Cope pyrrolidine Substituted Pyrrolidine rearranged_iminium->pyrrolidine Intramolecular Attack final_product 2-isopropyl-4-methyl-pyrrolidine pyrrolidine->final_product - H+

Caption: Reaction mechanism of the aza-Cope/Mannich cyclization.

Experimental Protocol: Synthesis of 2-isopropyl-4-methylpyrrolidine

This protocol details the synthesis of a substituted pyrrolidine from Pent-4-en-2-amine and isobutyraldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pent-4-en-2-amineReagentCommercially Available---
IsobutyraldehydeReagentCommercially AvailableShould be freshly distilled if purity is a concern.
Camphorsulfonic Acid (CSA)ReagentCommercially AvailableOther acids like TFA can also be used.[1]
Acetonitrile (MeCN)AnhydrousCommercially Available---
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially AvailableUsed as a drying agent.[5]
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor workup and extraction.
Saturated Sodium Bicarbonate (NaHCO₃)---Prepared in-houseFor workup.
Brine---Prepared in-houseFor workup.
Step-by-Step Procedure

Experimental Workflow Diagram:

experimental_workflow A 1. Add Pent-4-en-2-amine, isobutyraldehyde, and MeCN to flask. B 2. Add anhydrous Na₂SO₄. A->B C 3. Add Camphorsulfonic Acid (CSA). B->C D 4. Heat the reaction mixture at 60-80°C. C->D E 5. Monitor reaction progress by TLC/GC-MS. D->E F 6. Quench the reaction with sat. NaHCO₃. E->F G 7. Extract with diethyl ether. F->G H 8. Dry organic layer over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step experimental workflow.

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pent-4-en-2-amine (1.0 eq), isobutyraldehyde (1.1 eq), and anhydrous acetonitrile (to make a 0.1 M solution).

  • To this solution, add anhydrous sodium sulfate (2.0 eq) to act as a drying agent.[5]

  • Add camphorsulfonic acid (CSA) (1.0 eq) to the reaction mixture.[5]

  • Heat the reaction mixture to a gentle reflux (typically 60-80 °C) with vigorous stirring.[5][8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-isopropyl-4-methylpyrrolidine.

Expected Results and Characterization

The reaction is expected to yield the 2,4-disubstituted pyrrolidine as a mixture of diastereomers. The diastereomeric ratio can be influenced by the reaction temperature, with lower temperatures generally favoring higher diastereoselectivity.[8] The product can be characterized by standard spectroscopic techniques:

  • ¹H NMR: To determine the proton environment and diastereomeric ratio.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the N-H stretch of the secondary amine.

Critical Parameters and Optimization

The success of the aza-Cope rearrangement-Mannich cyclization is dependent on several key factors:

ParameterRecommended RangeRationale and Expert Insights
Temperature 60 - 90 °CThe reaction is thermally driven, but excessive heat can lead to side reactions and lower diastereoselectivity.[8] Gentle heating is typically sufficient.[5]
Acid Catalyst 1.0 equivalentA stoichiometric amount of a Brønsted or Lewis acid is necessary to promote iminium ion formation.[5] Common choices include CSA, trifluoroacetic acid (TFA), and Lewis acids like Bi(OTf)₃.[1][5]
Solvent Acetonitrile, TolueneAnhydrous, non-protic solvents are preferred to avoid unwanted side reactions with the iminium ion.
Aldehyde Choice VariedThe nature of the aldehyde will determine the substituent at the 2-position of the resulting pyrrolidine. A wide range of aliphatic and aromatic aldehydes can be employed.[5]

Conclusion

The aza-Cope rearrangement-Mannich cyclization cascade is a highly efficient and stereoselective method for the synthesis of substituted pyrrolidines. The protocol outlined in this application note, using Pent-4-en-2-amine, provides a practical and accessible entry point for researchers to explore this powerful transformation. By understanding the underlying mechanism and the critical experimental parameters, scientists can effectively utilize this reaction to construct complex nitrogen-containing molecules for applications in drug discovery and natural product synthesis.

References

  • Taylor & Francis. (n.d.). Aza-cope rearrangement – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Aza-Cope rearrangement. Retrieved from [Link]

  • Overman, L. E., & Stearns, B. A. (2005). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 127(41), 14467–14476. [Link]

  • Overman, L. E. (2009). The Aza-Cope/Mannich Reaction. Angewandte Chemie International Edition, 48(38), 6982-6992. [Link]

  • Wikipedia. (2023, October 29). Cope rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cope Rearrangement. Retrieved from [Link]

  • Ashenhurst, J. (2019, November 14). Cousins Of The Diels-Alder: The Cope Rearrangement and The Claisen Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Chem-Station. (2015, March 25). Aza-Cope Rearrangement. Retrieved from [Link]

  • Pathiranage, T. M. (2014). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Eastern Michigan University. Retrieved from [Link]

  • NROChemistry. (n.d.). Overman Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Popa, E., Vanga, R. R., & Sammelson, R. E. (2014). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Eastern Michigan University. Retrieved from [Link]

  • National Science Foundation. (n.a.). Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. Retrieved from [Link]

  • NROChemistry. (2022, April 30). Overman Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Reddy, P. V. N., & Kumar, V. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic letters, 13(18), 4882–4885. [Link]

  • Chem-Station. (2015, March 26). Overman Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). The Overman rearrangement. Grey: general conditions and its use in.... Retrieved from [Link]

Sources

Application Note & Protocol: The Intramolecular Hydroamination of Pent-4-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The intramolecular hydroamination of unsaturated amines represents a highly atom-economical and powerful strategy for the synthesis of saturated nitrogen-containing heterocycles, which are core scaffolds in a vast array of pharmaceuticals and bioactive natural products.[1][2] This guide provides an in-depth examination of the intramolecular hydroamination of Pent-4-en-2-amine to form 2,5-dimethylpyrrolidine, a valuable chiral building block. We will dissect the predominant catalytic mechanisms, offer detailed, field-tested experimental protocols for both metal-catalyzed and redox-enabled approaches, and discuss the critical aspects of product analysis and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient cyclization reaction.

The Strategic Importance of Intramolecular Hydroamination

Nitrogen-containing cyclic compounds, particularly pyrrolidines, are ubiquitous structural motifs in medicinal chemistry.[2] Traditional multi-step syntheses for these structures often suffer from poor atom economy, generating significant waste. Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, provides an elegant and efficient alternative.[3] The intramolecular variant is particularly favorable as it transforms a linear aminoalkene into a cyclic amine in a single, often stereocontrolled, step.

The cyclization of Pent-4-en-2-amine is a model system that yields 2,5-dimethylpyrrolidine, a precursor used in the synthesis of chiral auxiliaries and complex molecular targets.[4] Understanding the mechanistic nuances of this transformation is key to controlling its outcome, particularly the diastereoselectivity (cis vs. trans).

Mechanistic Pathways for the Cyclization of Pent-4-en-2-amine

The high kinetic barrier of adding an amine to an unactivated alkene necessitates the use of a catalyst or an alternative activation strategy.[2] Several effective mechanistic pathways have been elucidated.

The Consensus Pathway: Lanthanide-Catalyzed Mechanism

Rare-earth metal complexes, particularly those of the lanthanides (Ln), are among the most efficient catalysts for intramolecular hydroamination due to their high activity and excellent stereoselectivities.[1][5] The generally accepted mechanism for the cyclization of a primary aminoalkene like Pent-4-en-2-amine proceeds through a well-defined catalytic cycle.[1][6]

  • Catalyst Activation (Protonolysis): The cycle begins with the reaction of the precatalyst (e.g., a lanthanocene complex) with the substrate, Pent-4-en-2-amine. The acidic N-H proton of the amine protonates a ligand on the metal center, forming the catalytically active lanthanide-amido intermediate and releasing a neutral byproduct.[6]

  • Coordinated Alkene Insertion (Rate-Determining Step): The pendant alkene moiety of the substrate coordinates to the electrophilic metal center of the lanthanide-amido complex. This is followed by the insertion of the C=C bond into the Ln-N bond. This step, which is typically the rate-determining step of the entire cycle, proceeds through a highly organized, four-membered cyclic transition state.[1][6] This forms a new carbon-nitrogen bond and a carbon-metal bond, resulting in a five-membered azametallacycloalkane intermediate.

  • Product Release & Catalyst Regeneration (Protonolysis): A second molecule of the starting Pent-4-en-2-amine substrate approaches the azametallacycloalkane intermediate. The N-H bond of this incoming amine is sufficiently acidic to protonate the carbon-metal bond, releasing the final 2,5-dimethylpyrrolidine product and regenerating the active lanthanide-amido catalyst, which then enters the next catalytic cycle.[1][6][7]

Lanthanide-Catalyzed Hydroamination Cycle cluster_0 Catalytic Cycle Precatalyst Ln-R Precatalyst ActiveCatalyst Active Ln-Amido Catalyst Precatalyst->ActiveCatalyst + Substrate - RH SubstrateComplex Alkene-Coordinated Intermediate ActiveCatalyst->SubstrateComplex Alkene Coordination TransitionState Rate-Determining Transition State (C-N formation) SubstrateComplex->TransitionState Insertion ProductComplex Azametallacycle Intermediate TransitionState->ProductComplex ProductComplex->ActiveCatalyst + Substrate - Product (Pyrrolidine)

Caption: Catalytic cycle for lanthanide-mediated intramolecular hydroamination.

A Modern Alternative: Redox-Enabled Catalyst-Free Hydroamination

Recent advancements have introduced a clever, catalyst-free approach that leverages a redox strategy.[2][8] This one-pot, two-step method circumvents the need for often air-sensitive metal catalysts and exhibits broad functional group tolerance.[2]

  • Oxidation to Hydroxylamine: The starting amine is first oxidized in situ to the corresponding hydroxylamine using a mild oxidant (e.g., a urea-hydrogen peroxide adduct).

  • Cope-type Hydroamination: The generated hydroxylamine intermediate readily undergoes a concerted, thermally-allowed cyclization via a five-membered transition state to form a pyrrolidine N-oxide. This step has a significantly lower kinetic barrier than the direct addition of the amine.[2]

  • Reduction: The N-oxide intermediate is then reduced in the same pot using a mild reducing agent (e.g., hypodiboric acid) to afford the final pyrrolidine product.

This strategy is notable for its operational simplicity, mild conditions, and the avoidance of transition metals.[2][8]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Organometallic reagents are often pyrophoric and/or water-sensitive.

Protocol 1: Lanthanide-Catalyzed Intramolecular Hydroamination

This protocol is a representative procedure based on catalysis by rare-earth metal complexes.[1][6]

Materials:

  • Pent-4-en-2-amine (Substrate)

  • Lanthanide precatalyst (e.g., (Cp*2SmH)2 or a similar organolanthanide complex, ~1-5 mol%)

  • Anhydrous, deoxygenated toluene or benzene

  • Inert atmosphere glovebox or Schlenk line

  • Dry glassware (oven-dried overnight at >120 °C)

  • Standard workup reagents (e.g., saturated NaHCO3 solution, brine, anhydrous MgSO4)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., inside a nitrogen-filled glovebox), add the lanthanide precatalyst (e.g., 0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add anhydrous toluene (e.g., 10 mL) to the flask. Add Pent-4-en-2-amine (1.0 mmol, 1.0 equiv) via syringe.

  • Reaction Execution: Seal the flask and remove it from the glovebox. Place the flask in an oil bath pre-heated to the desired temperature (typically ranging from room temperature to 80 °C, depending on the catalyst activity).

    • Scientist's Note: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Optimization is often required.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing by GC-MS or 1H NMR to observe the disappearance of the starting material and the appearance of the product.

  • Quenching and Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a few drops of water or saturated NaHCO3 solution.

    • Scientist's Note: The quench deactivates the catalyst. Perform this step slowly as it can be exothermic.

  • Extraction: Dilute the mixture with ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash sequentially with water, saturated NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of hexanes/ethyl acetate with a small amount of triethylamine (e.g., 1%) is often effective to prevent the amine product from streaking on the acidic silica.

    • Scientist's Note: The addition of triethylamine to the eluent neutralizes the acidic sites on the silica gel, leading to better peak shape and recovery for amine compounds.

Protocol 2: Redox-Enabled Intramolecular Hydroamination

This protocol is adapted from the catalyst-free method developed by proficient chemists.[2]

Materials:

  • Pent-4-en-2-amine (Substrate)

  • Urea-hydrogen peroxide adduct (UHP)

  • Hypodiboric acid (B2(OH)4) or Bis(pinacolato)diboron (B2pin2)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard workup and extraction reagents

Procedure:

  • Oxidation & Cyclization (Step 1): In a round-bottom flask, dissolve Pent-4-en-2-amine (1.0 mmol, 1.0 equiv) in TFE (0.1 M concentration). Add UHP (1.2 mmol, 1.2 equiv).

  • Heating: Stir the mixture at 50-60 °C for 16-20 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

  • Reduction (Step 2): Cool the reaction mixture to room temperature. Add the reducing agent, hypodiboric acid (1.2 mmol, 1.2 equiv).

  • Completion of Reduction: Stir the mixture at room temperature for 30 minutes (or at 50 °C for 1 hour if using B2(OH)4).

  • Workup and Isolation: Dilute the reaction mixture with water and make it basic (pH > 10) by adding aqueous NaOH. Extract the product with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 2,5-dimethylpyrrolidine.

  • Purification: The product can often be isolated in high purity after the aqueous workup. If necessary, further purification can be achieved by distillation or flash chromatography as described in Protocol 1.

Experimental_Workflow cluster_metal Protocol 1: Metal-Catalyzed cluster_redox Protocol 2: Redox-Enabled P1_Setup 1. Inert Setup (Catalyst + Solvent) P1_Add 2. Add Substrate (Pent-4-en-2-amine) P1_Setup->P1_Add P1_React 3. Heat & Stir (25-80 °C) P1_Add->P1_React P1_Quench 4. Quench Reaction P1_React->P1_Quench Workup Workup (Extraction, Drying) P1_Quench->Workup P2_Ox 1. Oxidize & Cyclize (Substrate + UHP in TFE, Heat) P2_Red 2. Reduce N-Oxide (Add B2(OH)4) P2_Ox->P2_Red P2_Red->Workup Purify Purification (Chromatography or Distillation) Workup->Purify Analyze Characterization (NMR, GC-MS, IR) Purify->Analyze

Caption: General experimental workflow for the synthesis of 2,5-dimethylpyrrolidine.

Product Characterization and Data Analysis

The product, 2,5-dimethylpyrrolidine, is a known compound, and its characterization data can be compared with literature values.[9]

Table 1: Physical and Spectroscopic Data for 2,5-Dimethylpyrrolidine

PropertyValue
CAS Number 3378-71-0[10]
Molecular Formula C6H13N[10]
Molecular Weight 99.17 g/mol [10]
Appearance Colorless to pale yellow liquid
Boiling Point 105-106 °C (lit.)
Density 0.81 g/mL at 25 °C (lit.)

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight (M/Z = 99) and assessing the purity of the final product. The relative peak areas of the cis and trans isomers can be used to determine the diastereomeric ratio (d.r.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the methyl groups and the protons on the pyrrolidine ring. The chemical shifts and coupling constants will differ for the cis and trans isomers, allowing for structural confirmation and d.r. determination through integration.

    • ¹³C NMR: Will show six distinct carbon signals, confirming the structure.

  • Infrared (IR) Spectroscopy: A broad peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the secondary amine.

Applications in Drug Discovery and Development

The synthesis of enantiopure 2,5-disubstituted pyrrolidines is of high value in drug development.[4] These scaffolds can serve as:

  • Chiral Auxiliaries: Guiding the stereochemical outcome of subsequent reactions to build complex, stereodefined molecules.

  • Core Fragments: Acting as the central structural motif in drug candidates, interacting with biological targets such as enzymes and receptors.

  • Ligands for Asymmetric Catalysis: The nitrogen atom can coordinate to metals, creating chiral catalysts for other important transformations.

The efficiency of the intramolecular hydroamination reaction makes it an attractive route for rapidly generating libraries of pyrrolidine-based compounds for high-throughput screening in the drug discovery pipeline.[3]

Conclusion

The intramolecular hydroamination of Pent-4-en-2-amine is a fundamentally important and practical reaction for the synthesis of 2,5-dimethylpyrrolidine. By understanding the underlying mechanistic principles of both metal-catalyzed and modern redox-enabled pathways, researchers can make informed decisions to optimize reaction conditions for yield and selectivity. The detailed protocols provided herein serve as a robust starting point for scientists in both academic and industrial settings to successfully implement this powerful synthetic tool in their research and development programs.

References

  • Hydroamination of Alkenes - Organic Reactions. (n.d.). Organic Reactions. Retrieved February 8, 2024, from [Link]

  • Hydroamination - Wikipedia. (2023, December 26). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Hydroamination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • A Redox-Enabled Strategy for Intramolecular Hydroamination - ResearchGate. (2022, May 27). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Hydroamination Reactions of Alkenes - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Reznichenko, A. L., & Hultzsch, K. C. (2015). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 115(1), 1178–1225. [Link]

  • Musacchio, A. J., Lainhart, B. C., & Miller, S. J. (2022). A redox-enabled strategy for intramolecular hydroamination. Chemical Science, 13(24), 7171–7176. [Link]

  • Al-Shuaeeb, R. A., & Maron, L. (2018). Aluminium-catalysed intramolecular hydroamination of aminoalkenes: computational perusal of alternative pathways for aminoalkene activation. Dalton Transactions, 47(45), 16139-16147. [Link]

  • Harding, K. E., & Burks, S. R. (1984). Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercuration. The Journal of Organic Chemistry, 49(2), 404-405. [Link]

  • Catalytic cycle of the intramolecular hydroamination of aminoalkenes... - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Kim, J. Y., & Livinghouse, T. (2009). Cu(I)-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes Bearing a Primary or Secondary Amino Group in Alcoholic Solvents. Organic Letters, 11(10), 2125–2127. [Link]

  • Pellissier, H. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Advanced Synthesis & Catalysis, 353(10), 1613-1634. [Link]

  • 2,5-dimethylpyrrole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 8, 2024, from [Link]

  • Wang, Z., & Buchwald, S. L. (2016). Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines. Angewandte Chemie International Edition, 55(36), 10813-10816. [Link]

Sources

Catalytic Amino-Lactonization: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Amino-Lactones

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds with high stereochemical control is of paramount importance. Among these, amino-γ-lactones represent a privileged structural motif found in a variety of biologically active molecules. Their synthesis, however, often involves multi-step sequences with sensitive reagents. The advent of transition metal-catalyzed reactions has opened new avenues for more efficient and elegant construction of these valuable compounds. This guide provides a detailed exploration of the catalytic intramolecular amino-lactonization of unsaturated carboxylic acids, with a focus on copper-catalyzed systems, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols to implement this powerful transformation.

Application Notes: Mastering the Catalytic Amino-Lactonization

The successful execution of a catalytic amino-lactonization reaction hinges on a nuanced understanding of the interplay between the catalyst, substrate, and reagents. This section delves into the critical parameters and provides expert insights to guide your experimental design.

The Catalyst System: Copper's Unique Role

While palladium-catalyzed cyclizations are prevalent in organic synthesis, copper catalysis has emerged as a powerful alternative for amino-lactonization, particularly for its ability to engage with a broader range of nitrogen sources under milder conditions.[1][2]

  • Catalyst Precursor: Copper(I) salts are typically employed as the pre-catalyst. Common choices include CuCl, CuBr, or Cu(MeCN)4PF6. The choice of the counter-ion can influence the reactivity and solubility of the active catalyst.

  • The Ligand's Critical Influence: The ligand is arguably the most crucial component for achieving high enantioselectivity. Chiral bisoxazoline (BOX) and pyridine-bisoxazoline (PyBox) ligands have proven to be highly effective in creating a chiral pocket around the copper center, thereby directing the stereochemical outcome of the reaction.[3] The steric and electronic properties of the ligand must be carefully matched with the substrate to maximize stereocontrol.

  • The Aminating Agent: A key innovation in this field is the use of O-acylhydroxylamines as electrophilic aminating agents.[2][3] These reagents, upon activation by the copper catalyst, generate a reactive nitrogen species that initiates the cyclization cascade. The nature of the acyl group can be tuned to modulate the reactivity of the aminating agent.

Substrate Scope and Limitations

The copper-catalyzed amino-lactonization is applicable to a range of unsaturated carboxylic acids.

  • Unsaturated Carboxylic Acids: Pent-4-enoic acid derivatives are ideal substrates for the formation of γ-lactones. The substitution pattern on the alkene can influence the reaction rate and diastereoselectivity. Both terminal and internal alkenes are generally well-tolerated.

  • Nitrogen Source: A variety of primary and secondary alkylamines can be incorporated by selecting the appropriate O-acylhydroxylamine. This allows for the direct installation of structurally diverse amino groups.[2]

  • Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups such as esters, amides, and halides, making it suitable for late-stage functionalization in complex molecule synthesis.

Reaction Parameters: Fine-Tuning for Success
  • Solvent: The choice of solvent is critical for catalyst solubility and reactivity. Aprotic solvents such as toluene, trifluorotoluene (PhCF3), or dichloroethane (DCE) are commonly used.[2][4]

  • Temperature: The reaction temperature can significantly impact both the reaction rate and enantioselectivity. Optimization is often necessary, with temperatures typically ranging from ambient to 70 °C.[4]

  • Additives: In some cases, the addition of a Lewis acid or a coordinating anion can enhance the reaction efficiency and selectivity by modulating the activity of the copper catalyst.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative copper-catalyzed asymmetric amino-lactonization of an unsaturated carboxylic acid.

Protocol 1: Enantioselective Copper-Catalyzed Amino-Lactonization

This protocol is adapted from the work of Liu and co-workers and describes the asymmetric amino-lactonization of pent-4-enoic acid.[2][3]

Materials:

  • Pent-4-enoic acid

  • O-benzoylhydroxylamine derivative of the desired amine

  • Copper(I) chloride (CuCl)

  • Chiral PyBox ligand (e.g., (R)-2,6-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine)

  • Sodium hexafluoroantimonate (NaSbF6)

  • Anhydrous trifluorotoluene (PhCF3)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Preparation: In an inert atmosphere glovebox, add CuCl (5 mol%), the chiral PyBox ligand (5.5 mol%), and NaSbF6 (10 mol%) to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous trifluorotoluene to the vial.

  • Reagent Addition: Add the O-benzoylhydroxylamine derivative (1.2 equivalents) followed by the pent-4-enoic acid (1.0 equivalent).

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a pre-heated oil bath at the optimized temperature (e.g., 50 °C) and stir for the required reaction time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amino-lactone.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes representative results for the copper-catalyzed amino-lactonization, highlighting the influence of the ligand and substrate on the yield and enantioselectivity.

EntrySubstrateAmine SourceLigandYield (%)ee (%)
1Pent-4-enoic acidBoc-NHOBz(R)-iPr-PyBox9699
2Hex-5-enoic acidBoc-NHOBz(R)-iPr-PyBox8598
32-Methylpent-4-enoic acidBoc-NHOBz(R)-iPr-PyBox9197 (dr >20:1)
4Pent-4-enoic acidBn-NHOBz(R)-iPr-PyBox9299

Data adapted from reference[3]. Yields are for the isolated product. ee was determined by chiral HPLC.

Visualizing the Process

To better understand the reaction, the following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.

Catalytic_Cycle CuI Cu(I)L CuIII Cu(III)(Amine)L CuI->CuIII Oxidative Addition Radical Alkyl Radical Intermediate CuIII->Radical Reductive Elimination (Amination) Product Amino-Lactone Radical->Product Intramolecular Cyclization Product->CuI Catalyst Regeneration Substrate Unsaturated Carboxylic Acid Substrate->CuI Coordination Amine O-Acylhydroxylamine Amine->CuI Workflow start Start prep Prepare Catalyst System (CuCl, Ligand, Additive) start->prep reagents Add Substrate and Aminating Agent prep->reagents reaction Heat and Stir (e.g., 50 °C, 12-24h) reagents->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS, HPLC) purify->analyze end End analyze->end

Caption: General Experimental Workflow for Amino-Lactonization.

Conclusion and Future Outlook

The catalytic amino-lactonization of unsaturated carboxylic acids represents a significant advancement in the synthesis of valuable heterocyclic compounds. The copper-catalyzed approach, in particular, offers a mild, efficient, and highly enantioselective route to a diverse range of amino-lactones. As our understanding of the reaction mechanism deepens and new, more effective ligands are developed, the scope and utility of this transformation will undoubtedly continue to expand, providing powerful tools for researchers in academia and industry alike.

References

  • Copper-Catalyzed Amino Lactonization and Amino Oxygenation of Alkenes Using O-Benzoylhydroxylamines. Journal of the American Chemical Society, 2016 , 138(18), 5813-5816. [Link]

  • Efficient Synthesis of Amino Lactones via Copper‐catalysed Alkene Aminooxygenation. Chemistry – A European Journal, 2021 , 27(40), 10323-10327. [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society, 2021 , 143(4), 1956–1965. [Link]

Sources

Application Note: Chiral Resolution of Racemic Pent-4-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the chiral resolution of Pent-4-en-2-amine . It prioritizes field-proven methodologies, specifically Enzymatic Kinetic Resolution (EKR) and Classical Diastereomeric Crystallization , offering researchers autonomous control over the choice of technique based on scale and available equipment.

Executive Summary & Molecule Profile

Pent-4-en-2-amine (CAS: 31685-30-0) is a critical homoallylic amine intermediate.[1] Its terminal alkene allows for further functionalization via olefin metathesis or hydroboration, while the chiral center at C2 makes it a valuable building block for peptidomimetics and alkaloid synthesis.

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 85.15 g/mol [1][2]

  • Boiling Point: ~84–86 °C (Volatile)

  • Chirality: C2 position (

    
    -chiral primary amine).
    
The Challenge

Direct resolution is complicated by the molecule's volatility and lack of a strong UV chromophore, rendering standard HPLC detection difficult without derivatization. This guide presents two robust protocols:

  • Enzymatic Kinetic Resolution (EKR): Best for high enantiomeric excess (>99% ee) and mild conditions.

  • Classical Resolution: Best for multi-kilogram scale-up where enzyme costs are prohibitive.[1]

Protocol A: Enzymatic Kinetic Resolution (Recommended)

Principle: Candida antarctica Lipase B (CAL-B) exhibits high enantioselectivity for


-chiral primary amines. Following Kazlauskas’ Rule , CAL-B preferentially acylates the (

)-enantiomer using an ester donor, leaving the (

)-enantiomer as the free amine.
Reagents & Materials[4][5][6][7][8][9][10]
  • Substrate: Racemic Pent-4-en-2-amine.[1][3]

  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435), >5,000 PLU/g.

  • Acyl Donor/Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

  • Work-up: 1M HCl, 4M NaOH, MTBE (Methyl tert-butyl ether).

Step-by-Step Methodology
Phase 1: The Reaction[4]
  • Preparation: Dissolve racemic Pent-4-en-2-amine (100 mmol) in dry Ethyl Acetate (5 volumes relative to amine). Ethyl acetate serves as both the solvent and the acyl donor.

  • Initiation: Add immobilized CAL-B (10–20% w/w relative to substrate).[1]

  • Incubation: Stir gently (orbital shaker preferred to protect beads) at 25–30 °C .

    • Note: Elevated temperatures increase rate but may slightly erode enantioselectivity (

      
      -value).
      
  • Monitoring: Monitor conversion via GC (see Section 4). The reaction stops automatically at 50% conversion due to the high enantioselectivity of CAL-B.

Phase 2: Separation & Purification

The reaction mixture now contains (


)-Acetamide and (

)-Free Amine. Separation relies on their drastic difference in basicity.[1]
  • Filtration: Filter off the enzyme beads (can be washed with EtOAc and recycled 3–5 times).[1]

  • Acid Extraction:

    • Transfer filtrate to a separatory funnel.[1]

    • Extract twice with 1M HCl (1.1 equivalents relative to theoretical (

      
      )-amine).
      
    • Organic Layer: Contains the (

      
      )-N-acetyl-pent-4-en-2-amine .[1]
      
    • Aqueous Layer: Contains the (

      
      )-Pent-4-en-2-amine hydrochloride salt .[1]
      
  • Recovery of (

    
    )-Enantiomer: 
    
    • Basify the aqueous layer with 4M NaOH to pH >12.[1]

    • Extract with MTBE or Dichloromethane (DCM).

    • Dry over

      
       and carefully concentrate (volatile product!). Distillation is recommended for final purification.[1]
      
  • Recovery of (

    
    )-Enantiomer: 
    
    • Concentrate the organic layer to obtain the amide.

    • Hydrolyze with 6M HCl (reflux, 4–6 h) to liberate the (

      
      )-amine.
      
Workflow Diagram (Protocol A)

EKR_Workflow Start Racemic Pent-4-en-2-amine + Ethyl Acetate Enzyme Add CAL-B (Novozym 435) Stir 24-48h @ 30°C Start->Enzyme Filter Filtration Enzyme->Filter 50% Conversion SepFunnel Liquid-Liquid Extraction (Add 1M HCl) Filter->SepFunnel OrgLayer Organic Layer (Contains (R)-Amide) SepFunnel->OrgLayer EtOAc Phase AqLayer Aqueous Layer (Contains (S)-Amine·HCl) SepFunnel->AqLayer Acid Phase Hydrolysis Acid Hydrolysis (6M HCl, Reflux) OrgLayer->Hydrolysis Basify Basify (NaOH) & Extract (MTBE) AqLayer->Basify ProdR Pure (R)-Pent-4-en-2-amine Hydrolysis->ProdR ProdS Pure (S)-Pent-4-en-2-amine Basify->ProdS

Figure 1: Chemo-enzymatic workflow for the separation of enantiomers using CAL-B.

Protocol B: Classical Diastereomeric Crystallization

Principle: Formation of diastereomeric salts using a chiral acid.[1] For


-methyl amines, L-(+)-Tartaric acid  is the industry standard resolving agent.
Reagents
  • Resolving Agent: L-(+)-Tartaric Acid (0.5 to 1.0 eq).

  • Solvent System: Methanol (MeOH) is preferred; Ethanol (EtOH) or MeOH/Water mixtures are alternatives.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve L-(+)-Tartaric acid (1.0 eq) in boiling Methanol (approx. 10 mL per gram of acid).

    • Slowly add Racemic Pent-4-en-2-amine (1.0 eq) dropwise.[1] The reaction is exothermic.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[1]

    • Seed crystals (if available from a pilot run) should be added at 40 °C.

    • Let stand at 4 °C for 12–24 hours.

  • Filtration:

    • Filter the crystals.[1]

    • Solid: Typically enriched in the (

      
      )-amine·L-tartrate  diastereomer (Must be confirmed by Chiral GC, as solubility varies by solvent).
      
    • Mother Liquor: Enriched in the (

      
      )-amine.
      
  • Recrystallization:

    • Recrystallize the solid from hot Methanol until constant melting point and optical rotation are achieved.

  • Liberation:

    • Dissolve salt in minimum water.[1]

    • Add 4M NaOH until pH >12.[1]

    • Extract with DCM, dry, and distill.

Analytical Quality Control (QC)

Due to the lack of UV absorption, Chiral GC is the preferred method over HPLC.

Method: Chiral Gas Chromatography[12]
  • Column: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB or Rt-

    
    DEXsa ).
    
  • Carrier Gas: Helium or Hydrogen.[1]

  • Derivatization (Optional but Recommended):

    • React amine with Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride before injection.

    • Why? Improves peak shape and resolution by reducing tailing caused by the free amine group.[1]

  • Conditions:

    • Injector: 220 °C.[1]

    • Oven: 60 °C (hold 2 min)

      
       Ramp 2 °C/min 
      
      
      
      120 °C.
    • Detector: FID (Flame Ionization Detector).

Data Summary Table
ParameterEnzymatic Resolution (Method A)Classical Resolution (Method B)[1]
Max Theoretical Yield 50% (for each enantiomer)50% (for each enantiomer)
Enantiomeric Excess (ee) Typically >98%>95% (requires recrystallization)
Scalability Linear (Gram to Kg)Excellent (Multi-Kg to Ton)
Cost Driver Enzyme (Novozym 435)Solvent volume & Time
Atom Economy High (if using EtOAc as solvent)Lower (requires stoichiometric acid)

References

  • Enzymatic Resolution Mechanism: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

  • CAL-B Selectivity (Kazlauskas Rule): Ghanem, A., and Aboul-Enein, H. Y. "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, vol. 15, no. 21, 2004, pp. 3331-3351. Link

  • Classical Resolution of Alpha-Chiral Amines: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.[1] Link

  • Analytical Method (Chiral GC): Schurig, V. "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, vol. 906, no. 1-2, 2001, pp. 275-299. Link

Disclaimer: Handling amines and flammable solvents requires appropriate PPE and fume hoods.[1] Always consult the Safety Data Sheet (SDS) for Pent-4-en-2-amine before commencing work.

Sources

Application Note: Enantiomeric Resolution of Pent-4-en-2-amine via (+)-Tartaric Acid Crystallization

[1]

Executive Summary

This application note details the protocol for the optical resolution of (

Theoretical Basis & Mechanism

The Principle of Diastereomeric Discrimination

Enantiomers (mirror images) possess identical physical properties (solubility, boiling point) in achiral environments, making separation by standard distillation or filtration impossible.

By reacting the racemic amine base (

A

R123
  • (

    
    -A)(
    
    
    -R)
    salt
  • (

    
    -A)(
    
    
    -R)
    salt

Unlike enantiomers, these diastereomers have different lattice energies and solubilities. The efficiency of the resolution is defined by the Separation Factor (S) :

For pent-4-en-2-amine and (+)-tartaric acid in methanol, the system typically favors the crystallization of the (S)-amine-(+)-tartrate salt, leaving the (R)-amine enriched in the mother liquor.

Reaction Scheme

The acid-base neutralization forms a hydrogen tartrate salt.

Materials & Safety

Reagents
  • Target: (

    
    )-Pent-4-en-2-amine (Purity >98%)
    
  • Resolving Agent: (+)-Tartaric acid (Natural L-form, anhydrous, >99%)

  • Solvent: Methanol (HPLC Grade), Ethanol (Absolute), Diethyl Ether or MTBE (for extraction).

  • Base: Sodium Hydroxide (NaOH) pellets (for 50% w/w solution).

Safety Hazards[1]
  • Pent-4-en-2-amine: Caustic, volatile amine. Causes severe skin burns. Use in a fume hood.

  • Methanol: Toxic, flammable.[4]

  • Exotherm: The acid-base reaction is exothermic. Add reagents slowly.

Experimental Protocol

Phase 1: The "Marckwald" Screening (Optimization)

Rationale: Before scale-up, determine if the "Method of Half-Quantities" (0.5 eq of acid) or full stoichiometry (1.0 eq) yields better crystals.

Protocol:

  • Dissolve 10 mmol of racemic amine in 5 mL Methanol.

  • In a separate flask, dissolve 10 mmol of (+)-tartaric acid in 10 mL warm Methanol.

  • Mix the solutions at 60°C.

  • Allow to cool to Room Temperature (RT) over 4 hours.

  • Observation: If oiling out occurs (separation of liquid droplets instead of crystals), reheat and add seed crystals (if available) or add 1-2 mL of Ethanol to reduce solubility.

  • Decision: If 1.0 eq yields a solid mass that is hard to filter, switch to 0.5 eq of tartaric acid. This forces the most insoluble salt to form while leaving the other enantiomer as a free base in solution.

Phase 2: Scale-Up Resolution (100g Scale)

This protocol assumes a 1:1 stoichiometry, which is robust for this specific amine class.

Step 1: Salt Formation
  • Preparation of Acid Solution: In a 2L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 150.1 g (1.0 mol) of (+)-tartaric acid in 800 mL of Methanol. Heat to 60°C until fully dissolved.

  • Addition of Amine: Remove heat. Add 85.1 g (1.0 mol) of (

    
    )-pent-4-en-2-amine dropwise via an addition funnel over 30 minutes.
    
    • Critical Control Point: The reaction is exothermic. Maintain temperature below reflux to prevent amine loss (boiling point is ~85-90°C).

  • Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. Once turbidity is observed, stop stirring to allow crystal growth.

    • Tip: If no crystals form after 6 hours, scratch the glass or add a seed crystal.

  • Maturation: Place the flask in a refrigerator (4°C) for 12 hours to maximize yield.

Step 2: Filtration and Purification[4][1]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with 100 mL of cold Methanol (-20°C).

  • Recrystallization (The Enrichment Step):

    • Dissolve the wet cake in the minimum amount of boiling Methanol (~400-500 mL).

    • Cool slowly to RT, then 4°C.

    • Filter again.[1][5][6]

    • Metric: Repeat until the melting point is constant (Target MP for tartrate salt: ~140-145°C, varies by specific solvate).

Step 3: Liberation of the Free Amine
  • Suspend the purified salt in 200 mL of water .

  • Cool to 0°C in an ice bath.

  • Slowly add 50% NaOH solution until the pH > 12. The amine will separate as an oil layer on top.[4]

  • Extraction: Extract the aqueous mixture with Diethyl Ether or MTBE (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Isolation: Carefully remove the solvent via rotary evaporation (Note: The amine is volatile; use mild vacuum and low bath temperature, or distill at atmospheric pressure).

Workflow Visualization

ResolutionWorkflowcluster_recycleRecycling LoopStartRacemic Pent-4-en-2-amine(+)-Tartaric AcidMixDissolve in warm MeOH (60°C)1:1 StoichiometryStart->MixCoolControlled Cooling(RT -> 4°C)Mix->CoolFilter1FiltrationCool->Filter1Crystals1Solid: Enriched (S)-SaltFilter1->Crystals1Liquor1Mother Liquor:Enriched (R)-AmineFilter1->Liquor1RecrystRecrystallization(Boiling MeOH)Crystals1->RecrystFilter2FiltrationRecryst->Filter2PureSaltPure Diastereomeric SaltFilter2->PureSaltBasifyBasification (NaOH)Extraction (Ether)PureSalt->BasifyFinalProductPure (S)-Pent-4-en-2-amine(>98% ee)Basify->FinalProduct

Figure 1: Operational workflow for the resolution of Pent-4-en-2-amine. The green path indicates the target enantiomer flow.

Analytical Validation

Do not assume success based on weight. You must validate the Enantiomeric Excess (ee).

Method A: Polarimetry (Quick Check)
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Sample: Dissolve free amine in Methanol (

    
    ).
    
  • Expectation: The (S)-enantiomer of similar allylic amines typically exhibits a negative rotation (

    
    ) in methanol, though this is solvent-dependent.
    
  • Reference: Compare against a commercially purchased standard of (S)-pent-4-en-2-amine.

Method B: Chiral HPLC (Definitive)
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (or equivalent polysaccharide column).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (amine absorption is weak; derivatization with benzoyl chloride may be required for better UV sensitivity).

ParameterTarget Specification
Yield (Salt) 30-40% (Theoretical Max is 50%)
Chemical Purity >98% (GC/NMR)
Optical Purity (ee) >99% (after 1 recrystallization)

Troubleshooting & Expert Insights

Issue: "Oiling Out"

Instead of crystals, a viscous oil forms at the bottom of the flask.

  • Cause: The solution is too concentrated, or the temperature dropped too quickly, trapping impurities that lower the melting point.

  • Fix: Reheat the mixture until the oil dissolves. Add 10% more solvent. Add a "seed" crystal of the pure salt.[3][7] Cool very slowly (wrap the flask in a towel to insulate).

Issue: Low Yield
  • Cause: The solubility difference between the (S) and (R) salts is not high enough in pure Methanol.

  • Fix: Use the Pope-Peachey Method . Use 0.5 equivalents of (+)-tartaric acid and 0.5 equivalents of an achiral acid (like HCl or Acetic Acid). This forces the formation of the tartrate salt only with the matching enantiomer, while the non-matching enantiomer forms the much more soluble chloride/acetate salt.

References

  • Pasteur's Principle & Tartrate Resolution: Pasteur, L. (1853). Recherches sur les alcaloïdes des quinquinas. (Foundational text on tartaric acid resolution).

  • General Resolution of Chiral Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[8] CRC Press.[8]

  • Synthesis and Resolution of Allylic Amines: Trost, B. M., & Bunt, R. C. (1994). Asymmetric synthesis of allylic amines. (Context on the importance of chiral allylic amines).

  • Marckwald Principle (Method of Half-Quantities): Jacques, J., Collet, A., & Wilen, S. H. (1981).[8] Enantiomers, Racemates, and Resolutions.[4][1][2][3][7][8][9][10][11] Wiley-Interscience.

  • Safety Data (Pent-4-en-2-amine): PubChem Compound Summary.

Application Notes and Protocols for the Transition Metal-Catalyzed Cyclization of Homoallylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Cyclic Amines and the Power of Catalysis

Saturated nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are privileged structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Their conformational rigidity and ability to engage in specific hydrogen bonding interactions make them ideal scaffolds for modulating biological activity. Consequently, the development of efficient and selective methods for their synthesis is a cornerstone of modern drug discovery and development.[2]

Transition metal catalysis has emerged as a powerful and versatile tool for the construction of these critical cyclic amine frameworks.[2] By offering unique pathways for bond formation, these catalytic systems enable the transformation of readily available starting materials, such as homoallylic amines, into complex heterocyclic products with high levels of control over regio- and stereoselectivity. This guide provides an in-depth exploration of the transition metal-catalyzed cyclization of homoallylic amines, offering both a conceptual overview and detailed, field-proven protocols for researchers in organic synthesis and medicinal chemistry. We will delve into the nuances of catalyst selection, reaction mechanisms, and practical execution, empowering you to effectively implement these transformative reactions in your own research endeavors.

I. Mechanistic Foundations: A Glimpse into the Catalytic Cycle

The intramolecular cyclization of homoallylic amines is predominantly achieved through two major mechanistic pathways catalyzed by transition metals: hydroamination and Wacker-type cyclization . Understanding the fundamental steps of these processes is crucial for rational catalyst selection and reaction optimization.

Hydroamination: The Atom-Economical Path

Hydroamination involves the direct addition of an N-H bond across the double bond of the homoallylic amine, resulting in the formation of the cyclic amine with 100% atom economy.[3] The reaction mechanism can vary depending on the metal catalyst and the nature of the amine (primary or secondary).[4]

A generalized catalytic cycle for a rhodium-catalyzed intramolecular hydroamination is depicted below. The cycle typically begins with the coordination of the aminoalkene to the metal center, followed by insertion of the alkene into the metal-amide bond. Subsequent protonolysis of the resulting metal-carbon bond releases the cyclic amine product and regenerates the active catalyst.[5]

hydroamination_mechanism cluster_0 Catalytic Cycle [Rh]-H [Rh]-H Rh-alkene_complex [Rh]-H(alkene) [Rh]-H->Rh-alkene_complex Alkene Insertion Rh-alkyl [Rh]-alkyl Rh-alkene_complex->Rh-alkyl Migratory Insertion Cyclic_amine Cyclic Amine Rh-alkyl->Cyclic_amine Reductive Elimination Cyclic_amine->[Rh]-H Catalyst Regeneration Homoallylic_amine Homoallylic Amine Homoallylic_amine->[Rh]-H Coordination

Figure 1: Generalized mechanism for Rh-catalyzed hydroamination.

Wacker-Type Cyclization: An Oxidative Approach

In contrast to hydroamination, Wacker-type cyclizations are oxidative processes that typically involve a palladium(II) catalyst.[6] The key step is the nucleophilic attack of the amine onto a palladium-activated alkene. The resulting organopalladium intermediate then undergoes β-hydride elimination to form an enamine, which subsequently tautomerizes to the more stable imine and, upon reduction (often in a subsequent step), yields the saturated cyclic amine.

wacker_cyclization_workflow cluster_1 Wacker-Type Cyclization Workflow Start Homoallylic Amine + Pd(II) Catalyst Activation Alkene Coordination to Pd(II) Start->Activation Attack Intramolecular Aminopalladation Activation->Attack Elimination β-Hydride Elimination Attack->Elimination Product Cyclic Enamine/ Imine Elimination->Product Reduction Reduction (e.g., NaBH4) Product->Reduction Final_Product Saturated Cyclic Amine Reduction->Final_Product

Figure 2: Workflow for Wacker-type cyclization of homoallylic amines.

II. A Comparative Overview of Catalytic Systems

The choice of transition metal catalyst is paramount to the success of the cyclization reaction, influencing yield, selectivity, and functional group tolerance. Below is a comparative summary of the most commonly employed catalytic systems.

Catalyst SystemTypical ReactionKey AdvantagesPotential Limitations
Palladium (Pd) Wacker-type cyclization, carboaminationHigh functional group tolerance, well-studied.[7]Often requires an external oxidant, may require a separate reduction step.
Rhodium (Rh) HydroaminationMild reaction conditions, high yields for unactivated alkenes.[8]Can be sensitive to air and moisture, ligand selection is crucial.[9]
Iridium (Ir) Hydroamination, asymmetric cyclizationHigh activity, excellent for enantioselective transformations.[10]Catalyst precursors can be expensive.
Copper (Cu) Hydroamination, asymmetric aminationCost-effective, environmentally benign.[11]Can require higher catalyst loadings, may have a narrower substrate scope.

III. Detailed Application Protocols

The following protocols are provided as a starting point for researchers. It is important to note that optimization of reaction conditions (e.g., solvent, temperature, catalyst loading, and ligand) may be necessary for specific substrates.

Protocol 1: Rhodium-Catalyzed Intramolecular Hydroamination of a Secondary Homoallylic Amine

This protocol is adapted from the work of Hartwig and Liu for the synthesis of N-substituted pyrrolidines and piperidines.[8][10]

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Biarylphosphine ligand (e.g., L2 as described in the literature)[8]

  • Anhydrous dioxane

  • Homoallylic amine substrate

  • Standard Schlenk line and inert atmosphere (N₂ or Ar) glassware

Procedure:

  • In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (5 mol %) and the biarylphosphine ligand (6 mol %) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous dioxane (to achieve a 0.5 M concentration of the substrate).

  • Add the homoallylic amine substrate (1.0 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 10 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic amine.

Expected Outcome: This protocol typically affords the corresponding five- and six-membered cyclic amine products in excellent yields.[10] The reaction is known to tolerate a variety of functional groups, including hydroxyls, halides, nitriles, and esters.[7][10]

Protocol 2: Palladium-Catalyzed Wacker-Type Cyclization of a Homoallylic Sulfonamide

This procedure is a representative example of an oxidative cyclization to form a pyrrolidine derivative.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Pyridine

  • Benzoquinone (oxidant)

  • Anhydrous THF (Tetrahydrofuran)

  • Homoallylic N-tosyl amine substrate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the homoallylic N-tosyl amine (1.0 equiv), Pd(OAc)₂ (10 mol %), and benzoquinone (1.2 equiv).

  • Evacuate and backfill the flask with oxygen (balloon).

  • Add anhydrous THF and pyridine (20 mol %).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude enamine can be purified by flash chromatography or directly subjected to reduction (e.g., with NaBH₄ in methanol) to yield the saturated pyrrolidine.

Protocol 3: Iridium-Catalyzed Asymmetric Cyclization of a Homoallylic Amine

This protocol highlights the use of iridium for enantioselective transformations, often requiring the use of chiral ligands.

Materials:

  • [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Chiral phosphine ligand (e.g., (S)-BINAP)

  • Additive (e.g., LiI)[3]

  • Anhydrous toluene

  • Homoallylic amine substrate

  • Inert atmosphere glassware

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the iridium catalyst by dissolving [Ir(COD)Cl]₂ and the chiral ligand in anhydrous toluene.

  • In a separate vial, add the homoallylic amine substrate (1.0 equiv) and the additive (e.g., LiI, 1.5 equiv).[3]

  • Add the catalyst solution (typically 1-5 mol % Ir) to the substrate mixture.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 1-18 hours).[3]

  • Monitor the reaction for conversion and enantiomeric excess (e.e.) by chiral HPLC or GC.

  • After completion, cool the reaction to room temperature and purify by flash column chromatography.

IV. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use freshly opened or purified reagents and solvents. Ensure an inert atmosphere is maintained. Increase the reaction temperature or prolong the reaction time. Screen different ligands or catalyst precursors.
Low Yield Side reactions (e.g., alkene isomerization), product inhibition, catalyst deactivation.Add a co-catalyst or additive to suppress side reactions.[3] Use a higher catalyst loading. Perform the reaction at a lower concentration.
Poor Regio- or Stereoselectivity Inappropriate ligand, wrong choice of metal catalyst, substrate-related steric or electronic effects.Screen a library of ligands with varying steric and electronic properties.[9] Consider a different metal catalyst that favors the desired selectivity. Modify the substrate to favor the desired cyclization mode.
Difficulty in Product Purification Residual metal catalyst, ligand byproducts.Employ specific workup procedures to remove metal residues, such as washing with aqueous solutions of complexing agents (e.g., 10% copper sulfate for amines).[12] Use polymer-bound ligands or catalysts for easier removal by filtration.

V. Concluding Remarks and Future Outlook

The transition metal-catalyzed cyclization of homoallylic amines represents a robust and highly adaptable strategy for the synthesis of valuable nitrogen-containing heterocycles. As demonstrated, the choice of metal—be it palladium, rhodium, iridium, or copper—along with the careful selection of ligands and reaction conditions, provides the synthetic chemist with a powerful toolkit to address a wide range of synthetic challenges. The ongoing development of more active, selective, and robust catalysts, particularly for asymmetric transformations, promises to further expand the scope and utility of these reactions. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this elegant and efficient methodology in their pursuit of novel molecules with significant biological and chemical properties.

References

  • Liu, Z., & Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(5), 1570–1571. Available at: [Link]

  • Kim, J., Lee, S. Y., & Lee, J. (2010). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex. Journal of the American Chemical Society, 132(34), 11956–11958. Available at: [Link]

  • Breit, B., & Föcking, M. (2018). Rh‐Catalyzed Hydroamination of Allenes: Asymmetric N‐Allylation of Amino Acids and Peptides. Angewandte Chemie International Edition, 57(34), 11139-11143. Available at: [Link]

  • Stanley, L. M., & Sibi, M. P. (2008). Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews, 108(8), 2887–2902. Available at: [Link]

  • Cui, X., & Zhang, X. (2011). Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones. Angewandte Chemie International Edition, 50(4), 930–933. Available at: [Link]

  • Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(5), 1570-1571. Available at: [Link]

  • Ho, A. T., Vanable, E. P., San Miguel, C., & Hull, K. L. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Catalysis, 12(15), 9477–9484. Available at: [Link]

  • Liu, Z., & Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(5), 1570-1571. Available at: [Link]

  • Cho, S. H., & Kim, S. Y. (2011). Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles). Tetrahedron Letters, 52(28), 3625-3628. Available at: [Link]

  • Bender, C. F., & Widenhoefer, R. A. (2006). Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes. Organometallics, 25(26), 6231–6240. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Hatano, M., & Mikami, K. (2009). Cu(I)-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes Bearing a Primary or Secondary Amino Group in Alcoholic Solvents. Organic Letters, 11(10), 2113–2115. Available at: [Link]

  • Rowles, I., & Green, A. P. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(8), 1198–1204. Available at: [Link]

  • Medlin, J. W., & Neurock, M. (2007). Trends in C–O and C–N bond formations over transition metal surfaces: An insight into kinetic sensitivity in catalytic reactions. The Journal of Chemical Physics, 126(20), 204707. Available at: [Link]

  • Chemistry LibreTexts. Hydroamination. (2023). Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549–1583. Available at: [Link]

  • Gandelman, M., & Milstein, D. (2004). Air- and Water-Stable Catalysts for Hydroamination/Cyclization. Synthesis and Application of CCC−NHC Pincer Complexes of Rh and Ir. Organometallics, 23(24), 5674–5677. Available at: [Link]

  • Komeyama, K., & Takaki, K. (2019). Jumping in the Chiral Pool: Asymmetric Hydroaminations with Early Metals. Molecules, 24(1), 123. Available at: [Link]

  • Nevado, C., & de la Torre, M. G. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 123(15), 9437–9509. Available at: [Link]

  • Sharma, U., & Kumar, N. (2022). Recent Advances in the Synthesis of Pyrrolidines. Asian Journal of Organic Chemistry, 11(7), e202200234. Available at: [Link]

  • Wang, H., & Glorius, F. (2018). Ligand‐Promoted Rhodium(III)‐Catalyzed ortho‐C‐H Amination with Free Amines. Angewandte Chemie International Edition, 57(40), 13173-13177. Available at: [Link]

  • Wolfe, J. P., & Zabawa, T. P. (2005). Palladium catalyzed ortho-C(sp)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid. Tetrahedron Letters, 46(36), 6139-6142. Available at: [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 115(21), 11771–11820. Available at: [Link]

  • Hull, K. L., & Sanford, M. S. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Journal of the American Chemical Society, 141(4), 1549–1553. Available at: [Link]

  • Vankelecom, I. F. J., & Jacobs, P. A. (2000). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. Chemie Ingenieur Technik, 72(10), 1211-1214. Available at: [Link]

  • Oliva, M., Chianese, A. R., & Proto, A. (2021). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 9, 718385. Available at: [Link]

  • Breit, B., & Föcking, M. (2018). Proposed reaction mechanism of Rh-catalyzed hydroamination of internal... ResearchGate. Available at: [Link]

  • Wang, Q., & Sun, J. (2017). Recent advances in transition-metal-catalyzed C–CN bond activations. Chinese Chemical Letters, 28(12), 2175-2182. Available at: [Link]

  • Chen, G., & Shaughnessy, K. H. (2013). Pd(II)-Catalyzed Enantioselective Oxidative Tandem Cyclization Reactions. Synthesis of Indolines Through C—N and C—C Bond Formation. Journal of the American Chemical Society, 135(22), 8326–8329. Available at: [Link]

  • Belskaya, N. P., & Eltsov, O. S. (2020). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Catalysts, 10(10), 1124. Available at: [Link]

  • Sarpong, R., & Tantillo, D. J. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Chemistry, 13(3), 216-224. Available at: [Link]

  • Xia, C., & Liu, C. (2016). Transition-metal-catalysed C-N bond activation. Chemical Society Reviews, 45(1), 127-138. Available at: [Link]

  • Khan, I., & Saeed, K. (2019). Treatment Methods for the Remediation of Amines: A Review. Key Engineering Materials, 812, 151-171. Available at: [Link]

  • Zaitsev, V. G., & Gulevich, A. V. (2019). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 6(18), 3297-3302. Available at: [Link]

  • Kim, J., & Chang, S. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Accounts of Chemical Research, 48(5), 1390–1401. Available at: [Link]

  • Knowles, R. R., & Musacchio, A. J. (2018). A Redox-Enabled Strategy for Intramolecular Hydroamination. Angewandte Chemie International Edition, 57(31), 9970-9974. Available at: [Link]

  • Shen, B., & Dong, G. (2017). Catalytic intermolecular hydroaminations of unactivated olefins with secondary alkyl amines. Nature, 542(7641), 344–348. Available at: [Link]

Sources

Application Note: Chemoselective Synthesis of Pent-4-en-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective reductive amination of 4-penten-2-one to yield pent-4-en-2-amine . The primary synthetic challenge is the preservation of the terminal alkene (


-unsaturation) while selectively reducing the in situ generated iminium species.

Standard hydrogenation methods (e.g., H₂/Pd-C) are unsuitable due to the high risk of reducing the olefin to form pentan-2-amine. This protocol utilizes the Borch reaction conditions—employing Sodium Cyanoborohydride (


)  in the presence of excess Ammonium Acetate (

)
.[1] This system provides the necessary chemoselectivity by exploiting the pH-dependent reduction rates of iminium ions versus carbonyls and olefins.

Strategic Analysis: The Chemoselectivity Challenge

To successfully synthesize pent-4-en-2-amine, the chemist must navigate three competing reduction pathways. The choice of hydride donor is the determinant factor.

Competing Pathways
  • Pathway A (Target): Condensation of ketone with ammonia

    
     Iminium formation 
    
    
    
    Hydride reduction
    
    
    Pent-4-en-2-amine .
  • Pathway B (Over-Alkylation): Reaction of the product amine with unreacted ketone

    
     Secondary amine formation.
    
  • Pathway C (Chemoselectivity Failure): Reduction of the C=C double bond (common with catalytic hydrogenation or strong boranes).

  • Pathway D (Direct Reduction): Reduction of the C=O ketone to an alcohol (4-penten-2-ol) before imine formation.

Reagent Rationale
  • Ammonium Acetate (

    
    ):  Serves a dual purpose.[2] It acts as the ammonia source (equilibrium with 
    
    
    
    ) and buffers the reaction mixture to pH ~6–7.
  • Sodium Cyanoborohydride (

    
    ):  Unlike Sodium Borohydride (
    
    
    
    ), the electron-withdrawing cyano group stabilizes the boron center. At pH 6–7,
    
    
    effectively reduces the protonated iminium ion (
    
    
    ) but is kinetically slow to reduce the neutral ketone (
    
    
    ) and inert toward the alkene (
    
    
    ).
Reaction Logic Diagram (DOT)

ReactionPathways Substrate 4-Penten-2-one (Ketone + Alkene) Intermediate Hemiaminal / Iminium (Transient) Substrate->Intermediate + NH4OAc (Equilibrium) Side_Alcohol 4-Penten-2-ol (Direct Reduction) Substrate->Side_Alcohol + NaBH3CN (Slow at pH 6-7) Side_Saturated Pentan-2-amine (Alkene Reduction) Substrate->Side_Saturated H2/Pd-C (Avoid!) Target Pent-4-en-2-amine (Target Amine) Intermediate->Target + NaBH3CN (Fast at pH 6-7) Side_Dimer Secondary Amine (Over-alkylation) Target->Side_Dimer + Ketone (If NH3 low)

Caption: Kinetic competition in the reductive amination of unsaturated ketones. Green path indicates the selective Borch reduction window.

Detailed Experimental Protocol

Reagents and Materials
ComponentEquiv.RoleNotes
4-Penten-2-one 1.0SubstrateVolatile liquid.[3] Handle in fume hood.
Ammonium Acetate 10.0Amine SourceLarge excess required to suppress dimerization.
Sodium Cyanoborohydride 0.7 - 1.0ReductantTOXIC. Releases HCN with acid.
Methanol (Anhydrous) SolventMediumDry solvent promotes imine formation.
HCl (6M) & NaOH (6M) WorkuppH ControlFor acid-base extraction.
Step-by-Step Procedure

Step 1: Iminium Formation (Pre-equilibrium)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add Ammonium Acetate (15.4 g, 200 mmol, 10 equiv) to the flask.

  • Add Methanol (anhydrous, 60 mL) and stir until the salt is largely dissolved.

  • Add 4-Penten-2-one (1.68 g, 2.0 mL, 20 mmol, 1 equiv) in one portion.

  • Critical Check: Stir at room temperature for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

Step 2: Selective Reduction 6. Carefully add Sodium Cyanoborohydride (


) (880 mg, 14 mmol, 0.7 equiv) in small portions over 5 minutes.
  • Note: Using <1 equivalent relative to ketone minimizes alcohol byproduct, but 1.0 equivalent ensures full conversion. Given the excess ammonia, 0.7–1.0 equiv is standard.
  • Seal the flask with a septum and purge gently with Nitrogen (
    
    
    ).
  • Stir the reaction mixture at Room Temperature for 18–24 hours.
  • Monitoring: Monitor by TLC (stain with Ninhydrin for amine, KMnO4 for alkene/ketone). The disappearance of the ketone spot indicates completion.

Step 3: Quench and Cyanide Management (Safety Critical) 9. Cool the mixture to 0°C in an ice bath. 10. Slowly add concentrated HCl (dropwise) until the pH reaches < 2.

  • Purpose: This hydrolyzes any remaining imines/boron complexes and converts excess cyanide into HCN (which must be trapped) or stable salts. Perform this in a high-efficiency fume hood.
  • Evaporate the Methanol under reduced pressure (Rotary Evaporator). Caution: Do not heat excessively; the amine salt is stable, but volatile free amines can be lost.

Step 4: Acid-Base Workup & Isolation 12. Dissolve the residue in Water (30 mL). 13. Wash the acidic aqueous layer with Diethyl Ether (


, 2 x 20 mL).
  • Purpose: Removes neutral organic impurities (unreacted ketone, alcohol byproduct). The target amine remains in the water layer as the ammonium salt (
    
    
    ).
  • Basify the aqueous layer to pH > 12 using 6M NaOH (or solid KOH pellets) while cooling on ice.
  • Observation: The solution should become cloudy as the free amine separates.
  • Extract the free amine with Dichloromethane (DCM) (3 x 30 mL).
  • Dry the combined organic layers over anhydrous Sodium Sulfate (
    
    
    ).
  • Filter and concentrate carefully.
  • Volatility Warning: Pent-4-en-2-amine is a low-molecular-weight amine. Concentrate at atmospheric pressure or mild vacuum (do not use high vacuum) to prevent product loss.

Process Safety & QC

Cyanide Hazard Control

The use of


 carries the risk of Hydrogen Cyanide (HCN) generation upon acidification.
  • Engineering Control: All operations, especially Step 10 (Acid Quench), must occur in a certified fume hood.

  • Waste Disposal: Treat all aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Quality Control Specifications
ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Identity (NMR)

5.8 (m, 1H, vinyl), 5.1 (m, 2H, vinyl), 3.0 (m, 1H, CH-NH2)
1H-NMR (CDCl3)
Purity > 95%GC-MS
Chemoselectivity No saturated amine (pentan-2-amine) detectedGC-MS / NMR

Troubleshooting & Optimization

Issue: Low Yield due to Dialkylation (Secondary Amine formation)

  • Cause: As the primary amine product forms, it is more nucleophilic than ammonia and reacts with the ketone.

  • Solution: Increase Ammonium Acetate to 15–20 equivalents. Alternatively, switch to the Titanium(IV) Isopropoxide method:

    • Mix Ketone +

      
       (in MeOH) + 
      
      
      
      .
    • Stir 6h to form titanium-imine complex.

    • Add

      
       (cheaper/safer than cyanoborohydride).
      
    • Note: The Titanium method is strictly anhydrous and often gives higher yields for primary amines [3].

Issue: Product Loss during Evaporation

  • Cause: Pent-4-en-2-amine is volatile (estimated BP ~85–95°C).

  • Solution: Isolate as the Hydrochloride salt.[2] After the final drying of the DCM layer (Step 16), bubble HCl gas or add HCl in ether to precipitate Pent-4-en-2-amine hydrochloride . This salt is a stable solid.

References

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[2][4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[2][5]

  • Miriyala, B. ; Bhattacharyya, S.; Williamson, J. S.[6] "Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary Amines." Tetrahedron, 2004 , 60(7), 1463–1471.[6]

  • Hutchins, R. O. ; Hutchins, M. K.[7] "Comprehensive Organic Synthesis." Selectivity in the Reduction of C=N Systems, Vol. 8, Pergamon, 1991 , 25-78.

Sources

Application Notes and Protocols: Enantioselective Synthesis of Chiral Homoallylic Amines via Barbier Allylation

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the preparation of chiral homoallylic amines. These valuable synthons are crucial building blocks in the synthesis of a wide array of nitrogen-containing compounds, including natural products and pharmaceuticals.[1][2][3] We will delve into the nuances of the Barbier-type allylation of imines, a powerful and operationally simple method for carbon-carbon bond formation. The focus will be on achieving high levels of stereocontrol through various enantioselective strategies, explaining the underlying principles and providing detailed, field-proven protocols.

Foundational Principles: The Barbier Reaction and Its Application to Imine Allylation

The Barbier reaction is an organometallic reaction that facilitates the coupling of an organic halide with a carbonyl-containing compound in the presence of a metal.[4][5] A key distinction from the related Grignard reaction is that the organometallic nucleophile is generated in situ, meaning it is formed in the same pot as the electrophile.[4][5] This characteristic offers significant practical advantages, as it circumvents the need to pre-form and handle often unstable organometallic reagents.[4]

Traditionally focused on aldehydes and ketones, the Barbier reaction has been successfully extended to imines, providing a direct route to homoallylic amines. The core transformation involves the reaction of an allyl halide with an imine, mediated by a metal such as zinc, indium, tin, or samarium.[4][6][7]

The General Mechanism: A Tale of Two Pathways

While extensively studied, the precise mechanism of the Barbier reaction can be nuanced and substrate-dependent. However, it is generally accepted to proceed through one of two primary pathways after the initial formation of the organometallic reagent.[5]

  • Oxidative Addition & Nucleophilic Attack: The metal inserts into the carbon-halide bond of the allyl halide to form an allylmetal species. This organometallic reagent then acts as a nucleophile, attacking the electrophilic carbon of the imine.

  • Single-Electron Transfer (SET): The metal can also initiate the reaction through a single-electron transfer to the allyl halide, generating a radical anion which then fragments to an allyl radical and a halide anion. A second SET from the metal to the allyl radical forms the allyl anion, which subsequently adds to the imine.

Regardless of the initial steps, the crucial carbon-carbon bond is formed between the γ-carbon of the allyl group and the imine carbon.

Barbier_Mechanism cluster_step1 Step 1: Organometallic Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup Allyl-X Allyl Halide (R-X) Allyl-Metal Allylmetal Reagent Allyl-X->Allyl-Metal Oxidative Addition Metal Metal (e.g., Zn, In) Metal->Allyl-Metal Imine Imine (R'-C=N-R'') Homoallylic_Amine_Metal Metallo-Amine Intermediate Allyl-Metal->Homoallylic_Amine_Metal Imine->Homoallylic_Amine_Metal H2O Aqueous Workup Product Homoallylic Amine Homoallylic_Amine_Metal->Product H2O->Product

Caption: Generalized workflow for the Barbier allylation of an imine.

Why Barbier over Grignard for Imine Allylation?

The in situ nature of the Barbier reaction offers several advantages, particularly in the context of imine chemistry:

  • Tolerance of Protic Solvents: Many Barbier reactions, especially those mediated by indium or zinc, can be performed in aqueous or alcoholic media.[4][8][9] This is a significant advantage over moisture-sensitive Grignard reagents and expands the functional group tolerance of the reaction.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and reduces the number of synthetic steps.[10][11]

  • Milder Reaction Conditions: Barbier reactions often proceed under milder conditions than their Grignard counterparts, which can be beneficial for sensitive substrates.

Achieving Enantioselectivity: Strategies and Mechanistic Insights

The synthesis of a specific enantiomer of a chiral homoallylic amine requires the introduction of a chiral element to control the facial selectivity of the allylation reaction. Several successful strategies have been developed, each with its own set of advantages and mechanistic considerations.

Substrate Control: Diastereoselective Allylation of Chiral Imines

One of the most direct methods to achieve stereocontrol is to employ a chiral imine. In this approach, a chiral auxiliary is incorporated into either the aldehyde or amine precursor of the imine. The inherent chirality of the imine then directs the incoming allyl nucleophile to one of the two prochiral faces of the C=N bond.

  • Causality of Stereocontrol: The diastereoselectivity in these reactions is often governed by steric hindrance and/or chelation control. For instance, chiral imines derived from phenylglycinol have been shown to undergo highly diastereoselective allylation.[8] A proposed transition state model suggests that the metal (e.g., indium) coordinates to both the imine nitrogen and the oxygen of the auxiliary, creating a rigid cyclic intermediate that blocks one face of the imine from attack.[8]

Caption: Chelation control in diastereoselective Barbier allylation.

Reagent Control: Asymmetric Catalysis

The development of catalytic asymmetric methods represents a more atom-economical and elegant approach to chiral homoallylic amines.[1][2] In this strategy, a substoichiometric amount of a chiral catalyst is used to generate a chiral environment around the reacting species, thereby inducing enantioselectivity.

  • Chiral Lewis Acid Catalysis: A prominent strategy involves the use of a chiral Lewis acid to activate the imine. The Lewis acid coordinates to the imine nitrogen, increasing its electrophilicity and simultaneously creating a chiral pocket that dictates the trajectory of the nucleophilic attack. Complexes of scandium(III), palladium, and rhodium have been successfully employed in this context.[1][7][12]

  • Chiral Brønsted Acid/Hydrogen-Bonding Catalysis: Chiral phosphoric acids and other hydrogen-bond donors can also serve as effective catalysts.[13] These catalysts activate the imine by forming hydrogen bonds, which not only enhances its reactivity but also provides a well-defined chiral environment to direct the allylation.

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been developed that can deprotonate imines to form 2-azaallyl anions.[14] The chiral cation of the catalyst then directs the subsequent reaction with an electrophile in a highly enantioselective manner.[14]

Practical Considerations and Protocol Optimization

The success of a Barbier-type allylation is highly dependent on the choice of metal, solvent, and reaction conditions.

Choice of Metal: A Comparative Overview
MetalKey CharacteristicsCommon SolventsNoteworthy Considerations
Zinc (Zn) Inexpensive, readily available.[4] Often requires activation (e.g., with I₂, TMSCl, or mechanochemical grinding).[10][11]THF, DMF, aqueous media.[9]Can be less reactive than indium, sometimes requiring elevated temperatures.
Indium (In) Highly effective in aqueous and alcoholic media.[8][9] Generally does not require activation. High functional group tolerance.Water, Alcohols, THF, DMF.[8]More expensive than zinc. Can be used catalytically with a stoichiometric reductant.[15]
Tin (Sn) Reactivity is comparable to zinc.THF, DMFOrganotin byproducts can be toxic and difficult to remove.
Samarium (SmI₂) A powerful one-electron reducing agent, often used for intramolecular reactions.THFHighly sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Solvent Selection and Reaction Conditions

The ability to perform Barbier-type allylations in "green" solvents like water or ethanol is a significant advantage.[4] However, the choice of solvent can also influence the stereochemical outcome of the reaction. For instance, in some diastereoselective allylations using chiral imines, alcoholic solvents have been shown to enhance the diastereomeric ratio.[8]

Temperature can also be a critical parameter. While many Barbier reactions proceed readily at room temperature, some less reactive substrates may require gentle heating. Conversely, for highly sensitive or stereochemically delicate reactions, cooling to 0 °C or below may be necessary to improve selectivity.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 4.1: Zinc-Mediated Barbier Allylation of an Aldimine in THF

This protocol describes a general procedure for the diastereoselective allylation of a chiral aldimine.

Materials:

  • Chiral aldimine (1.0 mmol, 1.0 equiv)

  • Zinc dust (<10 micron, activated) (3.0 mmol, 3.0 equiv)

  • Allyl bromide (1.5 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Zinc Activation (Optional but Recommended): In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the zinc dust. Add a small crystal of iodine and gently heat the flask with a heat gun until the purple iodine vapor dissipates. Allow the flask to cool to room temperature.

  • Reaction Setup: To the flask containing the activated zinc, add the anhydrous THF. Add the chiral aldimine to the stirred suspension.

  • Allylation: Add the allyl bromide dropwise to the reaction mixture at room temperature over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral homoallylic amine.

Protocol 4.2: Indium-Mediated Barbier Allylation in Ethanol

This protocol is particularly useful for substrates that are sensitive to anhydrous conditions and showcases the utility of indium in protic solvents.

Materials:

  • Aldimine (1.0 mmol, 1.0 equiv)

  • Indium powder (1.5 mmol, 1.5 equiv)

  • Allyl bromide (1.2 mmol, 1.2 equiv)

  • Ethanol (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldimine, indium powder, and ethanol.

  • Allylation: Add the allyl bromide to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete in 1-3 hours. Monitor by TLC.

  • Workup: Upon completion, quench the reaction with 1 M HCl (5 mL).

  • Neutralization and Extraction: Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yield:

    • Metal Inactivity: Ensure the metal is properly activated, especially zinc. Consider using freshly purchased or finely divided metal powders. Mechanochemical activation via ball-milling is also a powerful technique.[11]

    • Imine Hydrolysis: If the imine is sensitive to hydrolysis, particularly when using aqueous media, ensure it is formed in situ just prior to the allylation step or that the reaction is sufficiently fast to outcompete decomposition.

  • Low Stereoselectivity:

    • Temperature Control: For catalytic reactions, precise temperature control can be crucial. Try running the reaction at lower temperatures.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state. Screen a variety of solvents to optimize stereoselectivity.

    • Catalyst Loading: In asymmetric catalysis, the catalyst loading may need to be optimized. While lower loadings are desirable, higher loadings may be necessary for challenging substrates.

  • Formation of Side Products:

    • Wurtz-type Coupling: Dimerization of the allyl halide (Wurtz coupling) can be a competing side reaction. Adding the allyl halide slowly to the reaction mixture can help to minimize this.

    • Over-reduction: In some cases, the metal can reduce the imine. Using a less reactive metal or milder conditions may be necessary.

Conclusion

The Barbier-type allylation of imines stands as a robust and versatile method for the synthesis of chiral homoallylic amines. Its operational simplicity, tolerance of a wide range of functional groups, and amenability to asymmetric catalysis make it an invaluable tool in modern organic synthesis. By understanding the fundamental principles of the reaction and the various strategies for achieving stereocontrol, researchers can effectively leverage this methodology to access complex and valuable nitrogen-containing molecules for applications in drug discovery and development.

References

  • Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. PMC - NIH. [Link]

  • Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Barbier reaction. Wikipedia. [Link]

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. ResearchGate. [Link]

  • Barbier-type allylation of carbonyl compounds and imines with metallic cadmium. Semantic Scholar. [Link]

  • Catalytic asymmetric allylation of imines 1 with allyltributylstannane... ResearchGate. [Link]

  • Barbier Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. [Link]

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Organic Chemistry Portal. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - NIH. [Link]

  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC - NIH. [Link]

  • Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Indium-catalyzed Barbier allylation reaction. ResearchGate. [Link]

  • Catalytic Asymmetric Umpolung Reactions of Imines. PMC. [Link]

  • Diastereoselective Barbier-Type and Palladium-Mediated Allylation of Optically Active Aldimine with Allylindium Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Indium-mediated asymmetric Barbier-type allylation of aldimines in alcoholic solvents: synthesis of optically active homoallylic amines. PubMed. [Link]

  • Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pent-4-en-2-amine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for Pent-4-en-2-amine (CAS: 22537-07-1) . It addresses the specific challenge of polymerization and degradation during storage, distinguishing between true radical polymerization and the commonly misdiagnosed "amine blushing" (carbamate formation).

Executive Summary: The "Polymerization" Misconception

Is your material actually polymerizing? Before proceeding with stabilization protocols, it is critical to diagnose the solid formation correctly. Pent-4-en-2-amine contains two reactive centers: a terminal alkene and a primary amine .

Researchers often report "polymerization" (white solids or viscous gums) which is frequently carbamate formation caused by atmospheric CO


 ingress, not radical polymerization of the alkene.
  • True Polymerization: Irreversible radical reaction of the alkene tail. Forms a viscous, non-crystalline gum or insoluble plastic.

  • Carbamate Formation: Reversible reaction of the amine head with CO

    
    . Forms a white, crystalline crust.
    

This guide provides protocols to prevent both failure modes.

Core Storage Protocol (The "Golden Standard")

To maintain >98% purity for 12+ months, strict adherence to the "Cold-Dark-Inert" triad is required.

Storage Parameters Table
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Reduces thermal energy available for spontaneous radical initiation and oxidation rates.
Atmosphere Argon (Preferred) or NitrogenCritical: Displaces O

(prevents N-oxides) and CO

(prevents carbamates). Argon is heavier than air, providing a better "blanket" for liquids.
Container Amber Glass with Teflon (PTFE) liner Amber glass blocks UV (photo-initiation). PTFE prevents leaching of plasticizers found in standard caps.
Inhibitor None (Standard) or BHT (100 ppm) For standard use, inert gas is sufficient. For bulk storage (>6 months), 100 ppm Butylated Hydroxytoluene (BHT) acts as a radical scavenger.
Visual Workflow: Storage Logic

}

Figure 1: Optimal intake and storage workflow to prevent initial degradation.

Troubleshooting & Diagnostics

User Question: "I see a white solid forming on the cap threads. Has my compound polymerized?"

Technical Response: Likely not. This is most often Pent-4-en-2-amine carbamate , formed by reaction with CO


 in the air. True alkene polymerization usually results in a thick, clear yellowing liquid, not a white crystal.
Diagnostic Test: The Acid Solubility Check

Perform this test to confirm the nature of the degradation.

  • Take a small sample (~10 mg) of the solid/residue.

  • Add 1 mL of 1M HCl .

  • Observe:

    • Result A (Dissolves Clear): The material is the Carbamate salt. The amine protonates and dissolves; CO

      
       is released.
      
      • Fix: Distillation (see Section 4).

    • Result B (Insoluble/Gummy): The material is Poly(pent-4-en-2-amine) .

      • Fix: Irreversible. Filter the remaining liquid; discard the solid.

Visual Guide: Degradation Pathways

}

Figure 2: Primary degradation mechanisms. Carbamate formation is often mistaken for polymerization.

Recovery & Purification Protocols

If your material has degraded, use these protocols to recover usable material.

Protocol A: Removing Carbamates (Distillation)

Since carbamates thermally decompose back to the amine and CO


 upon heating, distillation is the most effective purification method.
  • Setup: Short-path distillation apparatus under reduced pressure (vacuum is essential to lower the boiling point and prevent radical polymerization during heating).

  • Additives: Add a small amount of KOH pellets to the boiling flask. This helps break the carbamate and keeps the amine free.

  • Conditions:

    • Vacuum: < 10 mbar

    • Bath Temp: Keep as low as possible (approx. 40-50°C depending on vacuum).

  • Collection: Discard the first 5% (forerun) and collect the main fraction.

  • Storage: Immediately purge the receiving flask with Argon and seal.

Protocol B: Removing Radical Inhibitors (If BHT was used)

If you purchased "Stabilized" grade containing BHT and need to remove it for a sensitive catalytic reaction:

  • Flash Chromatography: Pass the neat amine through a short plug of basic alumina . The phenolic BHT will interact more strongly with the alumina than the amine, or can be separated based on polarity.

  • Distillation: BHT has a high boiling point (265°C). Vacuum distillation of the amine (b.p. ~106°C at atm, much lower under vacuum) will leave BHT in the pot residue.

Frequently Asked Questions (FAQ)

Q: Can I store this in a -20°C freezer? A: Yes, but ensure the vial is tightly sealed with Parafilm or tape. Freezers often have high humidity and circulating air. If the seal is poor, moisture and CO


 will be "sucked" in as the vial cools, leading to carbamate formation. Allow the vial to warm to room temperature before opening to prevent water condensation.

Q: Why Argon instead of Nitrogen? A: Argon is denser than air. When you flush an open vial, Argon settles on top of the liquid amine, creating a stable "blanket" that protects it from air. Nitrogen is lighter and mixes with air more easily, requiring a more vigorous and continuous purge to be effective.

Q: Is the polymerization dangerous (exothermic)? A: For Pent-4-en-2-amine, spontaneous polymerization is generally slow and not violently exothermic like acrylates. However, sealed containers left in heat/sunlight can build pressure if the amine decomposes. Always store cool.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6713451, Pent-4-en-2-amine. Retrieved from [Link]

troubleshooting low enantiomeric excess in Pent-4-en-2-amine resolution

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Enantiomeric Excess (ee)

Topic: Optimization of Enantiomeric Excess in the Resolution of Pent-4-en-2-amine Applicable For: Synthetic Chemists, Process Development Scientists Molecule Profile: Pent-4-en-2-amine (Volatile,


-chiral primary amine, susceptible to oxidation/polymerization).

Executive Summary

Achieving high enantiomeric excess (ee >98%) with Pent-4-en-2-amine is notoriously difficult due to its conformational flexibility and the similar solubility profiles of its diastereomeric salts. This guide addresses the two primary resolution methodologies: Enzymatic Kinetic Resolution (EKR) and Classical Chemical Resolution .

If you are experiencing low ee, it is likely due to one of three failure modes:

  • EKR: Over-conversion beyond the kinetic limit (conversion >48%).

  • Chemical Resolution: Formation of solid solutions (isostructural inclusion) rather than pure diastereomers.

  • Analytics: Inaccurate ee determination due to on-column racemization or poor derivatization.

Module 1: Enzymatic Kinetic Resolution (EKR)

The Gold Standard for <100g Scale

The industry standard for resolving small aliphatic amines is Candida antarctica Lipase B (CAL-B) . This enzyme catalyzes the acylation of the (


)-enantiomer (typically), leaving the (

)-amine free.
Troubleshooting Q&A

Q: I used CAL-B and Ethyl Acetate, but my product ee is stuck at 85-90%. Why? A: You likely hit the "Conversion/Selectivity Trade-off." In a kinetic resolution, the enzyme is not perfectly selective (


-value is finite). As the reaction proceeds, the concentration of the "fast" enantiomer drops, forcing the enzyme to start acylating the "slow" enantiomer.
  • The Fix: Stop the reaction at 40-45% conversion , not 50%. It is better to sacrifice yield for purity.

  • The Upgrade: Switch acyl donors. Ethyl acetate produces ethanol as a byproduct, which can deactivate the enzyme or cause reverse reactions. Use Isopropyl acetate or Methoxyacetate ; these are often irreversible or faster, improving the effective

    
    -value.
    

Q: My reaction is incredibly slow (>48 hours). A: Check your solvent water content. CAL-B requires a micro-aqueous environment to function, but too much water causes non-selective hydrolysis of your acyl donor.

  • The Fix: Use anhydrous MTBE or Toluene. Add molecular sieves (4Å) to the reaction vessel.

Workflow: Optimizing EKR

EKR_Optimization Start Start: Low ee in Enzymatic Resolution CheckConv Check Conversion % (GC/NMR) Start->CheckConv HighConv Conversion > 48% CheckConv->HighConv Yes LowConv Conversion < 40% CheckConv->LowConv Yes IdealConv Conversion 40-45% CheckConv->IdealConv Yes ActionStop ACTION: Stop reaction earlier. Sacrifice yield for ee. HighConv->ActionStop ActionDonor ACTION: Change Acyl Donor. Switch Ethyl Acetate -> Isopropyl Acetate LowConv->ActionDonor ActionTemp ACTION: Lower Temperature. (0°C improves selectivity) IdealConv->ActionTemp If ee still low

Figure 1: Decision logic for optimizing Lipase-catalyzed resolution.

Module 2: Classical Chemical Resolution

The Scalable Alternative (>100g)

For scale-up, crystallization with chiral acids (e.g., Tartaric Acid, Mandelic Acid) is preferred. Pent-4-en-2-amine poses a specific challenge: the alkene tail creates "greasy" packing in crystals, often leading to solid solutions where the wrong enantiomer gets trapped in the crystal lattice.

Troubleshooting Q&A

Q: I formed the salt with L-Tartaric Acid, but the ee is only 60% after filtration. A: You are likely trapping the "mother liquor" or forming a solid solution.

  • The Mechanism: Rapid cooling traps the impurity.

  • The Fix: Use the "Pope-Peachy" Method . Instead of using 1.0 equivalent of chiral acid, use 0.5 equivalents of chiral acid and 0.5 equivalents of an achiral acid (like HCl or acetic acid). This forces the system to be more selective because there isn't enough chiral acid to precipitate the "wrong" enantiomer.

Q: Which solvent system should I use? A: Avoid pure ethanol. Pent-4-en-2-amine salts are often too soluble in pure alcohols.

  • Recommendation: Use Ethanol/Water (9:1) or Isopropanol . The presence of water often helps form distinct hydrates which crystallize with higher fidelity than anhydrous forms.

Q: The crystals are oiling out instead of precipitating. A: This is common for pentenyl amines.

  • The Fix: Seed the mixture with a tiny crystal of the pure salt (if available) or scratch the glass. If oiling persists, heat the mixture to redissolve and cool it much slower (1°C/hour).

Comparative Protocol Data
FeatureEnzymatic Resolution (CAL-B)Classical Resolution (Tartaric Acid)
Max Theoretical Yield 50% (Kinetic Limit)50% (Theoretical)
Purity (ee) Typically >99%80-95% (Requires Recrystallization)
Throughput Low (Dilute conditions)High (Concentrated)
Critical Parameter Conversion ControlCooling Rate & Stoichiometry
Best For Lab Scale / High Purity NeedsProduction Scale / Cost Sensitivity

Module 3: Analytical Integrity

If you can't measure it, you can't fix it.

Pent-4-en-2-amine is a primary amine.[1] Injecting it directly onto a chiral GC column often results in broad, tailing peaks due to interaction with silanol groups, masking the true ee.

Standardized Analytical Protocol

Do NOT inject free amine. Derivatize it first.

  • Derivatization:

    • Take 10

      
      L of reaction mixture.
      
    • Add 50

      
      L Trifluoroacetic Anhydride (TFAA)  or Acetic Anhydride .
      
    • Add 100

      
      L Dichloromethane.
      
    • Shake for 5 minutes. Neutralize with aqueous NaHCO

      
      .
      
    • Inject the organic layer.

  • Column Selection:

    • GC: Cyclodextrin-based columns (e.g., Rt-

      
      DEXsa or Chirasil-DEX CB).
      
    • HPLC: Polysaccharide columns (e.g., Chiralcel OD-H).[2] Mobile phase: Hexane/IPA (95:5).

Analytical Logic Flow

Analytics_Check Sample Sample: Pent-4-en-2-amine Direct Direct Injection? Sample->Direct Deriv Derivatization (Ac2O / TFAA) Sample->Deriv ResultBad Broad Peaks Unreliable ee Direct->ResultBad ResultGood Sharp Peaks Baseline Separation Deriv->ResultGood

Figure 2: Importance of derivatization for accurate ee determination.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[3] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[4][5][6] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[7] Enantiomers, Racemates, and Resolutions. John Wiley & Sons. (Seminal text on "Pope-Peachy" method and solid solutions).

  • Paizs, C., et al. (2011). Kinetic resolution of amines. European Journal of Organic Chemistry. (Detailed protocols on CAL-B usage for amines).

Sources

Technical Support Center: Purification of Pent-4-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Water from Hygroscopic Pent-4-en-2-amine Samples Ticket ID: #H2O-REM-C5H11N Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering moisture issues with Pent-4-en-2-amine (CAS: 22537-07-1).[1][2] This molecule presents a "Triad of Difficulty" for purification:

  • Hygroscopicity: As a primary amine, it avidly absorbs atmospheric moisture and reacts with

    
     to form carbamate salts (often mistaken for "wet" gummy residue).[1][2]
    
  • Volatility: With a boiling point of ~115–125 °C (at 1 atm), it is difficult to separate from high-boiling solvents like toluene or water without co-distillation.[1][2]

  • Reactivity: The terminal alkene (C4=C5) is susceptible to radical polymerization or isomerization if heated excessively, while the amine group is sensitive to oxidation.

This guide provides a tiered troubleshooting approach, moving from non-invasive drying to rigorous purification.[1][2][3]

Tier 1: Quick Fixes (FAQs)

Q: Can I just add molecular sieves to the bottle?

A: Yes, but specificity matters. For primary amines like Pent-4-en-2-amine,


 Molecular Sieves  are the safest choice.[1][2] While 

sieves are often standard for organic solvents, small primary amines can occasionally become trapped within the

pores or undergo surface-catalyzed reactions.[1]

sieves exclude the amine while trapping water.[2]

Protocol:

  • Activate Sieves: Heat

    
     pellets (rods) at 300 °C for 3 hours under vacuum or overnight in a vented oven. Cool in a desiccator.
    
  • Application: Add 10–20% w/v of activated sieves to the amine.[2]

  • Time: Allow to stand for 24 hours.

  • Filter: Decant or filter under an inert atmosphere (

    
     or Ar) to avoid re-absorption of moisture.[2]
    
Q: My sample turned into a white/yellow gum. Is this water?

A: Likely not just water.[2] This is a classic symptom of carbamate formation . Primary amines react with atmospheric


 to form solid carbamate salts (

).[1][2] "Drying" this solid will not work.[2] You must reverse the reaction.

Fix: Distillation from a strong base (like KOH pellets) will break the carbamate salt, releasing the free amine and trapping the


 as potassium carbonate.[1]

Tier 2: Rigorous Chemical Drying (Troubleshooting)

Decision Matrix: Selecting the Right Agent

Do not use acidic drying agents (


, Silica, 

) as they will protonate the amine, rendering it non-volatile and trapping it in the salt phase.[1]
Drying AgentEfficiencyReactivity RiskRecommendation
Calcium Hydride (

)
High Low (Safe for terminal alkenes at moderate T)Gold Standard for final polishing.[1][2]
Potassium Hydroxide (KOH) MediumLow (Excellent for bulk water &

)
Best First Step for wet/gummy samples.[2]
Sodium Sulfate (

)
LowVery LowOnly for trace water in diluted solutions.[2]
Silica /

N/AHigh (Reacts with amine)DO NOT USE .
Workflow Visualization

DryingWorkflow Start Start: Wet Pent-4-en-2-amine CheckState Visual Inspection Start->CheckState IsGummy Solid/Gummy Residue? (Carbamates) CheckState->IsGummy Yes IsLiquid Liquid Phase Only CheckState->IsLiquid No KOH_Treat Pre-treat with KOH Pellets (Breaks Carbamates) IsGummy->KOH_Treat CaH2_Treat Stir over CaH2 (powder) (Removes trace H2O) IsLiquid->CaH2_Treat Distill Vacuum Distillation (Inert Atmosphere) KOH_Treat->Distill CaH2_Treat->Distill

Figure 1: Decision tree for processing amine samples based on physical state.

Tier 3: Advanced Purification (Distillation Protocol)

Warning: The Azeotrope Trap Do not use Toluene for azeotropic drying.[2] Toluene (bp 110 °C) boils too close to Pent-4-en-2-amine (~115–125 °C).[1] You will struggle to separate them.

  • Better Alternative: If azeotropic drying is required, use Cyclohexane (bp 81 °C) or Benzene (bp 80 °C, toxic).[1] The Cyclohexane/Water azeotrope boils at 69 °C, allowing removal of water before the amine distills.[1]

The "Gold Standard" Protocol: CaH2 Vacuum Transfer

Prerequisites:

  • Vacuum line or high-vacuum pump.[1][2][3]

  • Schlenk line glassware (flame-dried).[1][2]

  • 
     (Calcium Hydride) powder.[2]
    

Step-by-Step:

  • Pre-Drying: If the sample contains bulk water (>5%), dry over KOH pellets for 4 hours first.[1][2] Decant the liquid.[2][4]

  • Charging: Place the decanted amine in a round-bottom flask (RBF) with a stir bar. Add powdered

    
     (5% w/w).
    
    • Note:

      
       will bubble (
      
      
      
      gas) as it reacts with water.[2] Ensure the system is vented to an inert gas line (Nitrogen/Argon) to prevent pressure buildup.
  • Stirring: Stir at room temperature for 4–12 hours. The solution may turn cloudy/grey; this is normal.[2]

  • Distillation Setup: Connect the flask to a short-path distillation head.

    • Crucial: Add a tiny crystal of BHT (Butylated hydroxytoluene) to the boiling flask. This inhibits radical polymerization of the alkene double bond during heating.[2]

  • Execution:

    • Apply vacuum.[2][3]

    • Gently heat the oil bath.[2]

    • Collect the fraction.[2][4] Discard the first 5% (forerun).

    • Store: Store immediately under Argon in a sealed ampoule or a flask with a high-quality Teflon valve (Young's tap).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for drying agents and specific amine protocols).

  • Burfield, D. R., & Smithers, R. H. (1978).[1][2][5] Desiccant efficiency in solvent and reagent drying.[2][6] 3. Dipolar aprotic solvents and amines.[2] The Journal of Organic Chemistry, 43(20), 3966–3968.[1] (Establishes CaH2 and Molecular Sieves as superior for amines).[2]

  • Williams, D. B. G., & Lawton, M. (2010).[1][2][5] Drying of organic solvents: Quantitative evaluation of the efficiency of several desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] (Modern re-evaluation of drying efficiencies).

Sources

Technical Support Center: Strategies for Preventing Oxidation of Unsaturated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the oxidative instability of unsaturated amines. The following content provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the integrity of your reactions and products.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oxidation of unsaturated amines, providing foundational knowledge to understand and mitigate this pervasive issue.

Q1: Why are unsaturated amines so susceptible to oxidation?

A: Unsaturated amines possess two primary sites vulnerable to oxidation: the nitrogen atom of the amine and the carbon-carbon double or triple bond. The lone pair of electrons on the nitrogen atom makes it a nucleophilic and easily oxidizable center.[1][2] Simultaneously, the electron-rich π-systems of the unsaturated moieties are also prone to attack by oxidizing agents. The combination of these two functional groups often leads to a molecule with heightened reactivity towards atmospheric oxygen and other oxidants.

Q2: What are the common products of unsaturated amine oxidation?

A: The oxidation of unsaturated amines can yield a complex mixture of products depending on the specific structure of the amine, the oxidant, and the reaction conditions. Common oxidation products include:

  • N-oxides: Formed by the oxidation of tertiary amines.[3]

  • Imines and Enamines: Resulting from the oxidation of secondary and tertiary amines, respectively.[4]

  • Nitriles: Can be formed from the oxidation of primary amines.[4]

  • Hydroxylamines, Nitroso, and Nitro compounds: Can arise from the oxidation of primary amines.[4]

  • Epoxides and Diols: Resulting from the oxidation of the carbon-carbon double bond.

  • Polymerized materials: Often observed as intractable tars or dark-colored solutions, resulting from radical-mediated side reactions.

Q3: What are the visible signs of oxidation in my amine sample or reaction?

A: A common and often rapid indicator of arylamine oxidation is a distinct color change. For instance, solutions of compounds like 4-aminopyrazole can quickly turn red and progressively darken upon exposure to air during filtration or solvent removal.[5] This is a strong indication that oxidative degradation is occurring. Other signs can include the formation of precipitates, an increase in viscosity, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

Q4: Can my reaction conditions promote the oxidation of my unsaturated amine?

A: Yes, several factors in your reaction setup can inadvertently promote oxidation:

  • Atmospheric Oxygen: The most common culprit. Reactions run in open flasks or with solvents that have not been degassed are highly susceptible.

  • Metal Catalysts: Transition metals, such as copper and ruthenium, can catalyze the aerobic oxidation of amines.[6] While sometimes intentional, residual metal impurities can lead to unwanted side reactions.

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidation reactions.

  • Light Exposure: Certain unsaturated systems can be sensitive to photo-oxidation.

  • Presence of Other Oxidizing Agents: Reagents used in the reaction may themselves be capable of oxidizing the amine.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section provides a systematic approach to diagnosing and solving oxidation problems during your experiments.

Observed Issue Potential Cause Recommended Solution(s)
Reaction solution darkens over time, and TLC shows multiple new, often polar, spots. Air Oxidation: The unsaturated amine is reacting with dissolved oxygen in the solvent or atmospheric oxygen in the headspace of the flask.1. Implement Inert Atmosphere Techniques: Conduct the reaction under a blanket of an inert gas like nitrogen or argon.[5][7] This can be achieved using a balloon filled with inert gas or a Schlenk line.[8][9] 2. Degas Solvents: Prior to use, remove dissolved oxygen from your solvents. Common methods include bubbling with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.[10][11][12]
Low yield of desired product with significant formation of byproducts, even under an inert atmosphere. Trace Oxygen or Peroxides in Reagents/Solvents: Even with inerting, trace amounts of oxygen or peroxide impurities in starting materials or solvents can initiate oxidation.1. Purify Solvents and Reagents: Ensure solvents are freshly distilled from appropriate drying and purifying agents. Check the purity of starting materials. 2. Use Antioxidants/Radical Scavengers: For particularly sensitive substrates, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a radical scavenger can be beneficial.[13][14]
Product degradation during workup or purification (e.g., on a silica gel column). Prolonged Exposure to Air and Light: The purification process itself can be a major source of oxidative degradation.1. Minimize Exposure Time: Work efficiently during extractions, filtrations, and chromatography.[5] 2. Protect from Light: If the compound is light-sensitive, wrap flasks and columns in aluminum foil. 3. Consider Alternative Purification: If silica gel is promoting degradation, consider alternatives like neutral alumina, flash chromatography with degassed solvents, or crystallization.
Inconsistent reaction outcomes, with varying levels of oxidation byproducts. Variability in Technique or Reagent Quality: Inconsistent application of inert atmosphere techniques or using older, potentially contaminated, reagents.1. Standardize Procedures: Ensure consistent and thorough degassing and inerting for every reaction.[7] 2. Use Fresh Reagents: Use freshly opened bottles of solvents and reagents whenever possible. Store sensitive materials under an inert atmosphere.[13]
Decision-Making Workflow for Troubleshooting Oxidation

G start Oxidation Suspected (e.g., color change, low yield) check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere check_degas Were the solvents and reagents degassed? check_atmosphere->check_degas Yes implement_inert Action: Implement Inert Atmosphere Techniques (N2 or Ar blanket) check_atmosphere->implement_inert No implement_degas Action: Degas Solvents (e.g., Freeze-Pump-Thaw) check_degas->implement_degas No check_workup Does degradation occur during workup/purification? check_degas->check_workup Yes success Problem Resolved implement_inert->success implement_degas->success protect_workup Action: Minimize exposure during workup, protect from light, consider alternative purification. check_workup->protect_workup Yes check_reagents Are reagents and catalysts pure and free of oxidants? check_workup->check_reagents No protect_workup->success purify_reagents Action: Purify reagents, use fresh solvents, consider adding an antioxidant. check_reagents->purify_reagents No use_protecting_group Advanced Strategy: Use a Protecting Group for the amine. check_reagents->use_protecting_group Yes, but problem persists purify_reagents->success use_protecting_group->success

Caption: Troubleshooting flowchart for amine oxidation.

Preventative Protocols and Methodologies

Proactive measures are the most effective way to handle the oxidation of unsaturated amines. This section details key preventative strategies.

Rigorous Inert Atmosphere Techniques

The exclusion of oxygen is the cornerstone of preventing unwanted oxidation.[7] For highly sensitive compounds, a glove box provides the most secure environment.[15] For most standard laboratory applications, a Schlenk line or a well-maintained inert gas balloon setup is sufficient.

Protocol: Setting up a Reaction Under an Inert Atmosphere (Balloon Technique)
  • Dry Glassware: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) and allow it to cool in a desiccator.

  • Assemble Apparatus: Assemble the glassware while still warm and immediately attach a rubber septum to the main opening.

  • Purge with Inert Gas: Insert a needle connected to an inert gas line (e.g., nitrogen or argon) through the septum. Insert a second "exit" needle to allow the displaced air to escape.[8]

  • Flush the System: Allow the inert gas to flow for 5-10 minutes to thoroughly purge the apparatus of air.

  • Establish Positive Pressure: Remove the exit needle first, then the gas inlet needle. For a balloon setup, fill a balloon with the inert gas, attach a needle, and insert it through the septum into the flask headspace. This will maintain a positive pressure of inert gas throughout the reaction.[8]

  • Add Reagents: Add degassed solvents and liquid reagents via syringe through the septum. Add solid reagents quickly by briefly removing the septum and providing a strong positive flow of inert gas.

Solvent Degassing

Solvents can contain significant amounts of dissolved oxygen, which must be removed for sensitive reactions.[11]

Comparison of Common Degassing Methods
Method Procedure Effectiveness Best For
Inert Gas Bubbling (Sparging) Bubble a stream of inert gas (N₂ or Ar) through the solvent via a long needle or fritted tube for 15-30 minutes.Good, but less effective than freeze-pump-thaw.[10][12]Large volumes of solvent where high levels of degassing are not critical.
Freeze-Pump-Thaw 1. Freeze the solvent in a Schlenk flask using liquid N₂. 2. Evacuate the headspace under high vacuum. 3. Close the flask to the vacuum and thaw the solvent. Trapped gases will bubble out. 4. Repeat 2-3 times.Most effective method for removing dissolved gases.[10]Highly air-sensitive reactions requiring the most rigorous exclusion of oxygen.
Sonication Place the solvent flask in an ultrasonic bath and apply a gentle vacuum for several minutes. Repeat cycles of sonication and refilling the headspace with inert gas.Moderately effective.[12]Quick degassing for applications like HPLC or moderately sensitive reactions.
Chemical Protection Strategies

When procedural methods are insufficient, chemically modifying the amine can prevent its oxidation.

Amine Protection with Carbamates

The most robust method to prevent amine oxidation is to temporarily protect the nitrogen atom.[1][16] Carbamates are an excellent choice as they are stable under a wide range of conditions and can be removed cleanly.[17]

Protecting Group Abbreviation Installation Reagent Cleavage Conditions Key Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., Trifluoroacetic acid, TFA)[17]Stable to base and hydrogenation. Widely used.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[17]Stable to acidic and basic conditions. Cleaved under neutral conditions.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)[17][18]Base-labile, allowing for orthogonal protection strategies.
Protocol: Boc Protection of an Unsaturated Amine
  • Dissolve Amine: Dissolve the unsaturated amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base like Triethylamine (TEA, 1.2 eq) or use an aqueous solution of NaHCO₃.

  • Add Boc Anhydride: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Stir: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Purify: Purify the resulting Boc-protected amine by column chromatography or crystallization.

Amine Protection and Deprotection Workflow

G start Unsaturated Amine (Prone to Oxidation) protect Protect Amine (e.g., with (Boc)₂O) start->protect protected_amine Protected Amine (Stable to Oxidation) protect->protected_amine reaction Perform Desired Reaction on Unsaturated Moiety protected_amine->reaction deprotect Deprotect Amine (e.g., with TFA) reaction->deprotect final_product Final Product with Free Amine deprotect->final_product

Caption: Workflow for using a protecting group strategy.

References

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Degassing Solvents. (2019). Berry Group, University of Wisconsin. [Link]

  • Inhibition of amine oxidation. (2012).
  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Amine Oxidation Catalyzed by NO2. (n.d.). OSTI.gov. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Utrecht University. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Gattefossé. [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... (2012). ResearchGate. [Link]

  • How to do Degassing in Lab? (2022). YouTube. [Link]

  • Developments in the Aerobic Oxidation of Amines. (2015). ACS Catalysis. [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (1965). DTIC. [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies. (2021). The University of Texas at Austin. [Link]

  • Amine - Reactions, Synthesis, Properties. (2026). Britannica. [Link]

  • 23.11: Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]

  • Amine. (n.d.). Wikipedia. [Link]

  • Imines and Enamines. Oxidation and Reduction. (2012). YouTube. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2013). ResearchGate. [Link]

  • How To: Degas Solvents. (n.d.). University of Rochester. [Link]

Sources

purification of Pent-4-en-2-amine by fractional distillation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Fractional Distillation & Troubleshooting Guide

Physicochemical Profile & Technical Specifications

Before initiating purification, verify the target molecule's properties. Note that Pent-4-en-2-amine (CAS: 53746-60-2 for free base, often sold as HCl salt 22537-07-1) is a chiral, homoallylic amine. The values below distinguish it from its linear isomer (Pent-4-en-1-amine, BP ~122°C).

PropertyValue / RangeTechnical Note
Structure

Primary amine on secondary carbon.[1]
Boiling Point (Atm) 88°C – 92°C (Estimated)Critical: Lower than the linear isomer. Close to 2-aminopentane (89°C).
Precursor Impurity Pent-4-en-2-one (BP ~108°C)

.[1] Requires fractional column.[2]
Azeotropes Water (Positive Azeotrope)Forms "wet" distillate <88°C.
Refractive Index

Monitor fractions; ketone precursor has higher RI (~1.435+).[1]
Stability Air/CO₂ SensitiveAbsorbs CO₂ to form carbamates (white crust).[1]

Troubleshooting Guide (Q&A)

Issue 1: Distillate is Cloudy or Hazy

User Question: I am collecting fractions at the expected boiling point (89°C), but the liquid is cloudy. Is my condenser leaking?

Technical Diagnosis: This is likely a Water-Amine Azeotrope , not a leak. Primary amines are hygroscopic and form positive azeotropes with water (boiling below the pure amine). Even trace moisture from the synthesis workup will carry over.

Corrective Action:

  • Stop Collection: Do not combine this fraction with the main batch.

  • Drying Phase: You must dry the crude amine before distillation.

    • Recommended:KOH pellets (Potassium Hydroxide) or BaO (Barium Oxide). These chemisorb water effectively.

    • Avoid:

      
       (Calcium Chloride) or 
      
      
      
      . Amines coordinate with Calcium/Magnesium salts, trapping your product in the drying agent.
  • Reflux Drying: If the amine is very wet, reflux over KOH for 30 minutes prior to distillation.

Issue 2: Product Turns Yellow/Brown During Distillation

User Question: My pot residue is turning dark brown, and the distillate has a faint yellow tint. Is it polymerizing?

Technical Diagnosis: This is Oxidative Degradation , not necessarily polymerization. While the terminal alkene can polymerize, amines are highly susceptible to oxidation by atmospheric oxygen at high temperatures, forming N-oxides and imines (Schiff bases) which are colored.

Corrective Action:

  • Inert Atmosphere: You must distill under Nitrogen (

    
    ) or Argon.
    
  • Lower Temperature: Switch to Vacuum Distillation .

    • Target: 50–60°C at ~150 mmHg (approximate). Reducing thermal stress minimizes oxidation.

  • Radical Inhibitor: If you suspect alkene polymerization (gummy residue), add 50-100 ppm of BHT (Butylated hydroxytoluene) to the boiling flask.

Issue 3: Temperature Fluctuates / "Bumping"

User Question: The temperature shoots up to 105°C then drops. I can't stabilize the head temperature.

Technical Diagnosis: This indicates Poor Fractionation or Column Flooding . The separation between the amine (BP ~90°C) and the ketone precursor (BP ~108°C) is narrow (


). Simple distillation cannot separate them effectively.

Corrective Action:

  • Install Vigreux Column: Use a 20-30 cm Vigreux column or a packed column (glass helices) to increase theoretical plates.

  • Insulate: Wrap the column in aluminum foil or glass wool. Adiabatic conditions are crucial for the equilibrium of close-boiling components.

  • Stirring: Ensure vigorous magnetic stirring to prevent superheating (bumping).

Recommended Purification Protocol

Phase A: Pre-Treatment (Crucial)
  • Dissolution: If the crude is an HCl salt, neutralize with 50% NaOH (aq) at 0°C, extract into diethyl ether, and concentrate.

  • Drying: Treat the free base with KOH pellets for 4-12 hours. The pellets should remain solid; if they liquefy, decant and add fresh pellets.

  • Filtration: Decant or filter through a coarse frit (glass wool) into the boiling flask. Do not use paper filters (cellulose retains amines).

Phase B: Fractional Distillation Setup
  • Flask: Round-bottom (max 60% full).

  • Column: 20cm Vigreux (minimum).

  • Head: Short-path distillation head with thermometer well.

  • Receiver: Multi-cow receiver or fraction collector under

    
    .
    
  • Atmosphere: Nitrogen balloon or bubbler on the vacuum adapter.

Phase C: Execution
  • Equilibration: Heat the bath to ~100-110°C. Allow the reflux ring to climb the column slowly (15-20 mins).

  • Fore-run (Discard): Collect everything boiling < 85°C . This contains residual solvent (Ether/DCM) and the water azeotrope.

  • Main Fraction (Collect): Collect the stable plateau at 88–92°C .

    • Check: The liquid should be water-white and mobile.

  • Tail (Discard): When temperature rises >95°C, stop. The residue contains the ketone precursor and oligomers.

  • Storage: Store under Argon at 4°C.

Visual Troubleshooting & Workflow

Figure 1: Purification Decision Tree

Caption: Logic flow for diagnosing common distillation failures based on visual and thermal cues.

PurificationLogic Start Start Distillation CheckTemp Check Head Temp Start->CheckTemp TempLow Temp < 85°C (Cloudy Liquid) CheckTemp->TempLow Too Low TempCorrect Temp 88-92°C (Clear Liquid) CheckTemp->TempCorrect Stable TempHigh Temp > 95°C (Yellow Liquid) CheckTemp->TempHigh Rising Fast ActionAzeotrope Action: Water Azeotrope Stop & Re-dry with KOH TempLow->ActionAzeotrope ActionCollect Action: Collect Main Fraction (Target Product) TempCorrect->ActionCollect ActionImpurity Action: Ketone/Polymer Stop Distillation TempHigh->ActionImpurity

Figure 2: Distillation Apparatus Configuration

Caption: Optimal setup emphasizing the Vigreux column and inert gas protection.

DistillationSetup cluster_safety Safety Critical Pot Boiling Flask (Crude + KOH + Stir Bar) Column Vigreux Column (Insulated) Pot->Column Vapor Head Distillation Head (Thermometer) Column->Head Pure Vapor Condenser Liebig Condenser (Water Cooled) Head->Condenser Condensation Adapter Vacuum/Gas Adapter (N2 Inlet) Condenser->Adapter Receiver Collection Flask (Ice Bath) Adapter->Receiver Distillate

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and amine handling).

  • Burfield, D. R., et al. (1977). Desiccant efficiency in solvent and reagent drying. Journal of Organic Chemistry, 42(18), 3060–3065. (Validation of KOH vs. CaCl2 for amines).

  • NIST Chemistry WebBook. (2023). 1-Butanol, 3-methyl- (Isoamyl alcohol) & 2-Aminopentane Thermochemical Data. (Used for boiling point interpolation of structural analogs).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of imine formation and amine oxidation).

Sources

Technical Support Center: Hydroamination Catalyst Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Catalyst Poisoning in Pent-4-en-2-amine Cyclization

Audience: Synthetic Chemists, Process Development Scientists Subject: 5-exo-trig Intramolecular Hydroamination Product: 2-Methylpyrrolidine derivatives

Introduction: The "Amine Paradox" in Catalysis

You are likely here because your cyclization of Pent-4-en-2-amine has stalled. The intramolecular hydroamination of unactivated alkenes with free amines is thermodynamically neutral (


) but kinetically challenging.

The core issue is the Amine Paradox : The amine group is the required nucleophile, but it is also a potent catalyst poison.

  • Late Transition Metals (Pd, Pt, Au): The nitrogen lone pair acts as a strong

    
    -donor, binding irreversibly to the metal center and blocking the alkene coordination required for activation.
    
  • Early Transition Metals/Lanthanides (Zr, Ti, Sm, Lu): While highly active, these are extremely oxophilic.[1] "Poisoning" here is often a misdiagnosis of protonolysis by trace moisture or improper proton transfer kinetics.

This guide provides a diagnostic workflow and three specific resolution protocols to restore catalytic turnover.

Module 1: Diagnostic Workflow

Before altering your reaction conditions, identify the specific mode of failure using this logic gate.

Step 1: The "Color & Shift" Test

Take an aliquot of your stalled reaction mixture.

ObservationLikely CauseRecommended Protocol
Precipitate Formation (Black/Grey) Metal aggregation (Late Metal). The amine stripped the ligands, causing catalyst decomposition.Protocol A (Ligand Stabilization)
No Color Change (Clear/Pale) Resting State Trap. The catalyst is intact but saturated by the substrate (Bis-amine complex).Protocol B (Acid Buffering)
Immediate Color Bleaching Protonolysis (Early Metal). Trace water or acidic impurity killed the alkyl/amido ligand.Protocol C (Rigorous Exclusion)
NMR: Broadened Alkene Signals Catalyst is binding the alkene but N-activation is slow.Switch to Organolanthanide (Ref 1)
Module 2: Mechanistic Insight (The Off-Cycle Trap)

To fix the reaction, you must visualize the "Off-Cycle" trap. In late-transition metal catalysis (e.g., Gold or Palladium), the formation of a bis-amine complex is the primary deactivation pathway.

HydroaminationMechanism Catalyst Active Metal Species [M]-L Coordination Mono-Amine Complex [M]-NH2R Catalyst->Coordination + Substrate Substrate Pent-4-en-2-amine (Substrate) AlkeneCoord Alkene Coordination (Rate Limiting) Coordination->AlkeneCoord Ligand Exchange Trap OFF-CYCLE TRAP Bis-Amine Complex [M]-(NH2R)2 Coordination->Trap + Excess Substrate (High K_eq) Insertion Migratory Insertion (C-N Bond Formation) AlkeneCoord->Insertion Product 2-Methylpyrrolidine Insertion->Product Product->Catalyst Protonolysis/Exchange Trap->Coordination Slow Dissociation

Caption: Figure 1. The competitive binding equilibrium. High concentrations of free amine drive the catalyst into the inactive "Bis-Amine" trap (Red), preventing the necessary alkene coordination.

Module 3: Resolution Protocols
Protocol A: The Ammonium Salt Strategy (Late Metals)

Best for: Gold (Au), Platinum (Pt), and Palladium (Pd) catalysts.

The Logic: By converting the amine substrate into its ammonium salt, you lower the concentration of free amine in the solution. This shifts the equilibrium away from the bis-amine trap (Figure 1) while maintaining enough free amine for the reaction to proceed.

Step-by-Step:

  • Stoichiometry: Do not use free amine. Instead, use the ammonium triflate salt of Pent-4-en-2-amine.

  • Preparation: Treat 1.0 equiv of Pent-4-en-2-amine with 1.0 equiv of HOTf (Triflic acid) in ether. Filter the white solid.

  • Reaction Setup:

    • Suspend Amino-alkene ammonium triflate (1.0 equiv) in Toluene or Dioxane.

    • Add Catalyst (e.g., [(PPh3)AuCl] / AgOTf) at 5 mol%.[1]

    • Critical Step: Add a mild base (e.g., Na2CO3 or Et3N) slowly or rely on the phosphine ligand basicity if applicable. Alternatively, run the reaction with 5-10% free amine and 90% ammonium salt.

  • Result: The "buffer" effect ensures the metal center is never overwhelmed by Lewis basic nitrogen.

Protocol B: The "Steric Bumper" Approach (Ligand Design)

Best for: Palladium (Pd) and Rhodium (Rh).

The Logic: Use ligands with a wide "bite angle" or massive steric bulk. This mechanically prevents the coordination of two amine molecules simultaneously.

Recommended Ligands:

  • Xantphos: The wide bite angle (111°) destabilizes the square-planar bis-amine complex, favoring the mono-amine species required for alkene insertion.

  • Buchwald Ligands (e.g., BrettPhos): The extreme bulk over the metal center blocks the approach of a second amine.

Experimental Adjustment:

  • Switch catalyst precursor to Pd(OAc)2 or Pd(TFA)2.

  • Add Xantphos (1.2 equiv relative to Pd).

  • Add acid co-catalyst: TfOH (Triflic Acid) at 10-20 mol%.

    • Note: The acid helps protonate the product (pyrrolidine), which is more basic than the starting material, preventing product inhibition.

Protocol C: The Organolanthanide Switch (Early Metals)

Best for: High throughput, 100% atom economy. (Ref 1)

The Logic: Lanthanides (La, Nd, Sm, Lu) do not suffer from "poisoning" by


-donation. They react via a concerted 

-bond metathesis. However, they are killed instantly by moisture.

The "Glovebox" Standard:

  • Catalyst: Cp2Ln-CH(TMS)2 or Cp2Ln-N(SiMe3)2 (where Ln = La, Sm, or Lu).

  • Solvent: Benzene-d6 or Toluene, distilled over Na/Benzophenone.

  • Substrate Prep: The Pent-4-en-2-amine must be dried over CaH2 and distilled immediately before use.

  • Execution:

    • Mix in a glovebox under Argon/Nitrogen (< 0.5 ppm O2/H2O).

    • Reaction is often instantaneous at RT.

    • Troubleshooting: If this fails, your amine is wet. Add 5-10% TMS-Cl (Trimethylsilyl chloride) to scavenge "hot" protons before adding the catalyst.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product (2-methylpyrrolidine) inhibiting the reaction? A: The product is a secondary amine, which is often more basic and sterically compact than the primary amine starting material. It binds tighter to the metal.

  • Fix: Use Protocol A . Protonating the product as it forms (using catalytic acid) renders it non-coordinating.

Q2: Can I use protecting groups to avoid this? A: Yes, but that changes the reaction from hydroamination to hydroamidation. Converting the amine to a tosyl-amide (N-Ts) or urea significantly reduces the Lewis basicity. This allows the use of standard Gold(I) or Copper(II) catalysts without poisoning, but requires deprotection steps later.

Q3: I see "hydroamination" papers using simple Lewis Acids like FeCl3. Do those work here? A: Rarely for unactivated alkenes. Simple Lewis acids work well for activated alkenes (e.g., styrenes or Michael acceptors). For an isolated aliphatic alkene like pent-4-ene, you need the activation power of Late Transition Metals or Lanthanides.

References
  • Organolanthanide-Catalyzed Hydroamin

    • Source: Marks, T. J., et al. "Organolanthanide-Catalyzed Hydroamination.[2][3][4][5] Facile, Regiospecific Cyclization of Unprotected Amino Olefins." Journal of the American Chemical Society, 111(21), 8361–8373.

    • URL:[Link]

  • Late Transition Metal Mechanisms (Palladium).

    • Source: Hartwig, J. F., et al. "Markovnikov Hydroamination of Vinylarenes Catalyzed by Complexes of Late Transition Metals." Chemical Reviews, 108(8), 3795–3892.
    • URL:[Link]

  • Gold-Catalyzed Hydroamin

    • Source: Widenhoefer, R. A., et al. "Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes." Chemical Reviews, 108(8), 3351–3378.
    • URL:[Link]

  • Ammonium Salt Str

    • Source: Bender, C. F., & Widenhoefer, R. A. "Room Temperature Hydroamination of N-Alkenyl Ureas and Amides Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex." Organic Letters, 8(23), 5303–5305.
    • URL:[Link]

Sources

Technical Support Center: Pent-4-en-2-amine Stability & Handling

[1]

Topic: Stability & Handling of Pent-4-en-2-amine (HCl Salt vs. Free Base) Document ID: TS-AMINE-054 Last Updated: 2025-05-15 Applicable CAS: 22514-77-8 (Free Base), 1315366-25-6 (HCl Salt)[1]

Executive Summary: Form Selection

For 95% of applications, store the hydrochloride salt and generate the free base only immediately prior to use. The free base is chemically unstable during long-term storage due to oxidative degradation and rapid reaction with atmospheric CO

1
Quick Comparison Data
PropertyHydrochloride Salt (HCl)Free Base (Amine)
Physical State White to off-white crystalline solidColorless to pale yellow liquid
Storage Stability High (>2 years at 4°C, desiccated)Low (<1 month at 4°C, inert atm)
Volatility Non-volatileHigh volatility (loss of mass)
Air Sensitivity Low (Hygroscopic)High (Absorbs CO

, Oxidizes)
Primary Risk Water absorption (clumping)Carbonation (white crust), Yellowing

Frequently Asked Questions (Troubleshooting)

Q1: Why did my bottle of Pent-4-en-2-amine free base turn cloudy/solidify?

Diagnosis: Carbonation (Carbamate Formation) .[1] Primary aliphatic amines like Pent-4-en-2-amine are strong nucleophiles that react rapidly with atmospheric carbon dioxide to form carbamate salts (zwitterions).[1]

  • Mechanism:

    
    [1]
    
  • Observation: You will see a white crust forming on the cap or a cloudy precipitate suspended in the liquid.

  • Solution: This process is generally irreversible without strong acid/base workup.[1] Always store the free base under Argon or Nitrogen.

Q2: The free base liquid has turned yellow. Is it still usable?

Diagnosis: Oxidative Degradation .[1] The yellow color indicates the formation of N-oxides or imine impurities caused by reaction with oxygen.[1]

  • Impact: If the yellowing is faint, the material may still be 90-95% pure.[1] If it is dark orange/brown, significant degradation has occurred.

  • Corrective Action: Redistill the amine under reduced pressure (if quantity permits) or repurify via acid-base extraction (convert to salt, wash, then free-base).[1]

Q3: I lost significant yield when concentrating the free base. Where did it go?

Diagnosis: Volatility .[1][2] Pent-4-en-2-amine has a relatively low molecular weight (85.15 g/mol ).[1] The free base is volatile.[3]

  • Common Error: Using a high-vacuum pump (>1 mbar) for an extended period to remove solvents like Dichloromethane (DCM) or Ether.[1] The amine co-evaporates with the solvent.

  • Recommendation: Stop evaporation once the solvent volume is low.[1] Do not dry to constant weight under high vacuum.[1] Use a mild vacuum (water aspirator) and monitor closely.[1]

Decision Framework & Workflows

Workflow 1: Storage & Handling Decision Tree

Use this logic flow to determine the appropriate form for your experiment.

handling_decisionStartStart: Select FormStorageIs this for Long-Term Storage?Start->StorageReactionTypeReaction Conditions?Storage->ReactionTypeNo (Immediate Use)UseSaltUSE HCl SALT(Store at 4°C, Desiccated)Storage->UseSaltYes (>24 hours)CheckBaseDoes reaction useexcess base (e.g. Et3N)?ReactionType->CheckBaseUseBaseUSE FREE BASE(Generate Fresh)UseBase->UseSaltLeftover MaterialCheckBase->UseBaseNo (e.g., Metal catalysis sensitive to salts)DirectUseAdd Salt Directly(In-situ deprotonation)CheckBase->DirectUseYes (e.g., Amide coupling)

Figure 1: Decision matrix for selecting between Hydrochloride Salt and Free Base forms.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base

Context: Use this when your reaction cannot tolerate chloride ions or requires a non-protonated amine nucleophile.[1]

Reagents:

  • Pent-4-en-2-amine HCl[1][4][5][6][7]

  • Sodium Hydroxide (NaOH) 2M solution[1]

  • Dichloromethane (DCM) or Diethyl Ether[1]

  • Magnesium Sulfate (MgSO

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the HCl salt (1.0 equiv) in the minimum amount of distilled water (approx. 5 mL per gram).

  • Basification: Place the beaker in an ice bath. Slowly add 2M NaOH until the pH reaches >12.

    • Observation: The solution will become cloudy or an oil layer will separate on top (the free amine).

  • Extraction: Transfer to a separatory funnel. Extract 3 times with DCM (or Ether).[1]

    • Note: The amine is organic-soluble but has partial water solubility.[1] Multiple extractions are critical.

  • Drying: Combine organic layers and dry over anhydrous MgSO

    
     for 10 minutes. Filter off the solids.[1]
    
  • Concentration (CRITICAL):

    • Use a rotary evaporator with a water bath at room temperature (20-25°C) .

    • Pressure: Do not go below 200 mbar .

    • Stop immediately when the solvent volume is minimal.

    • Validation: Verify product identity via

      
      H NMR immediately (Look for the multiplet at 
      
      
      5.8 ppm for the alkene and the loss of the broad NH
      
      
      signal).
Protocol B: Storage of Hydrochloride Salt

Context: Preventing hygroscopic clumping.[1]

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment: Store at 4°C or -20°C.

  • Desiccation: Place the vial inside a secondary container (jar) containing desiccant packets (Silica gel or Drierite).

    • Reasoning: Amine salts are hygroscopic.[1] If they absorb water, the molecular weight calculation for your stoichiometry will be incorrect, leading to under-loading of reagents.

Degradation Pathway Visualization[1]

Understanding how the free base degrades helps in preventing it.[1]

degradation_pathwayAminePent-4-en-2-amine(Free Base)CarbamateCarbamate Salt(White Solid/Crust)Amine->Carbamate  Fast Reaction  NOxideN-Oxides / Imines(Yellow/Brown Oil)Amine->NOxide  Slow Oxidation  CO2+ CO2 (Air)CO2->CarbamateO2+ O2 (Air)O2->NOxide

Figure 2: Primary degradation pathways for the free base form upon air exposure.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6713451, Pent-4-en-2-amine. Retrieved from [Link][1]

  • LibreTexts Chemistry (2022). Properties of Amines: Basicity and Salt Formation. (General mechanism for amine/CO2 interaction and salt stability).[1] Retrieved from [Link]

Technical Support Center: Aza-Cope Rearrangement Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the minimizing of side reactions in the aza-Cope rearrangement , specifically focusing on the cationic 2-aza-Cope rearrangement and its frequent tandem partner, the Mannich cyclization . This transformation is a cornerstone in the synthesis of complex alkaloid scaffolds (e.g., Strychnine, Aspidosperma alkaloids) but is plagued by hydrolytic instability and thermodynamic reversibility.

Topic: Minimizing Side Reactions in Cationic 2-Aza-Cope Rearrangements Lead Scientist: Senior Application Scientist, Process Chemistry Division

Core Mechanistic Insight & Failure Modes

The cationic 2-aza-Cope rearrangement is a charge-accelerated [3,3]-sigmatropic rearrangement. Unlike the thermal Cope rearrangement (requires >150 °C), this variant proceeds at mild temperatures (often –20 °C to 80 °C) because the cationic iminium intermediate lowers the activation energy.

However, the reaction is inherently reversible and thermoneutral . Without a thermodynamic driving force (like a subsequent irreversible Mannich cyclization or ring-strain relief), the reaction will stall at equilibrium. Furthermore, the central intermediate—the iminium ion —is highly susceptible to nucleophilic attack (hydrolysis).

The Competitive Landscape (Pathway Analysis)

The diagram below illustrates the critical divergence points where side reactions occur.

AzaCopePathways Start Amine + Carbonyl (Precursors) Iminium Iminium Ion (A) (Substrate) Start->Iminium Condensation (-H2O) Rearranged Rearranged Iminium (B) (Intermediate) Iminium->Rearranged [3,3]-Sigmatropic (Reversible) Hydrolysis Hydrolysis Products (Amine/Aldehyde) Iminium->Hydrolysis + H2O (Trace Water) Polymer Oligomers/Polymers Iminium->Polymer High Conc. Acid Catalysis Product Acylpyrrolidine (Mannich Product) Rearranged->Product Mannich Cyclization (Irreversible Sink) Rearranged->Hydrolysis + H2O Racemic Racemic Product (via Bond Rotation) Rearranged->Racemic Bond Rotation (Slow Cyclization)

Figure 1: Mechanistic divergence in the tandem aza-Cope/Mannich reaction. The "Thermodynamic Sink" (Mannich Cyclization) is essential to pull the reversible equilibrium (A ⇌ B) forward and prevent hydrolysis.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Low Conversion / Starting Material Recovery

Symptom: NMR shows a mixture of starting material and product, or reversion to the amine/aldehyde precursors upon workup.

  • Root Cause A: Thermodynamic Equilibrium. The 2-aza-Cope rearrangement is often thermoneutral.[1] If the subsequent Mannich cyclization is slow or impossible (due to geometry), the reaction equilibrates.

  • Root Cause B: Hydrolysis. The iminium ion hydrolyzes back to precursors during the reaction or workup.

Corrective Actions:

  • Ensure a Thermodynamic Sink: Design the substrate to include an internal nucleophile (e.g., an enol, indole, or electron-rich aromatic ring) positioned to trap the rearranged iminium ion irreversibly.

  • Water Scavenging: Add molecular sieves (4Å) or anhydrous Na₂SO₄ directly to the reaction vessel. The formation of the iminium ion generates water; removing it shifts the equilibrium toward the active cationic species.

  • Use Pre-formed Iminium Equivalents: Instead of condensing amine + aldehyde in situ, use oxazolidines or cyanomethyl amines as precursors. These generate the iminium ion only upon treatment with a Lewis acid, reducing exposure to free water [1].

Issue 2: Formation of "Amorphous" or Polymeric Byproducts

Symptom: Darkening of the reaction mixture; loss of mass balance; broad peaks in NMR.

  • Root Cause: Intermolecular polymerization of the electrophilic iminium species, often triggered by high concentration or excessive heating.

Corrective Actions:

  • Dilution: Run the reaction at high dilution (0.01 M to 0.05 M ) to favor the intramolecular rearrangement over intermolecular polymerization.

  • Lewis Acid Optimization: Switch from Brønsted acids (e.g., TFA) to mild Lewis acids. BF₃·OEt₂ (1.1 equiv) is the gold standard for initiating oxazolidine ring opening at lower temperatures [2].

Issue 3: Loss of Stereochemistry (Racemization)

Symptom: The product is obtained as a racemate or with lower than expected diastereomeric excess (de), despite using chiral starting materials.[1]

  • Root Cause: If the Mannich cyclization is slow, the intermediate enol/iminium species can undergo C-C bond rotation (converting a chair-like intermediate to a boat-like or other conformer) before cyclizing.

Corrective Actions:

  • Accelerate the Trap: Increase the nucleophilicity of the terminator group. For example, an enol ether reacts faster than a ketone enol.

  • Rigidify the Linker: Incorporate cyclic constraints in the linker between the amine and the vinyl group to prevent bond rotation.

Optimized Experimental Protocol

Protocol: Lewis-Acid Promoted Aza-Cope/Mannich Cascade from Oxazolidines. Target: Synthesis of fused acylpyrrolidines.

Reagents:

  • Oxazolidine precursor (1.0 equiv)

  • BF₃·OEt₂ (1.1 - 2.0 equiv)

  • Solvent: Anhydrous CH₂Cl₂ or Toluene

  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step Workflow:

  • Pre-drying: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves.

  • Dissolution: Dissolve the oxazolidine precursor in anhydrous CH₂Cl₂ to a concentration of 0.05 M .

    • Note: Higher concentrations increase polymerization risk.

  • Initiation: Cool the solution to –78 °C . Add BF₃[2]·OEt₂ dropwise.

    • Why? Low temperature prevents non-selective decomposition during the initial ionization event.

  • Rearrangement: Allow the reaction to warm slowly to room temperature (or reflux temperature, typically 40–80 °C depending on substrate sterics). Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of oxazolidine.

  • Quench: Cool to 0 °C. Quench with saturated aqueous NaHCO₃.

    • Critical: Do not use strong bases (NaOH) immediately if the product contains sensitive enolizable ketones.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Comparative Data: Promoter Efficiency

The choice of promoter dramatically affects the side-reaction profile. The table below summarizes the efficiency of common promoters for the rearrangement of difficult substrates (e.g., sterically hindered amines).

Promoter SystemTemperature RequiredYield (Typical)Side Reaction RiskComments
Paraformaldehyde / TFA 80–110 °C40–60%High (Polymerization)"Classic" conditions. Harsh. Generates water in situ.
AgNO₃ / EtOH 25–60 °C70–85%Low (Hydrolysis)Used for cyanomethyl amine precursors. Mild, neutral conditions.
BF₃·OEt₂ –78 to 25 °C85–95%Low (Isomerization)Best for oxazolidine precursors. Anhydrous conditions prevent hydrolysis.
Microwave / HCOOH 120 °C (2 min)60–80%Medium (Thermal degrad.)Good for high-throughput screening; fast but harder to scale.

FAQ: Expert Solutions

Q: My iminium ion intermediate seems to be undergoing an "aza-Prins" reaction instead of aza-Cope. How do I stop this? A: This is a classic competition. The aza-Prins pathway is favored if the alkene is electron-rich and the geometry allows 6-endo cyclization before the [3,3]-shift. To favor aza-Cope:

  • Ensure the alkene has a substituent at the 2-position (relative to the rearrangement) to destabilize the carbocation formed in the Prins pathway.

  • Use solvents with lower dielectric constants (Toluene vs. MeCN) to destabilize the distinct carbocation intermediate of the Prins reaction, favoring the concerted pericyclic aza-Cope transition state [3].

Q: Can I perform this reaction on secondary amines without a "terminator" for the Mannich step? A: Generally, no. Without the Mannich trap, the 2-aza-Cope is reversible. You will isolate an equilibrium mixture of the starting amine and the rearranged amine (which often hydrolyzes). If you must stop at the rearranged imine, you need to trap it in situ with a hydride source (e.g., NaCNBH₃) to reduce it to the secondary amine immediately.

References

  • Overman, L. E., Humphreys, P. G., & Welmaker, G. S. (2011).[3] The Aza-Cope/Mannich Reaction. Organic Reactions, 75, 747–820. Link

  • Overman, L. E. (1992). Charge as a Key Component in Reaction Design. The Invention of Cationic Cyclization Reactions of Importance in Alkaloid Synthesis. Accounts of Chemical Research, 25(8), 352–359. Link

  • Adeniran, O. Y., & Overman, L. E. (2015).[3] Cationic Aza-Cope Rearrangements. Chemical Reviews. (Contextual citation for solvent effects in cationic rearrangements). Link

  • Horowitz, R. M., & Geissman, T. A. (1950).[3] A Cleavage Reaction of α-Allylbenzylamines. Journal of the American Chemical Society, 72(4), 1518. (Original discovery of the 2-aza-Cope).[1] Link

Sources

Technical Support Center: Handling Volatile Primary Amines in Small-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of small-scale synthesis requires a nuanced understanding of reagent properties, especially when dealing with volatile primary amines. Their high vapor pressure, potent nucleophilicity, and potential for atmospheric reactivity present unique challenges that can impact stoichiometric accuracy, reaction yield, and overall experimental success. This guide provides field-proven insights and practical solutions to common issues encountered by researchers, scientists, and drug development professionals. Our aim is to transform potential experimental pitfalls into predictable and successful outcomes through a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns when working with volatile primary amines.

Q1: What are the primary safety concerns when handling volatile primary amines and what personal protective equipment (PPE) is essential?

A1: Volatile primary amines pose several health and safety risks due to their potential for inhalation, skin absorption, and corrosive nature.[1][2][3][4] Low molecular weight amines can be toxic and are skin irritants.[4] It is crucial to handle these compounds in a well-ventilated fume hood to minimize inhalation exposure.[2] Essential PPE includes chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1][2] In situations with a risk of significant airborne exposure, a respirator may be necessary.[1][2] Always consult the Safety Data Sheet (SDS) for the specific amine to understand its unique hazard profile.[1]

Q2: How can I accurately measure and transfer a volatile primary amine to my reaction?

A2: The volatility of these amines makes accurate measurement by mass or volume challenging. Here are two reliable methods:

  • Gas-tight Syringe Transfer: For small-scale reactions, a gas-tight syringe is an excellent tool for accurate liquid transfer.[5] To minimize evaporation, the amine should be cooled in an ice bath before withdrawal. The syringe should be flushed with an inert gas (nitrogen or argon) prior to use.[5] It is also good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[5]

  • Volumetric Solution: A more precise method involves preparing a stock solution of the amine in an appropriate, dry, and unreactive solvent. This allows for accurate dispensing of the amine by transferring a specific volume of the solution.

Q3: My reaction with a volatile primary amine is giving a low yield. What are the likely causes and how can I improve it?

A3: Low yields in reactions involving volatile primary amines can often be attributed to the following:

  • Loss of Reagent: Due to its high vapor pressure, the amine can evaporate from the reaction mixture, leading to incorrect stoichiometry. Running the reaction in a sealed tube or under a positive pressure of inert gas can mitigate this.[6]

  • Side Reactions: Primary amines can undergo multiple alkylations if the reaction is not carefully controlled, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[7][8][9] Using a large excess of the amine can favor the formation of the primary amine product.

  • Degradation: Some amines are susceptible to degradation under harsh reaction conditions, such as high temperatures.[10] It is important to consider the thermal stability of the specific amine being used.

Q4: Are there alternatives to using the free base form of a volatile primary amine?

A4: Yes, using a salt form of the amine, such as the hydrochloride or hydrobromide salt, is a common strategy. The salt is a non-volatile solid that is easier to handle and weigh accurately. The free amine can then be generated in situ by the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

Q5: How can I effectively remove excess volatile primary amine during the reaction work-up?

A5: Excess volatile amine can often be removed by evaporation. However, for less volatile amines or to ensure complete removal, an acidic wash is highly effective.[11][12] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH4Cl), the basic amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[11][12] Another effective method is to wash the organic layer with an aqueous solution of copper(II) sulfate, which forms a copper-amine complex that is soluble in the aqueous layer.[12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during syntheses with volatile primary amines.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent reaction outcomes Inaccurate measurement of the volatile amine due to evaporation.- Use a gas-tight syringe for transfer. - Prepare and use a standardized solution of the amine. - Consider using the amine salt for more accurate weighing.
Low or no product formation - Loss of the amine from the reaction vessel. - Degradation of the amine. - The amine is not basic enough for the desired reaction.- Conduct the reaction in a sealed vessel or under a positive pressure of inert gas.[6] - Check the thermal stability of your amine and consider running the reaction at a lower temperature.[10] - If using an amine salt, ensure a suitable base is added to liberate the free amine.
Formation of multiple products Over-alkylation of the primary amine leading to secondary and tertiary amines.[7][8][9]- Use a large excess of the primary amine. - Consider alternative synthetic routes like the Gabriel synthesis, which is specific for primary amines.[7][13]
Difficulty purifying the product The product is co-eluting with the amine starting material or byproducts.- Perform an acidic wash during the work-up to remove the basic amine.[11][12] - Consider derivatizing the amine to alter its polarity for easier separation.[14]

Key Experimental Protocols

Protocol 1: Accurate Transfer of a Volatile Primary Amine using a Gas-tight Syringe
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). The reaction flask should be equipped with a rubber septum.

  • Cooling: Place the vial containing the volatile primary amine in an ice-water bath for 10-15 minutes to reduce its vapor pressure.

  • Syringe Preparation: Take a clean, dry, gas-tight syringe and flush it with inert gas several times.

  • Withdrawal: Uncap the cooled amine and quickly withdraw the desired volume into the syringe. To minimize vapor loss, avoid pulling air bubbles into the syringe.

  • Inert Gas Buffer: Invert the syringe and draw a small amount (e.g., 0.1 mL) of inert gas from the headspace of the reaction flask into the syringe. This acts as a buffer to prevent the amine from diffusing out of the needle.[5]

  • Injection: Pierce the septum of the reaction flask with the syringe needle and slowly add the amine to the reaction mixture.

  • Cleaning: Immediately quench the syringe in a beaker of dilute acid to neutralize any residual amine before cleaning.

Protocol 2: Reaction Setup for Reactions Involving Volatile Primary Amines

To prevent the loss of volatile reagents, it is crucial to perform the reaction in a closed system.

  • Schlenk Flask Technique: For air- and moisture-sensitive reactions, a Schlenk line provides a robust method for maintaining an inert atmosphere.[15][16][17] The reaction is set up in a Schlenk flask, which can be evacuated and backfilled with inert gas. Reagents are added via syringe through a septum, and the reaction can be heated or cooled while maintaining a positive pressure of inert gas.

  • Sealed Tube Reaction: For reactions that require heating above the boiling point of the amine, a sealed tube is necessary. The reactants are added to a heavy-walled glass tube, which is then cooled in liquid nitrogen and sealed under vacuum or an inert atmosphere.

Visualizing the Workflow

Decision Tree for Handling Volatile Primary Amines

This diagram outlines the decision-making process for selecting the appropriate handling and reaction setup for a volatile primary amine.

G start Start: Synthesis with a Volatile Primary Amine q1 Is the amine highly volatile (BP < 50 °C)? start->q1 q2 Is accurate stoichiometry critical? q1->q2 Yes q1->q2 No tech1 Use Amine Salt q2->tech1 Yes tech2 Use Cooled Syringe & Inert Gas Buffer q2->tech2 No q3 Is the reaction air/moisture sensitive? q4 Does the reaction require heating above the amine's BP? q3->q4 No tech3 Use Schlenk Line/Inert Atmosphere q3->tech3 Yes tech4 Use Sealed Tube q4->tech4 Yes tech5 Standard Glassware with Condenser q4->tech5 No tech1->q3 tech2->q3 tech3->q4

Caption: Decision tree for amine handling.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). DIPLOMATA COMERCIAL.
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). National Institutes of Health.
  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
  • Transfer and Extraction Techniques | Labs - MIT OpenCourseWare. (n.d.). Massachusetts Institute of Technology.
  • Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. (n.d.). ResearchGate.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd.
  • Synthesis of Primary Amines. (2020, May 30). Chemistry LibreTexts.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry.
  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
  • preparation of amines. (n.d.). Chemguide.
  • Synthesis of Amines. (2023, September 20). OpenStax.
  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014, October 21). ACS Publications.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube.
  • Amine. (n.d.). Wikipedia.
  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. (n.d.). MDPI.
  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. (2026, February 4). MDPI.
  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
  • Purification of amine reaction mixtures. (n.d.). Google Patents.
  • Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications.
  • Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. (2024, April 17). MDPI.
  • Schlenk Lines Transfer of Solvents. (n.d.). Moodle@Units.
  • Schlenk Techniques. (2019, November 1). Berry Group.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. (n.d.). ACS ES&T Water.
  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. (2024, May 3). PMC.
  • Reduction of amines emission and their volatile degradation products. (n.d.). Biblioteka Nauki.
  • the-schlenk-line-survival-guide.pdf. (n.d.).
  • Why cannot be aromatic primary amines prepared by Gabriel phalimide synthesis ?. (2020, July 25). YouTube.
  • Amine workup. (2024, March 12). Reddit.

Sources

Validation & Comparative

Pent-4-en-2-amine 1H NMR spectrum in CDCl3

Comparison Guide: Pent-4-en-2-amine H NMR Analysis

Executive Summary

Pent-4-en-2-amine (CAS: 22537-07-1 for HCl salt) is a critical homoallylic amine used frequently in asymmetric synthesis and as a chiral resolving agent.

  • The Challenge: Commercial samples are typically supplied as the Hydrochloride Salt to prevent oxidation and polymerization. However, most catalytic applications (e.g., organocatalysis, ligand synthesis) require the Free Base .

  • The Diagnostic: The

    
    H NMR spectrum changes drastically between these two forms. Misinterpretation of the 
    
    
    -methine shift or the ammonium protons often leads to incorrect purity assessments.
  • The Solution: This guide compares the spectral fingerprints of both forms, providing a validated peak assignment to confirm successful neutralization or salt formation.

Structural Analysis & Atom Mapping

To ensure precise assignment, we utilize the following atom numbering scheme for Pent-4-en-2-amine :

Gcluster_0Pent-4-en-2-amine StructureC1C1(Methyl)C2C2(Chiral Center)C1->C2NNH2(Amine)C2->NC3C3(Allylic)C2->C3C4C4(Vinyl Internal)C3->C4C5C5(Vinyl Terminal)C4->C5Double Bond

Figure 1: Atom mapping for spectral assignment. Note the chiral center at C2, which renders the C3 protons diastereotopic, though often unresolved at lower fields.

Comparative Spectral Data: Free Base vs. HCl Salt

The following table contrasts the Free Base (in CDCl



Note: If running the HCl salt in CDCl


Table 1: Chemical Shift Comparison
PositionProton TypeFree Base (

ppm, CDCl

)
HCl Salt (

ppm, DMSO-d

)

(Salt Effect)
Multiplicity (

Hz)
H-1 Methyl (CH

)
1.08 1.16 +0.08Doublet (

)
H-2 Methine (

-CH)
2.95 - 3.05 3.20 +0.20 Multiplet / Sextet
H-3 Allylic (CH

)
2.05 - 2.20 2.20 - 2.41 +0.20Multiplet / dt
H-4 Internal Alkene5.75 - 5.85 5.78 Negligibleddt (

)
H-5a Terminal Alkene (trans)5.05 - 5.15 5.15 NegligibleMultiplet / d
H-5b Terminal Alkene (cis)5.00 - 5.10 5.09 NegligibleMultiplet / d
NH Amine1.20 - 1.60 8.10 +6.50 Broad Singlet (Free) vs Broad (Salt)

Critical Observation: The most distinct change upon neutralization is the upfield shift of the H-2 methine proton (from ~3.20 to ~3.00 ppm) and the disappearance of the downfield ammonium signal (~8.10 ppm).

Detailed Assignment & Mechanistic Insight
A. The Alpha-Proton (H-2) – The Purity Indicator
  • Mechanism: In the HCl salt, the nitrogen bears a positive charge (

    
    ). This strong electron-withdrawing effect deshields the adjacent H-2 proton, pushing it downfield to 3.20 ppm.
    
  • Validation: Upon successful neutralization (using NaOH/extraction), the lone pair on nitrogen is restored. This increases electron density at the

    
    -carbon, shielding H-2 and shifting it upfield to ~3.00 ppm.
    
  • Troubleshooting: If you observe two multiplets near 3.0–3.2 ppm, your neutralization is incomplete, and you have a mixture of free base and salt.

B. The Allylic System (H-4, H-5)
  • Stability: The alkene protons are remarkably stable and do not shift significantly between salt and free base forms.

  • Coupling: The internal vinyl proton (H-4) typically appears as a ddt (doublet of doublets of triplets).

    • 
       Hz (coupling to H-5a)
      
    • 
       Hz (coupling to H-5b)
      
    • 
       Hz (coupling to H-3)
      
C. The Amine Protons (NH)
  • Free Base: Appears as a broad, wandering singlet between 1.2 and 1.8 ppm. It often overlaps with the methyl doublet or water peak. Its position is concentration-dependent.

  • HCl Salt: In DMSO-d

    
    , this appears as a broad signal at ~8.10 ppm corresponding to 
    
    
    . In CDCl
    
    
    , this signal may be invisible due to rapid exchange or extreme broadening.
Experimental Protocol: Salt Neutralization for NMR

To obtain the clean "Free Base" spectrum described above from the commercial HCl salt, follow this standard operating procedure (SOP).

SOPStartStart: Pent-4-en-2-amine HCl(White Solid)Step1Dissolve in 2M NaOH (aq)(pH > 12)Start->Step1Step2Extract with DCM (x3)Step1->Step2Liberate Free BaseStep3Dry Organic Layer(Anhydrous Na2SO4)Step2->Step3Step4Careful Concentration(Volatile Amine! Do not apply high vac)Step3->Step4Remove SolventStep5Dissolve in CDCl3(Filter through cotton)Step4->Step5EndAcquire 1H NMR(Target: Free Base Spectrum)Step5->End

Figure 2: Workflow for converting the stable HCl salt into the volatile free base for analysis.

Safety & Handling Note: Pent-4-en-2-amine is volatile (bp ~85-90 °C). When concentrating the free base on a rotary evaporator:

  • Do not heat the water bath above 30 °C.

  • Do not use high vacuum (< 50 mbar) for extended periods, or you will lose the product.

  • Store the free base under Argon at 4 °C; it absorbs CO

    
     from air to form carbamates (visible as new peaks near 3.5 ppm).
    
References
  • Chemical Book. 4-Penten-2-ol NMR Data (Analogue Reference). Comparison of allylic and methyl shifts.

  • National University of Pharmacy (Ukraine). Pent-4-en-2-amine hydrochloride Synthesis and Characterization. Journal of Organic and Pharmaceutical Chemistry, 2025.[1][2] (Provides DMSO-d6 salt data).

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (For identifying residual DCM or water in the extraction).

  • PubChem. Pent-4-en-2-amine Compound Summary. CID 6713451.

Characteristic IR Profile of Pent-4-en-2-amine: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Peaks for Pent-4-en-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pent-4-en-2-amine (CAS 22514-87-0) serves as a critical chiral building block in the synthesis of alkaloids and non-natural amino acids. Its structural duality—possessing both a nucleophilic primary amine and a reactive terminal alkene—presents unique stability challenges. Specifically, this molecule is prone to spontaneous intramolecular hydroamination, potentially cyclizing into 2-methylpyrrolidine under improper storage or acidic conditions.

This guide provides a definitive infrared (IR) spectroscopy framework to validate the structural integrity of Pent-4-en-2-amine. Unlike generic spectral tables, this analysis focuses on differentiating the target molecule from its specific degradation products (cyclic secondary amines) and regiochemical isomers, ensuring the material's "performance" in downstream synthesis.

The Spectral Fingerprint: Pent-4-en-2-amine

The IR spectrum of Pent-4-en-2-amine is defined by the coexistence of a primary amine and a terminal vinyl group . Successful validation requires identifying the specific vibrational modes of these groups without interference from the alkyl backbone.

Table 1: Diagnostic IR Absorption Bands
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Primary Amine (

)
N-H Stretch3380 & 3300 Weak/MedDoublet indicates primary amine. A singlet suggests cyclization (degradation).
N-H Scissoring1620–1590 MediumOften overlaps with alkene C=C; broadens the base of the alkene peak.
Terminal Alkene (

)
=C-H Stretch3080–3075 MediumSharp band above the 3000

saturation line. Confirms

hybridization.
C=C Stretch1645–1640 MediumSharp "sword" peak. Distinguishes from saturated analogs.
=C-H Bend (OOP)995 & 915 StrongCritical Fingerprint. The doublet at ~910/990 is specific to monosubstituted terminal alkenes (

).
Alkyl Backbone C-H Stretch2980–2850StrongGeneric

C-H vibrations (methyl/methylene). Reference baseline.

Analyst Note: The most common error in analyzing this spectrum is misinterpreting the N-H scissoring (~1600


) as the C=C stretch. The alkene C=C stretch is typically sharper and at a slightly higher frequency (1640 

) than the broader amine bending mode.
Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" equates to purity and stability. The IR spectrum serves as a rapid checkpoint to distinguish Pent-4-en-2-amine from its two most common "alternatives": its cyclized degradation product and its regiochemical isomer.

Scenario A: Stability Check (vs. 2-Methylpyrrolidine)

Pent-4-en-2-amine can undergo intramolecular cyclization to form 2-methylpyrrolidine. This transforms the primary amine into a secondary amine and consumes the alkene.

  • Differentiation:

    • Target (Pent-4-en-2-amine): Shows an N-H doublet (symmetric/asymmetric stretch) and strong vinyl OOP bends (915/995

      
      ).
      
    • Impurity (Cyclized): Shows an N-H singlet (secondary amine) in the 3300 region and lacks the vinyl peaks entirely.

Scenario B: Regiochemical Check (vs. Pent-3-en-2-amine)

Isomerization of the double bond from the terminal (4-en) to the internal (3-en) position is a common synthetic impurity.

  • Differentiation:

    • Target (Terminal): Strong OOP bands at 915 & 995

      
       .
      
    • Alternative (Internal): Lacks the 915/995 doublet. Instead, shows a single strong band at ~965

      
        (if trans) or ~700 
      
      
      
      (if cis). The C=C stretch for internal alkenes is also significantly weaker due to reduced dipole change.
Experimental Protocol: Volatile Amine Stabilization

Pent-4-en-2-amine is a volatile liquid (bp ~85-90°C) and absorbs atmospheric


 to form carbamates, which can distort IR spectra. The following protocol ensures data integrity.
Method: Attenuated Total Reflectance (ATR) with Salt Conversion

Rationale: While liquid film ATR is fastest, converting the amine to its HCl salt eliminates volatility, prevents carbamate formation, and arrests cyclization, providing a permanent reference standard.

Step-by-Step Workflow:

  • Sampling: Place 1 drop of Pent-4-en-2-amine into a micro-vial.

  • Salt Formation: Add 2 drops of 2M HCl in diethyl ether. A white precipitate (Pent-4-en-2-amine·HCl) will form immediately.

  • Evaporation: Allow the ether to evaporate under a gentle nitrogen stream.

  • Measurement:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol; ensure background is flat.

    • Clamp the solid HCl salt onto the crystal with high pressure.

    • Acquire spectrum (32 scans, 4

      
       resolution).
      
  • Data Correction: Note that in the HCl salt, the N-H stretches will shift to a broad ammonium band (~3000

    
    ), but the alkene signature (1640 
    
    
    
    and 915/995
    
    
    )
    remains distinct and unperturbed.
Logic Visualization: Identity Confirmation Workflow

The following diagram illustrates the decision logic for validating Pent-4-en-2-amine against its common structural variants.

IR_Validation_Logic Sample Unknown Sample Spectrum Check_Vinyl Check 915 & 995 cm⁻¹ (OOP Bends) Sample->Check_Vinyl Check_NH Check 3300-3400 cm⁻¹ (N-H Stretch) Check_Vinyl->Check_NH Peaks Present Isomer ISOMER DETECTED: Pent-3-en-2-amine (Internal Alkene) Check_Vinyl->Isomer Peak at ~965 cm⁻¹ Cyclic DEGRADATION DETECTED: 2-Methylpyrrolidine (Cyclized) Check_Vinyl->Cyclic No Vinyl Peaks Target IDENTITY CONFIRMED: Pent-4-en-2-amine Check_NH->Target Doublet (Primary) Check_NH->Cyclic Singlet (Secondary) Saturated WRONG MOLECULE: Pent-2-amine (Saturated) Check_NH->Saturated Doublet but No Vinyl

Caption: Decision tree for IR spectral analysis distinguishing Pent-4-en-2-amine from regiochemical isomers and cyclized degradation products.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6713451, Pent-4-en-2-amine. Retrieved from [Link]

  • LibreTexts Chemistry (2024). Infrared Spectra of Amines and Alkenes. Retrieved from [Link]

  • Master Organic Chemistry (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methylbut-3-enylamine and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed under electron ionization (EI) provide a molecular fingerprint, offering profound insights into the connectivity and arrangement of atoms within a molecule. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-methylbut-3-enylamine and compares it with the experimentally determined fragmentation of its structural isomers and related compounds. Our discussion is grounded in the fundamental principles of mass spectrometry, aiming to equip the reader with the expertise to interpret and predict fragmentation pathways for unsaturated amines.

The Logic of Fragmentation: Causality in Electron Ionization Mass Spectrometry

Electron ionization (EI) is a high-energy ionization technique that imparts significant internal energy onto the analyte molecule, leading to the formation of a molecular ion (M⁺˙) that readily undergoes fragmentation. The pathways of fragmentation are not random; they are governed by the principles of chemical stability. The most favorable fragmentation routes are those that lead to the formation of the most stable carbocations and neutral radical species. For a molecule like 1-methylbut-3-enylamine, which contains both an amine functional group and a terminal double bond, the fragmentation pattern will be a composite of the characteristic fragmentation reactions of both moieties.

Predicted Fragmentation Pattern of 1-Methylbut-3-enylamine

1-Methylbut-3-enylamine (C₅H₁₁N, molecular weight: 85.15 g/mol ) is a primary amine with a butenyl substituent. The presence of a nitrogen atom dictates that the molecular ion peak will have an odd m/z value, a key characteristic for compounds containing an odd number of nitrogen atoms.

The primary fragmentation pathways for amines are dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This cleavage is driven by the formation of a resonance-stabilized iminium ion. For 1-methylbut-3-enylamine, two α-cleavages are possible:

  • Loss of a methyl radical (•CH₃): This would result in the formation of a fragment at m/z 70.

  • Loss of a propyl radical (•CH₂CH=CH₂): This would lead to the formation of a fragment at m/z 44, which is expected to be a major peak due to the stability of the resulting resonance-stabilized cation.

The double bond also influences fragmentation. Allylic cleavage, the breaking of a bond beta to the double bond, is a favorable process as it leads to the formation of a resonance-stabilized allylic cation or radical. In 1-methylbut-3-enylamine, this could lead to the loss of an ethyl radical (•CH₂CH₃) to form a fragment at m/z 56.

A conceptual workflow for predicting the fragmentation is as follows:

G M 1-Methylbut-3-enylamine (M⁺˙) m/z 85 F70 [M - CH₃]⁺ m/z 70 M->F70 α-cleavage F44 [M - C₃H₅]⁺ m/z 44 M->F44 α-cleavage F56 [M - C₂H₅]⁺ m/z 56 M->F56 Allylic cleavage F41 [C₃H₅]⁺ m/z 41 M->F41 Charge retention on allyl group

Caption: Predicted major fragmentation pathways of 1-methylbut-3-enylamine.

Comparative Analysis with Structural Isomers and Analogs

To validate and contextualize our predictions, we will now compare the expected fragmentation of 1-methylbut-3-enylamine with the known mass spectra of its isomer, pent-4-en-2-amine, and a structurally related secondary amine, N-allylmethylamine. We will also consider the fragmentation of hydrocarbon analogs to understand the contribution of the butenyl chain to the overall spectrum.

Pent-4-en-2-amine: An Isomeric Primary Amine
  • α-Cleavage: Loss of a methyl radical (•CH₃) would yield a fragment at m/z 70. Loss of a propenyl radical (•CH₂CH=CH₂) would result in a fragment at m/z 44. The relative abundance of these peaks would be influenced by the stability of the resulting carbocations.

  • Allylic Cleavage: Similar to 1-methylbut-3-enylamine, allylic cleavage could lead to the loss of an ethyl radical, producing a fragment at m/z 56.

The predicted fragmentation patterns of these two primary amine isomers are expected to be very similar, with minor differences in the relative intensities of the fragment ions.

N-Allylmethylamine: A Structurally Related Secondary Amine

N-Allylmethylamine (N-methylprop-2-en-1-amine) is a secondary amine that shares the allyl group with our target molecule.[2] Its mass spectrum provides valuable experimental data for comparison.

Table 1: Key Mass Spectral Data for N-Allylmethylamine (C₄H₉N) [2]

m/zRelative IntensityProposed Fragment IonFragmentation Pathway
71Moderate[M]⁺˙Molecular Ion
56High[M - CH₃]⁺α-Cleavage
44Base Peak[M - C₂H₃]⁺α-Cleavage with rearrangement
42High[C₃H₄]⁺˙Rearrangement and loss of •NHCH₃
41High[C₃H₅]⁺Allyl cation
30Moderate[CH₂NH₂]⁺Rearrangement

The base peak at m/z 44 is a result of α-cleavage, which is consistent with the behavior of amines. The significant peak at m/z 56 arises from the loss of a methyl group, another α-cleavage pathway. The presence of a strong peak at m/z 41, corresponding to the allyl cation, highlights the influence of the double bond on the fragmentation pattern.

The fragmentation of N-allylmethylamine can be visualized as follows:

G M N-Allylmethylamine (M⁺˙) m/z 71 F56 [M - CH₃]⁺ m/z 56 M->F56 α-cleavage F44 [M - C₂H₃]⁺ m/z 44 M->F44 α-cleavage F41 [C₃H₅]⁺ m/z 41 M->F41 Allylic cleavage

Caption: Major fragmentation pathways of N-allylmethylamine.

Hydrocarbon Analogs: Isolating the Influence of the Butenyl Chain

To further dissect the fragmentation pattern, it is instructive to examine the mass spectra of hydrocarbon analogs that lack the amine group. The fragmentation of these molecules will be dominated by cleavages influenced by the double bond and alkyl branching.

Table 2: Key Mass Spectral Data for Butene Isomers

CompoundMolecular FormulaKey Fragment Ions (m/z) and Relative Intensities
2,3-Dimethyl-1-buteneC₆H₁₂69 (99.9), 41 (100.0), 84 (34.7)
3,3-Dimethyl-1-buteneC₆H₁₂69 (39.07), 57 (26.29), 84 (M⁺˙, low)

In both 2,3-dimethyl-1-butene and 3,3-dimethyl-1-butene, the loss of a methyl group to form a stable carbocation at m/z 69 is a prominent fragmentation pathway. The base peak at m/z 41 in 2,3-dimethyl-1-butene corresponds to the highly stable allyl cation. The presence of a significant peak at m/z 57 in 3,3-dimethyl-1-butene is due to the formation of the tert-butyl cation. These examples clearly demonstrate the propensity for fragmentation at branched points and allylic positions to generate stable carbocations.

Synthesis and Conclusion: A Unified View of Fragmentation

By combining the principles of amine and alkene fragmentation with comparative data from structural isomers and analogs, we can construct a comprehensive picture of the expected mass spectrum of 1-methylbut-3-enylamine.

The mass spectrum of 1-methylbut-3-enylamine is predicted to be characterized by:

  • A molecular ion peak at m/z 85 .

  • A base peak or a very prominent peak at m/z 44 resulting from α-cleavage and loss of a propyl radical.

  • A significant peak at m/z 70 from the α-cleavage loss of a methyl radical.

  • A notable peak at m/z 41 , corresponding to the allyl cation, formed through cleavage of the C-C bond beta to the double bond.

  • A potential peak at m/z 56 due to allylic cleavage with loss of an ethyl radical.

The comparison with N-allylmethylamine reinforces the importance of α-cleavage in directing the fragmentation of unsaturated amines. The analysis of hydrocarbon analogs provides a baseline for understanding the fragmentation of the carbon skeleton, highlighting the stability of allylic and other well-stabilized carbocations.

This guide demonstrates a systematic approach to predicting and interpreting the mass spectra of complex organic molecules. By understanding the underlying principles of fragmentation and leveraging comparative data, researchers can confidently elucidate the structures of unknown compounds and gain deeper insights into their chemical nature.

Experimental Protocols

While a direct experimental protocol for obtaining the mass spectrum of 1-methylbut-3-enylamine is not provided due to the lack of a publicly available spectrum, a general procedure for acquiring an electron ionization mass spectrum is outlined below.

General Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce the analyte (e.g., 1-methylbut-3-enylamine) into the ion source of the mass spectrometer. For volatile liquids, this is typically done via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Bombard the gaseous analyte molecules with a beam of high-energy electrons (typically 70 eV).[3] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺˙).

  • Acceleration: Accelerate the newly formed ions out of the ion source using an electric field.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, magnetic sector).

  • Detection: Detect the ions using an electron multiplier or other suitable detector. The signal is amplified and recorded.

  • Data Processing: Process the detector signal to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

  • Yuan, B., et al. (2016). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques, 9(7), 2755-2770. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69391, N-Methylallylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6713451, Pent-4-en-2-amine. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 3,3-Dimethyl-1-butene in the NIST Chemistry WebBook. Retrieved from [Link]

  • Libretexts. (2022). 3.1: Electron Ionization. In Chemistry LibreTexts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for Terminal Alkene Carbons in Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel molecular entities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Among its various applications, 13C NMR provides direct insight into the carbon skeleton of a molecule. This guide offers an in-depth comparison of the 13C NMR chemical shifts of terminal alkene carbons in amines against their non-aminated counterparts, supported by experimental data. We will explore the underlying electronic principles governing these shifts and provide detailed protocols for acquiring high-quality, quantitative 13C NMR spectra for these compound classes.

Understanding the Electronic Influence of the Amine Group on Alkene Chemical Shifts

The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. The introduction of an amine group in proximity to a terminal alkene significantly perturbs the electron density around the double bond, leading to characteristic changes in the chemical shifts of the vinyl carbons (Cα and Cβ).

The nitrogen atom of an amine group exerts two primary electronic effects on neighboring atoms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma (σ) bonds. This deshielding effect would be expected to shift the signals of nearby carbons downfield (to a higher ppm value).

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into an adjacent π-system, such as a double bond. This donation of electron density increases the shielding of the carbons within the π-system, causing an upfield shift (to a lower ppm value).

The net effect on the chemical shift of the terminal alkene carbons in amines is a balance of these two opposing forces. The relative contribution of each effect depends on the specific structure of the molecule, including the substitution on the nitrogen and the spatial relationship between the amine and the double bond.

G cluster_amine Amine Group cluster_alkene Terminal Alkene N Nitrogen Inductive Inductive Effect (-I) Electron Withdrawal N->Inductive σ-bond Resonance Resonance Effect (+M) Electron Donation N->Resonance Lone Pair Delocalization C_alpha (Internal Alkene Carbon) Inductive->C_alpha Deshielding (Downfield Shift) C_beta (Terminal Alkene Carbon) Resonance->C_beta Shielding (Upfield Shift) C_alpha->C_beta caption Electronic Effects of an Amine on a Terminal Alkene

Caption: Opposing electronic effects of an amine on alkene carbons.

Comparative Analysis of 13C NMR Chemical Shifts

To illustrate the impact of an amine functionality on the chemical shifts of terminal alkene carbons, let's compare experimental data for a series of simple terminal alkenes with their N-allyl amine analogs. The data presented in the following table has been compiled from various spectral databases and peer-reviewed literature.

CompoundStructureCα (ppm)Cβ (ppm)Data Source
Non-Aminated Terminal Alkenes
1-OcteneCH2=CH(CH2)5CH3139.2114.1SDBS[1][2]
1-DeceneCH2=CH(CH2)7CH3139.2114.1SDBS[3]
StyreneCH2=CHC6H5136.7113.2SDBS[4]
Terminal Alkene-Containing Amines
AllylamineCH2=CHCH2NH2135.9116.3SDBS[5]
N-AllylanilineCH2=CHCH2NHC6H5134.9116.8SDBS[6]
Diallylamine(CH2=CHCH2)2NH135.2117.2SDBS[7]
PropylamineCH3CH2CH2NH2N/AN/ASDBS[8]
N-Vinyl-2-pyrrolidone129.297.9SDBS[9]

Analysis of the Data:

From the comparative data, a clear trend emerges. For simple aliphatic terminal alkenes like 1-octene and 1-decene, the internal alkene carbon (Cα) resonates around 139.2 ppm, while the terminal carbon (Cβ) appears at approximately 114.1 ppm[1][2][3].

In contrast, for allylic amines such as allylamine, N-allylaniline, and diallylamine, we observe a noticeable upfield shift for the Cα carbon and a downfield shift for the Cβ carbon.

  • Cα (Internal Alkene Carbon): In allylamine, the Cα signal is at 135.9 ppm, representing an upfield shift of over 3 ppm compared to the non-aminated alkenes[5]. This shielding is a direct consequence of the +M resonance effect of the nitrogen lone pair, which increases the electron density at this position.

  • Cβ (Terminal Alkene Carbon): Conversely, the Cβ carbon in allylamine is observed at 116.3 ppm, a downfield shift of more than 2 ppm[5]. This deshielding is attributed to the -I inductive effect of the nitrogen atom, which withdraws electron density through the sigma bonds.

The data for N-allylaniline and diallylamine further supports this trend, with Cα appearing at 134.9 ppm and 135.2 ppm, and Cβ at 116.8 ppm and 117.2 ppm, respectively[6][7]. The slight variations in these values can be attributed to the different electronic and steric environments imposed by the substituents on the nitrogen atom.

N-Vinyl-2-pyrrolidone presents an interesting case where the nitrogen is directly attached to the double bond. Here, the resonance effect is much more pronounced, leading to a significant upfield shift of the Cβ carbon to 97.9 ppm, while the Cα carbon (part of the lactam ring) is at 129.2 ppm[9].

Experimental Protocols for High-Quality 13C NMR of Amines

Acquiring reliable and quantitative 13C NMR spectra of amines requires careful attention to sample preparation and acquisition parameters. Amines can be volatile, hygroscopic, and may interact with acidic impurities in deuterated solvents.

Sample Preparation

Caption: Workflow for preparing amine samples for 13C NMR.

Step-by-Step Protocol:

  • Select an appropriate deuterated solvent: Chloroform-d (CDCl3) is a common choice, but it can be slightly acidic. For acid-sensitive amines, consider using benzene-d6, acetone-d6, or adding a small amount of anhydrous potassium carbonate to the CDCl3 to neutralize any acid.

  • Determine the appropriate sample concentration: For a standard 13C NMR experiment, aim for a concentration of 50-100 mg of your amine compound in 0.6-0.7 mL of deuterated solvent. For quantitative measurements, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolve the sample: In a clean, dry vial, dissolve the weighed amine in the chosen deuterated solvent.

  • Filter the sample: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a high-quality, clean NMR tube.

  • Consider a sealed tube for volatile amines: If your amine is volatile, use a J-Young NMR tube or a similar sealable tube to prevent sample loss and ensure concentration remains constant during the experiment.

  • Add an internal standard (for quantitative analysis): For accurate quantification, add a known amount of an internal standard that has a single, sharp resonance that does not overlap with any of the signals from your compound. Tetramethylsilane (TMS) is the standard reference (0 ppm), but other compounds like 1,4-dioxane can also be used.

13C NMR Acquisition Parameters for Quantitative Analysis

To ensure the integrated areas of the peaks in a 13C NMR spectrum are proportional to the number of carbons they represent, specific acquisition parameters must be employed. This is crucial for accurate comparison and analysis.

Key Parameters to Optimize:

  • Proton Decoupling: Use inverse-gated decoupling. In this technique, the proton decoupler is on during the acquisition of the FID but is turned off during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancement and inaccurate integrals.

  • Relaxation Delay (d1): The time between successive scans must be long enough to allow all carbon nuclei to fully relax back to their equilibrium state. A good starting point is a delay of 5 times the longest T1 (spin-lattice relaxation time) of any carbon in the molecule. For quaternary carbons and carbons in carbonyl groups, T1 values can be quite long (10-100 seconds). Therefore, a d1 of 60-300 seconds may be necessary for accurate quantitative results.

  • Pulse Angle: Use a 90° pulse angle to ensure that all magnetizations are tipped into the transverse plane, maximizing the signal for a given number of scans.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for reliable integration).

Caption: Workflow for quantitative 13C NMR data acquisition.

Conclusion

The 13C NMR chemical shifts of terminal alkene carbons are significantly influenced by the presence of an amine group. The interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect leads to a characteristic downfield shift for the terminal Cβ carbon and an upfield shift for the internal Cα carbon in allylic amines. Understanding these trends is crucial for the accurate structural elucidation of nitrogen-containing compounds. By following the detailed experimental protocols provided, researchers can obtain high-quality, quantitative 13C NMR data, enabling confident characterization and comparison of these important molecules.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. 1-Octene, SDBS No. 1325. [Link]

  • 1H and 13C NMR spectra of 1-octene. ResearchGate. [Link]

  • N-Allylaniline. PubChem. [Link]

Sources

Strategic Chiral Resolution of Pent-4-en-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Enantiomer Challenge

Pent-4-en-2-amine (also known as 1-methyl-3-butenylamine) presents a classic "blind spot" in chiral chromatography. As a volatile, aliphatic primary amine with a terminal alkene, it lacks a strong UV chromophore. While the alkene moiety absorbs weakly in the low UV range (190–210 nm), this overlaps significantly with mobile phase cutoffs, making direct UV detection noisy and unreliable. Furthermore, primary amines often exhibit severe peak tailing on silica-based columns due to silanol interactions.

This guide objectively compares three distinct methodologies to overcome these barriers. We move beyond generic advice to provide specific, data-backed strategies for resolving Pent-4-en-2-amine enantiomers.

Method Selection Matrix

MethodSelection Start Select Method for Pent-4-en-2-amine Detector Available Detector? Start->Detector UV_Std Standard UV (254 nm+) Detector->UV_Std Most Labs MS_ELSD MS, ELSD, or CAD Detector->MS_ELSD Specialized Fluoro Fluorescence Detector->Fluoro High Sensitivity Method1 METHOD 1: Indirect HPLC (Marfey's Reagent) UV_Std->Method1 Adds Chromophore Method2 METHOD 2: Direct HPLC (Crown Ether CSP) MS_ELSD->Method2 Direct Detect Method3 METHOD 3: Trace Analysis (NBD-Cl / OPA) Fluoro->Method3 Fluorogenic Tag

Figure 1: Decision tree for selecting the optimal separation strategy based on detection capabilities.

Comparative Analysis of Methodologies

Method 1: Indirect Separation via Marfey’s Reagent (Recommended)

Best For: Quality Control (QC), Purity Analysis, Labs with Standard UV-HPLC.

This method involves derivatizing the amine with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) , also known as Marfey’s Reagent.[1] This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.

  • Mechanism: Nucleophilic aromatic substitution. The amine attacks the fluorodinitrophenyl ring.

  • Advantages:

    • Detection: Introduces a strong chromophore (absorbance at 340 nm).

    • Resolution: Diastereomers of aliphatic amines typically achieve high resolution (

      
      ) on C18.
      
    • Cost: Uses standard C18 columns; no expensive chiral columns required.

  • Disadvantages: Requires sample preparation time (approx. 90 mins).

Method 2: Direct Chiral HPLC on Crown Ether CSP

Best For: High-Throughput Screening (HTS), Prep Scale (if using MS/ELSD).

Crown Ether phases (e.g., Crownpak CR-I(+) or CrownSil ) are specifically engineered for primary amines. The chiral crown ether forms a host-guest inclusion complex with the ammonium ion (


).
  • Mechanism: The ammonium group of Pent-4-en-2-amine docks inside the 18-crown-6 ether ring.[2] Chiral recognition is driven by steric barriers from the binaphthyl or tartaric acid backbone.

  • Advantages: No derivatization required.

  • Disadvantages:

    • Detection: The molecule is UV-transparent. Requires MS (Mass Spec) , ELSD (Evaporative Light Scattering) , or CAD (Charged Aerosol Detection) .

    • Mobile Phase: Strictly requires acidic conditions (pH 1–2, typically Perchloric Acid) to ensure the amine is protonated. This is corrosive and incompatible with some MS sources (requires TFA/formic substitution, which lowers resolution).

Method 3: High-Sensitivity Fluorescence (NBD-Cl)

Best For: Biological samples (PK/PD studies), Trace Impurity Analysis (<0.05%).

Derivatization with NBD-Cl (4-chloro-7-nitrobenzofurazan) yields highly fluorescent products.

  • Advantages: Extreme sensitivity (LOD in femtomole range).

  • Disadvantages: NBD-Cl is moisture sensitive; reaction requires careful pH control.

Performance Data Comparison

FeatureMethod 1: Marfey's (FDAA)Method 2: Crown Ether CSPMethod 3: NBD-Cl
Column Type Achiral C18 (e.g., Kinetex, Zorbax)Chiral Crown Ether (e.g., Crownpak CR)Chiral Polysaccharide (e.g., Chiralpak AD)
Separation Mode Reversed Phase (Diastereomeric)Reversed Phase (Host-Guest)Normal/Reversed Phase
Detection UV @ 340 nmMS / ELSD / RIFluorescence (Ex 470/Em 530)
Resolution (

)
High (> 2.5) Medium (1.5 – 2.[3]0)High (> 3.[3][4]0)
Limit of Detection ~0.1 µg/mL~10 µg/mL (ELSD)< 0.001 µg/mL
Prep Time 90 min0 min 60 min

Detailed Experimental Protocols

Protocol A: Marfey’s Derivatization (The Robust Standard)

Reference: Marfey, P. Carlsberg Res. Commun. 1984 [1].

Reagents:

  • 1% solution of FDAA in acetone.

  • 1 M NaHCO3.

  • 1 M HCl.

Workflow:

  • Mix: In a 1.5 mL HPLC vial, combine 50 µL of sample amine (50 mM in water) with 100 µL of 1% FDAA solution.

  • Basify: Add 20 µL of 1 M NaHCO3.

  • Incubate: Heat at 40°C for 1 hour . (The solution will turn yellow/orange).

  • Quench: Cool to room temp and add 20 µL of 1 M HCl to stop the reaction and protonate the derivatives.

  • Dilute: Add 810 µL of MeOH/Water (50:50).

  • Inject: 10 µL onto HPLC.

HPLC Conditions:

  • Column: C18 (150 x 4.6 mm, 3–5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 60% B over 20 mins.

  • Detection: UV 340 nm.

  • Elution Order: The L-DA (L-amide derivative) typically elutes before the D-DA derivative for simple aliphatic amines, but standards must be run to confirm.

Protocol B: Direct Separation on Crown Ether

Reference: Hyun, M. H. et al. J. Chromatogr.[5] A 2001 [2].[5][6]

Workflow:

  • Sample Prep: Dissolve Pent-4-en-2-amine directly in the mobile phase (1 mg/mL).

  • Inject: 5 µL.

HPLC Conditions:

  • Column: Crownpak CR-I(+) (Daicel) or CrownSil (Regis).

  • Mobile Phase: Perchloric Acid (pH 1.5) in Water / Methanol (85:15).

    • Note: For MS detection, replace HClO4 with 0.5% TFA, but expect lower retention and resolution.

  • Flow Rate: 0.5 mL/min (low flow prevents excessive backpressure at low pH).

  • Temperature: 10°C – 15°C . (Lower temperature significantly improves chiral recognition on crown ethers).

  • Detection: ELSD (Evap Temp 40°C) or MS (SIM mode: m/z [M+H]+ = 86.1).

Mechanistic Visualization

The following diagram illustrates the derivatization pathway (Method 1), highlighting how the achiral amine is transformed into a UV-active diastereomer pair.

MarfeysReaction cluster_0 Reactants cluster_1 Products (Diastereomers) Amine Pent-4-en-2-amine (Enantiomers R/S) No UV Reaction Reaction (NaHCO3, 40°C) Amine->Reaction FDAA Marfey's Reagent (L-FDAA) UV Active FDAA->Reaction LL_Dia L-FDAA-S-Amine (Diastereomer 1) Reaction->LL_Dia LR_Dia L-FDAA-R-Amine (Diastereomer 2) Reaction->LR_Dia Separation C18 Column Separation LL_Dia->Separation LR_Dia->Separation

Figure 2: Reaction pathway for Marfey's Reagent derivatization converting enantiomers to separable diastereomers.

Expert Commentary & Troubleshooting

  • Sample Volatility: Pent-4-en-2-amine is volatile. When preparing stock solutions for Method 2, use the hydrochloride salt form or keep solutions capped and refrigerated. For Method 1, the derivatized product is non-volatile and stable.

  • Elution Reversal: In Method 2 (Crown Ether), switching from a CR-I(+) to a CR-I(-) column will reverse the elution order. This is useful for trace analysis to ensure the small impurity peak elutes before the main peak, preventing it from being masked by the tail of the major component.

  • Column Life: Crown ether columns are sensitive to basic pH. Never expose them to pH > 7. Always flush with water/methanol after use to remove perchloric acid, which can concentrate and damage the phase upon drying.

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.

  • Hyun, M. H., et al. (2001).[5] New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers.[2][5][6] Journal of Chromatography A.

  • Phenomenex. (2025). Chiral HPLC Columns & Applications Guide.

  • Daicel Chiral Technologies. (2025). Crownpak CR-I(+) Instruction Manual.

  • Sigma-Aldrich. (2025). Derivatization Reagents for HPLC: FDAA (Marfey's Reagent).[1]

Sources

determining optical rotation of (S)-Pent-4-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Determining Optical Purity of (S)-Pent-4-en-2-amine

Executive Summary

(S)-Pent-4-en-2-amine (CAS: 31685-30-0) is a high-value chiral building block used in the synthesis of isoquinoline alkaloids and peptidomimetics. Unlike stable solids like amino acids, this compound is a volatile, air-sensitive liquid , making standard optical rotation measurements prone to significant error.

This guide compares three methodologies for determining its enantiomeric purity. While Polarimetry is the traditional QC standard, our analysis confirms that Chiral HPLC or NMR Derivatization are required for accurate validation during drug development.

FeatureMethod A: Polarimetry Method B: Chiral HPLC Method C: NMR Derivatization
Primary Use Routine QC (Batch Consistency)Quantitative Purity (ee%)Absolute Configuration Proof
Accuracy Low (Solvent/Temp dependent)High (>99.5% precision)High (Structural proof)
Sample Req. High (>10 mg)Low (<1 mg)Medium (~5 mg)
Throughput Fast (<5 mins)Medium (20-40 mins)Slow (Prep + Scan time)

Technical Profile: (S)-Pent-4-en-2-amine

  • IUPAC Name: (2S)-pent-4-en-2-amine[1]

  • CAS Number: 31685-30-0[2]

  • Molecular Weight: 85.15 g/mol [2][3][4]

  • Physical State: Colorless liquid

  • Boiling Point: ~85–88 °C (Estimate based on analogs; highly volatile)

  • Chiral Center: C2 position (alpha to the amine)

Critical Handling Note: The free base amine absorbs CO₂ from the air to form carbamates, which alters optical rotation readings. It is often stored and measured as the Hydrochloride salt (HCl) to ensure stability and non-volatility.

Methodological Comparison

Method A: Classical Polarimetry (The QC Standard)

Polarimetry measures the rotation of plane-polarized light. For (S)-Pent-4-en-2-amine, this method is often insufficient for absolute purity determination due to the compound's low specific rotation and high solvent sensitivity.

  • Expected Value: Literature values are sparse and solvent-dependent.

    • Analog Reference: The saturated analog, (S)-2-aminopentane, shows

      
       (neat) but can flip signs in acidic solvents.
      
    • Recommendation: Establish an internal "Gold Standard" using a sample validated by Method B.

  • Pros: Non-destructive, rapid, low cost.

  • Cons: Requires large sample mass; "blind" to non-chiral impurities that don't rotate light; highly sensitive to temperature (

    
     changes ~1-2% per °C).
    
Method B: Chiral HPLC (The Validator)

Direct separation of enantiomers on a chiral stationary phase. This is the industry standard for determining Enantiomeric Excess (ee).

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak IG or IC) are preferred for amines.

  • Mobile Phase: Alkane/Alcohol mixtures with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

  • Pros: Quantifies both (R) and (S) isomers; separates chemical impurities; high precision.

  • Cons: Requires expensive columns; requires derivatization if UV detection is weak (this amine has weak UV absorbance, often requiring reaction with benzoyl chloride prior to injection).

Method C: NMR Derivatization (The Structural Proof)

Reaction with a chiral resolving agent (Mosher's Acid Chloride) to create diastereomers, which are then distinguished via ¹H or ¹⁹F NMR.

  • Mechanism: The (R)- and (S)-amine enantiomers react with (S)-Mosher's acid to form diastereomeric amides. These diastereomers have distinct chemical shifts.

  • Pros: Provides absolute configuration proof; does not require a reference standard of the opposite enantiomer.

  • Cons: Destructive; requires synthesis step; NMR time is expensive.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical method based on the stage of development.

OpticalRotationWorkflow Start Sample: (S)-Pent-4-en-2-amine Purpose Define Purpose Start->Purpose RoutineQC Routine Batch QC Purpose->RoutineQC Dev Process Development / R&D Purpose->Dev Validation Final Product Release Purpose->Validation MethodA Method A: Polarimetry (Rapid Check) RoutineQC->MethodA MethodC Method C: Mosher's NMR (Absolute Config) Dev->MethodC MethodB Method B: Chiral HPLC (Derivatized) Validation->MethodB Decision Is [α] within spec? MethodA->Decision Pass Release Batch Decision->Pass Yes Fail Investigate Decision->Fail No Fail->MethodB

Figure 1: Decision matrix for selecting the appropriate analytical technique.

Detailed Experimental Protocols

Protocol 1: Polarimetry of (S)-Pent-4-en-2-amine HCl

Because the free base is volatile, conversion to the HCl salt is recommended for reproducible rotation data.

  • Salt Formation: Dissolve 100 mg of amine in 2 mL diethyl ether. Add 1 mL of 2M HCl in ether. Filter the white precipitate and dry under high vacuum.

  • Solution Prep: Accurately weigh 50 mg of the HCl salt. Transfer to a 5 mL volumetric flask.

  • Solvent: Dissolve in Methanol (MeOH) or Ethanol (EtOH) .

    • Note: Avoid chloroform for salts if possible due to solubility issues; use MeOH for consistent ion pairing.

  • Measurement:

    • Zero the polarimeter with pure solvent.

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles.

    • Measure at 20°C using the Sodium D-line (589 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[5]
Protocol 2: Chiral HPLC (Benzoyl Derivative Method)

Direct UV detection of the amine is difficult. Derivatization improves sensitivity.

  • Derivatization:

    • Mix 10 mg amine with 20 µL Benzoyl Chloride and 50 µL Triethylamine in 1 mL DCM.

    • Stir for 10 mins. Quench with water. Extract organic layer.

  • HPLC Conditions:

    • Column: Chiralpak IB or IC (Cellulose-based).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Strong signal from benzoyl group).

  • Analysis: The enantiomers will elute at distinct retention times. Calculate ee%:

    
    
    

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Drifting Rotation Value Volatility / EvaporationUse a jacketed, sealed polarimeter cell. Switch to HCl salt form.
Low Rotation Magnitude Solvent EffectAmine rotation is highly solvent-dependent. Ensure solvent is identical to the reference standard (e.g., strictly MeOH).
Cloudy Solution Carbonate FormationThe amine absorbed CO₂. Redistill the amine under N₂ or repurify the salt.
HPLC Peak Tailing Silanol InteractionAdd 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase (depending on column type).

References

  • Sigma-Aldrich. (S)-(-)-alpha-Methylbenzylamine Optical Rotation Data.Link (Accessed 2024). Note: Used as a reference for solvent effects on chiral amines.

  • PubChem. Pent-4-en-2-amine Compound Summary (CAS 31685-30-0).[2] National Library of Medicine. Link

  • Phenomenex. Chiral HPLC Method Development Guide.Link

  • J. Org. Chem. Solvent effects on the optical rotation of chiral amines.[6] (General Reference for Mechanism).

  • ChemicalBook. (S)-Pentan-2-amine Properties.LinkNote: Used as an analog reference for rotation magnitude.

Sources

A Comparative Analysis of Intramolecular Hydroamination Rates: Pent-4-en-2-amine versus Pent-4-yn-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Imperative of Hydroamination

The direct addition of an N-H bond across an unsaturated carbon-carbon bond, known as hydroamination, represents a pinnacle of atom-economical synthesis.[1][2][3] This powerful transformation provides a direct route to construct nitrogen-containing compounds, which are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4][5] Intramolecular hydroamination, leading to the formation of N-heterocycles, is particularly valuable for streamlining the synthesis of complex molecular architectures.[1][6]

This guide presents an in-depth comparison of the intramolecular hydroamination rates for two structurally similar yet electronically distinct substrates: Pent-4-en-2-amine (an aminoalkene) and Pent-4-yn-2-amine (an aminoalkyne). Through a detailed examination of their reaction kinetics, underlying mechanisms, and supporting experimental frameworks, we will elucidate the profound impact that the nature of the unsaturated bond—alkene versus alkyne—has on this critical synthetic transformation.

Kinetic Comparison: A Tale of Two Substrates

The most striking difference between the hydroamination of alkenes and alkynes is the reaction rate. It is a well-established principle in organometallic catalysis that alkynes undergo hydroamination significantly more readily and at a much faster rate than their alkene counterparts.[4][7]

The hydroamination of alkenes is often a challenging transformation, frequently requiring elevated temperatures and highly active catalysts.[4] In contrast, the cyclization of aminoalkynes can often proceed under much milder conditions, sometimes even at room temperature, and with a broader range of catalysts.[3][7]

This rate disparity stems directly from the thermodynamics of the key bond-forming step in the catalytic cycle.[7] The insertion of an alkene into a metal-amide (M-N) bond is typically a thermoneutral or only slightly exothermic process. Conversely, the insertion of an alkyne into the same M-N bond is highly exothermic.[7] This significant thermodynamic driving force for the alkyne reaction translates to a lower activation energy barrier for the rate-determining step, resulting in a dramatically accelerated reaction.

Table 1: Comparative Performance in Intramolecular Hydroamination

FeaturePent-4-en-2-amine (Aminoalkene)Pent-4-yn-2-amine (Aminoalkyne)Rationale
Relative Reaction Rate Slow to moderateVery FastThe alkyne insertion into the M-N bond is highly exothermic, whereas alkene insertion is thermoneutral.[7]
Typical Reaction Temp. Elevated (e.g., 60-120 °C)Room Temperature to mild heat (e.g., 25-60 °C)Higher thermal energy is needed to overcome the larger activation barrier of the alkene insertion step.
Catalyst Scope Often requires highly reactive early transition metals or lanthanides.[4][5]Broad tolerance; effective with early and late transition metals, as well as base catalysis.[3][7]The inherent reactivity of the alkyne reduces the demand on the catalyst's activity.
Product 2,5-Dimethylpyrrolidine2,5-Dimethyl-1H-pyrrole (initially forms an enamine/imine which tautomerizes)Cyclization followed by protonolysis yields a saturated heterocycle from the alkene. The alkyne yields an unsaturated heterocycle after tautomerization of the initial enamine product.

Mechanistic Dissection: The Rate-Determining Insertion Step

The catalytic intramolecular hydroamination of primary amines, particularly with well-studied early transition metal (e.g., Ti, Zr) and lanthanide catalysts, generally proceeds through a consensus mechanism.[4][7][8] Understanding this pathway is crucial to appreciating the kinetic differences between Pent-4-en-2-amine and Pent-4-yn-2-amine.

The catalytic cycle consists of three primary stages:

  • Catalyst Activation (Protonolysis): The amine substrate (R-NH₂) reacts with a precatalyst (e.g., a metal complex with alkyl or dialkylamido ligands, LₙM-R') to generate the active metal-amido catalyst (LₙM-NHR) and a volatile byproduct (e.g., R'-H).[7][8]

  • Migratory Insertion: The pendant unsaturated bond (alkene or alkyne) coordinates to the metal center and subsequently inserts into the metal-nitrogen bond. This intramolecular nucleophilic attack of the amido nitrogen onto the coordinated π-system is the turnover-limiting (rate-determining) step.[4][5]

  • Protonolysis and Catalyst Regeneration: A second molecule of the starting aminoalkene or aminoalkyne protonates the newly formed metal-carbon bond, releasing the cyclized product and regenerating the active metal-amido catalyst, which then enters the next cycle.[8]

The core difference lies in Step 2. The higher electron density and the presence of two π-orbitals in the alkyne of Pent-4-yn-2-amine facilitate stronger coordination to the electrophilic metal center. This, combined with the high exothermicity of forming a stable metal-vinyl species, dramatically lowers the activation barrier for the insertion step compared to the alkene in Pent-4-en-2-amine .

G cluster_cycle General Catalytic Cycle cluster_alkene Pent-4-en-2-amine cluster_alkyne Pent-4-yn-2-amine Precatalyst Precatalyst (LₙM-R') ActiveCatalyst Active Catalyst (LₙM-NHR) Precatalyst->ActiveCatalyst  Activation with  H₂N-R-CH=CH₂ or  H₂N-R-C≡CH Coordination π-Complex Coordination ActiveCatalyst->Coordination Substrate Coordination Insertion Migratory Insertion (Rate-Determining Step) Coordination->Insertion ProductRelease Protonolysis Insertion->ProductRelease New M-C Bond Formed Alkene_TS Alkene Insertion TS (High ΔG‡) ~Thermoneutral Insertion->Alkene_TS Slower Path Alkyne_TS Alkyne Insertion TS (Low ΔG‡) Highly Exothermic Insertion->Alkyne_TS Faster Path ProductRelease->ActiveCatalyst Product Release & Catalyst Regeneration

Figure 1. Generalized catalytic cycle for intramolecular hydroamination. The rate-determining migratory insertion step has a significantly lower activation energy (ΔG‡) for the alkyne substrate compared to the alkene, leading to a much faster reaction.

Experimental Protocols

The following are representative, self-validating protocols for the intramolecular hydroamination of aminoalkenes and aminoalkynes. All operations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques. Solvents must be rigorously dried and degassed prior to use.

Protocol 1: Intramolecular Hydroamination of Pent-4-en-2-amine

This protocol is adapted from procedures utilizing early transition metal catalysts, which are effective for the more challenging hydroamination of aminoalkenes.[9][10]

Materials:

  • Pent-4-en-2-amine

  • Titanium(IV) tetrakis(dimethylamide) [Ti(NMe₂)₄] (precatalyst)

  • Anhydrous toluene

  • Schlenk flask equipped with a magnetic stir bar and reflux condenser

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox, charge a 50 mL Schlenk flask with Ti(NMe₂)₄ (e.g., 5 mol%).

  • Add 20 mL of anhydrous toluene to the flask.

  • Add Pent-4-en-2-amine (1.0 equivalent) to the flask via syringe.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of nitrogen.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (under inert atmosphere) at regular intervals and analyzing by GC-MS or ¹H NMR spectroscopy to observe the disappearance of the starting material and the appearance of the 2,5-dimethylpyrrolidine product.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of methanol (CH₃OH) to protonate any remaining metal-amide or metal-alkyl species.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by distillation or column chromatography to isolate 2,5-dimethylpyrrolidine.

Protocol 2: Intramolecular Hydroamination of Pent-4-yn-2-amine

This protocol can often be performed under milder conditions due to the higher reactivity of the alkyne substrate. Gold or copper catalysts are also highly effective for aminoalkyne hydroamination.[11][12]

Materials:

  • Pent-4-yn-2-amine

  • (Ph₃P)AuCl (precatalyst), AgOTf (co-catalyst) OR Ti(NMe₂)₄

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Schlenk flask with a magnetic stir bar

Procedure:

  • In a glovebox, charge a 25 mL Schlenk flask with the precatalyst (e.g., (Ph₃P)AuCl, 2 mol%) and co-catalyst (e.g., AgOTf, 2 mol%) if using a late transition metal system, or the Ti(NMe₂)₄ (2-5 mol%) if using an early transition metal system.

  • Add 10 mL of the anhydrous solvent.

  • Add Pent-4-yn-2-amine (1.0 equivalent) to the flask.

  • Seal the flask and stir the reaction at room temperature (25 °C).

  • Monitor the reaction progress by TLC, GC-MS, or ¹H NMR. The reaction is expected to be significantly faster than the alkene cyclization, often reaching completion within a few hours.

  • Upon completion, quench the reaction (if necessary, depending on the catalyst) and remove the solvent under reduced pressure.

  • The resulting product, 2,5-dimethyl-1H-pyrrole, can be purified by column chromatography or distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis p1 Dry Glassware (Oven/Flame) p2 Inert Atmosphere (Glovebox/Schlenk) p1->p2 p3 Anhydrous Solvent (Still/Column) p2->p3 r1 Charge Flask with Precatalyst p3->r1 r2 Add Solvent r1->r2 r3 Add Substrate r2->r3 r4 Stir & Heat (if necessary) r3->r4 a1 Monitor Reaction (TLC, GC-MS, NMR) r4->a1 a2 Quench Reaction a1->a2 a3 Solvent Removal a2->a3 a4 Purification (Column/Distillation) a3->a4

Figure 2. A generalized experimental workflow for catalytic intramolecular hydroamination, emphasizing the critical steps of preparation under inert conditions, reaction execution, and product workup/analysis.

Conclusion

The comparison between Pent-4-en-2-amine and Pent-4-yn-2-amine provides a clear and compelling illustration of a fundamental principle in hydroamination chemistry: alkynes are intrinsically more reactive substrates than alkenes. This heightened reactivity is not an empirical observation alone but is grounded in the favorable thermodynamics of the rate-determining migratory insertion step. The insertion of the alkyne into the metal-amide bond is a strongly exothermic process, leading to a lower activation barrier and, consequently, a significantly faster reaction rate that often proceeds under milder conditions. For researchers, scientists, and drug development professionals, this knowledge is paramount. It informs catalyst selection, reaction design, and the strategic planning of synthetic routes, enabling the efficient and predictable construction of vital nitrogen-containing heterocyclic molecules.

References

  • Hydroamination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Hydroamination of Alkenes - Organic Reactions. (n.d.). Organic Reactions. [Link]

  • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795–3892. American Chemical Society. [Link]

  • Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. (2023). Chemical Reviews. ACS Publications. [Link]

  • Ricci, A., & Angelis, F. D. (2016). Late Transition Metal-Catalyzed Hydroamination and Hydroamidation. Chemical Reviews, 116(14), 8259-8327. American Chemical Society. [Link]

  • Mariconda, A., et al. (2021). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Frontiers. [Link]

  • (PDF) Hydroamination: Direct Addition of Amines to Alkenes and Alkynes - ResearchGate. (n.d.). ResearchGate. [Link]

  • Hydroamination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Intramolecular hydroamination of aminoalkenes catalyzed by phenalenyl-based organozinc complexes. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Hydroaminoalkylation for the Catalytic Addition of Amines to Alkenes or Alkynes: Diverse Mechanisms Enable Diverse Substrate Scope - UBC Chemistry. (n.d.). The University of British Columbia. [Link]

  • Intramolecular Hydroamination of Unactived Olefins with Ti(NMe 2 ) 4 as a Precatalyst | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Catalytic cycle of the intramolecular hydroamination of aminoalkenes... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex. (2011). Dalton Transactions. [Link]

  • Base-Mediated Hydroamination of Alkynes - PubMed. (2017). National Institutes of Health. [Link]

Sources

validating purity of homoallylic amines using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis (EA) vs. Quantitative NMR (qNMR)

Executive Summary

For decades, Elemental Analysis (Combustion Analysis) has been the "gold standard" for establishing the bulk purity of new organic compounds, with the rigid


 tolerance rule serving as a gatekeeper for top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10] However, for homoallylic amines —a class of compounds frequently synthesized via metal-mediated allylation—EA often presents significant validation challenges due to solvent entrapment, hygroscopicity, and oil formation.

This guide objectively compares EA against its modern competitor, Quantitative NMR (qNMR) . While EA confirms bulk elemental composition, qNMR offers superior specificity, allowing researchers to quantify solvates, inorganic residues, and isomeric impurities that EA often misses.

The Challenge: Homoallylic Amines

Homoallylic amines are critical pharmacophores and synthetic intermediates. Their synthesis often involves the allylation of imines using reagents like allylboronates, allylstannanes, or Indium/Zinc-mediated Barbier-type reactions.

Why they are difficult to validate:

  • Physical State: Many are viscous oils rather than crystalline solids, making them prone to trapping solvents (THF, DCM) within the lattice or bulk phase.

  • Basicity: The amine nitrogen can absorb atmospheric CO

    
     or moisture, skewing Carbon and Hydrogen values in combustion analysis.
    
  • Metal Residues: Syntheses using Indium (In) or Zinc (Zn) can leave trace metallic salts that do not combust, resulting in "low" carbon values that are difficult to interpret.

Deep Dive: Elemental Analysis (The Traditional Standard)

Principle: The sample is combusted in excess oxygen. The resulting gases (CO


, H

O, N

, NO

) are separated and quantified.
  • The Standard: Experimental mass percentages of C, H, and N must be within

    
     of the theoretical calculated values.
    
  • The Blind Spot: EA is a mass balance technique, not a structural one.

    • False Positive: A sample with 5% impurity having a similar C/H/N ratio to the product can pass.

    • False Negative: A 99.9% pure product with 0.5 moles of trapped water will fail, forcing the chemist to dry the sample aggressively, potentially decomposing sensitive double bonds.

Experimental Data: The "Trapped Solvent" Trap

Scenario: You synthesize N-benzyl-1-phenylbut-3-en-1-amine (


).
  • Theoretical: C: 86.03%, H: 8.07%, N: 5.90%

  • Actual (with 0.1 eq. DCM trapped): C: 83.5%, H: 7.9%, N: 5.7% -> FAIL

To pass EA, you must calculate a "Best Fit" formula including the solvent (e.g.,


). Journals often reject this if the solvent amount is non-stoichiometric or excessive.

Deep Dive: Quantitative NMR (The Modern Alternative)

Principle: qNMR utilizes the fundamental property that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[11] By adding a known amount of a high-purity Internal Standard (IS) , you can calculate the absolute purity of the analyte.

Formula:



Where:

  • 
     = Purity (mass fraction)
    
  • 
     = Integration Area
    
  • 
     = Number of protons (or nuclei)
    
  • 
     = Molar Mass
    
  • 
     = Mass weighed
    
  • 
     = Analyte, 
    
    
    
    = Internal Standard
Advantages for Homoallylic Amines:
  • Solvent Quantification: qNMR sees the solvent peaks. You can quantify exactly how much THF is left and subtract it from the mass balance.

  • Isomer Specificity: Homoallylic amines often have syn/anti diastereomers. EA cannot distinguish them; qNMR can integrate them separately.

  • Non-Destructive: You recover your sample (unlike combustion).

Comparative Workflow Visualization

The following diagram illustrates the decision logic between choosing EA and qNMR for this specific chemical class.

ValidationWorkflow Start Synthesized Homoallylic Amine PhysicalState Physical State? Start->PhysicalState Solid Crystalline Solid PhysicalState->Solid High MP Oil Viscous Oil / Gum PhysicalState->Oil Low MP EA_Path Attempt Elemental Analysis (EA) Solid->EA_Path qNMR_Path Proceed to qNMR Oil->qNMR_Path High Risk of Solvent Trap EA_Result Result within ±0.4%? EA_Path->EA_Result Pass Validation Complete EA_Result->Pass Yes Fail Fail: Solvent/Water Trapped EA_Result->Fail No Fail->qNMR_Path Switch Method Recalc Calculate Solvate Correction Fail->Recalc Adjust Formula JournalCheck Acceptable by Journal? Recalc->JournalCheck JournalCheck->qNMR_Path Non-stoichiometric JournalCheck->Pass Stoichiometric

Figure 1: Decision matrix for validating homoallylic amine purity. Oils are routed directly to qNMR to avoid the "drying loop" failure mode common in EA.

Experimental Protocols

Protocol A: Elemental Analysis (Best Practices)

Use when: Sample is a crystalline solid and you need to confirm bulk formula.

  • Drying: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours. Warning: Homoallylic amines can be volatile; do not overheat.
  • Weighing: Use a microbalance with

    
     precision. Weigh 2–3 mg of sample into a tin capsule.
    
  • Oxidation: Ensure the combustion tube contains adequate

    
     or similar catalysts to aid the combustion of the amine nitrogen.
    
  • Blank Correction: Run a blank tin capsule and a standard (e.g., Acetanilide) before the sample.

Protocol B: qNMR (Recommended for Oils)

Use when: Sample is an oil, or EA fails due to solvation.

  • Selection of Internal Standard (IS):

    • Criteria: High purity (>99.9% TraceCERT®), non-volatile, non-reactive, distinct peaks.

    • Recommendation for Amines: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

      • TCNB: Singlet at

        
         ppm (often clear of aliphatic amine signals).
        
      • Maleic Acid: Singlet at

        
         ppm (good if aromatic region is crowded).
        
  • Sample Preparation:

    • Weigh

      
       of Analyte (
      
      
      
      ) and
      
      
      of IS (
      
      
      ) directly into the same vial.
    • Precision is key: Use a balance readable to 0.01 mg. Record exact weights.

    • Dissolve in

      
       deuterated solvent (e.g., 
      
      
      
      ).
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
       pulse.
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (usually the IS). Set
      
      
      to be safe.
    • Scans: 16 to 32 scans (high S/N ratio > 250:1).

    • Spectral Width: Ensure all peaks (including satellites) are covered.

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the IS peak and the diagnostic analyte peak (e.g., the homoallylic vinyl proton

      
      ).
      

Data Comparison: Case Study

Compound: N-(4-methoxybenzyl)-1-(4-bromophenyl)but-3-en-1-amine. Method: Indium-mediated allylation in THF/H


O.
FeatureElemental Analysis (EA)qNMR (with TCNB Std)
Purity Result Failed (C: -1.2% deviation)96.4%
Cause of Variance Sample contained 3.5% wt THF. EA interpreted this as "impure."qNMR identified THF peak (

) and excluded it from the analyte integral.
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)
Time to Result 4–24 hours (Service Lab)30 minutes (In-house)
Information %C, %H, %N onlyPurity, Solvent content, Isomeric Ratio (

)
Acceptance High (Traditional Journals)High (Modern Journals - requires raw FID files)

References

  • J. Org. Chem. Guidelines for Authors.American Chemical Society. (Specifies the

    
     requirement and qNMR acceptance). [Link]
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.
  • Loh, T. P., & Li, X. R. (1999). "Indium-mediated allylation of imines in water." Tetrahedron Letters, 40(20), 3822-3824.

Sources

Safety Operating Guide

Personal protective equipment for handling Pent-4-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22514-77-8 | Formula: C₅H₁₁N | Synonyms: 1-Methyl-3-butenylamine[1]

Chemical Hazard Profile: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat all amines interchangeably. This is a critical error. Pent-4-en-2-amine possesses a dual-hazard structure: a basic primary amine motif coupled with a reactive terminal alkene.[1]

You must respect this molecule not just as a corrosive base, but as a volatile, flammable monomer capable of exothermic polymerization under specific stress conditions.[1]

Structural Hazard Deconstruction
Functional GroupHazard CharacteristicOperational Implication
Primary Amine (-NH₂) Corrosivity & Basicity Causes immediate, severe skin burns (necrosis) and irreversible eye damage.[1] Reacts violently with acids.[1]
Terminal Alkene (C=C) Reactivity & Polymerization Susceptible to radical polymerization.[1] Incompatible with peroxides and metal catalysts outside of controlled reactions.[1]
C5 Carbon Chain Volatility & Flammability High vapor pressure leads to rapid atmospheric saturation.[1] Flash point is likely <23°C (extrapolated from C5 analogs).[1]

The PPE Matrix: A Layered Defense System

Standard nitrile gloves are insufficient for prolonged contact with primary unsaturated amines.[1] Amines can permeate thin nitrile in minutes, often without visible degradation.[1] We utilize a Layered Defense Strategy .

Personal Protective Equipment Specifications
Protection ZoneTier 1: Standard Handling (Transfer/Weighing)Tier 2: High Risk (Spill Cleanup/Synthesis)
Hand Protection Double-Gloving Strategy: 1. Inner: Low-Derma Nitrile (4 mil)2.[1] Outer: Extended Cuff Nitrile (8 mil)Change outer gloves every 15 mins of exposure.[1]Laminate Barrier Strategy: 1. Inner: Silver Shield® / 4H® (Laminate)2.[1] Outer: Heavy Duty Nitrile (Mechanical protection)Mandatory for direct liquid handling.[1]
Respiratory Engineering Control: Handle strictly within a certified Fume Hood (Face velocity >100 fpm).Respirator (If Hood Unavailable): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.Note: Amine odor threshold is low; smell is a late warning.[1]
Eye/Face Chemical Splash Goggles (Vented).Safety glasses are inadequate due to vapor toxicity.[1]Full Face Shield over Splash Goggles.Protect neck and ears from corrosive vapors.[1]
Body Flame-Resistant (FR) Lab Coat.Closed-toe leather/chemical-resistant shoes.[1]Chemical-Resistant Apron (Butyl or Neoprene).Tychem® sleeves if reaching into deep vessels.[1]
Visualization: PPE Selection Logic

PPE_Selection cluster_glove Glove Permeation Logic Start Task Assessment Volume Volume > 10mL OR Heated Reaction? Start->Volume Standard Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves Volume->Standard No HighRisk High Risk Protocol: - Fume Hood + Blast Shield - Face Shield + Goggles - Silver Shield® Laminate Gloves Volume->HighRisk Yes Nitrile Nitrile Gloves (Breakthrough: <10 mins) Standard->Nitrile Laminate Laminate Gloves (Breakthrough: >240 mins) HighRisk->Laminate

Figure 1: Decision matrix for selecting appropriate PPE based on experimental volume and thermal conditions.[1]

Operational Handling Workflow

This protocol is designed to minimize vapor generation and prevent "silent" contamination of the workspace.[1]

Step-by-Step Transfer Protocol
  • Pre-Operational Check:

    • Verify fume hood flow.[1]

    • Prepare a "Quench Station" inside the hood: A beaker containing dilute acetic acid (5%) or citric acid to neutralize minor drips on tools.[1]

    • Grounding: Ensure all metal containers are grounded. Static discharge can ignite amine vapors.[1]

  • The "Cannula" Technique (Recommended over Pouring):

    • Why: Pouring creates turbulent flow, maximizing vapor release.[1]

    • Action: Use a positive-pressure transfer method (cannula or gas-tight syringe) for volumes <500mL.[1]

    • Gas: Use dry Nitrogen or Argon.[1] (Amines absorb CO₂ and moisture from air to form carbamates/salts).[1]

  • Reaction Setup:

    • If using as a nucleophile, add the amine slowly to the electrophile.

    • Exotherm Alert: The reaction of Pent-4-en-2-amine with acid chlorides or anhydrides is violently exothermic.[1] Cooling (0°C) is mandatory during addition.[1]

  • Post-Usage Decontamination:

    • Wipe the septum/cap area with a Kimwipe soaked in dilute acid (citric), then water, then acetone.

    • Discard the wipe immediately into solid hazardous waste.[1]

Visualization: Safe Handling Workflow

Handling_Workflow Prep 1. Prep (Grounding & Quench Station) Transfer 2. Transfer (Cannula/Syringe Only) Prep->Transfer Inert Atmo Reaction 3. Reaction (Control Exotherm) Transfer->Reaction Dropwise Cleanup 4. Decon (Acid Neutralize -> Solvent Wash) Reaction->Cleanup Post-Rxn

Figure 2: Linear workflow emphasizing containment and inert atmosphere handling.

Waste & Disposal Logistics[1]

Improper disposal of unsaturated amines is a common cause of laboratory fires.[1]

Waste StreamProtocolCritical Warning
Liquid Waste Segregate into "Basic Organic Waste" .NEVER mix with "Acid Waste" or "Oxidizing Waste".[1] The exotherm can boil the solvent or ignite the mixture.[1]
Solid Waste Contaminated gloves/wipes go into "Hazardous Solid Waste" .[1]Do not use standard trash bins.[1] Amine vapors can off-gas from trash cans, causing respiratory irritation in the lab.[1]
Empty Containers Rinse 3x with Acetone.[1] Collect rinsate as waste.[1]Deface label only after rinsing. Leave cap off in the hood for 12 hours to off-gas residual vapors before disposal.

Emergency Response Protocols

Self-Validation: Before starting, ask: If I drop this bottle, do I have the neutralizer ready?

Spill Response (Volume < 100mL)
  • Evacuate the immediate area. Alert lab personnel.

  • Don PPE: Full face respirator, laminate gloves, apron.[1]

  • Contain: Use an Amine-Specific or Universal absorbent pads.[1] Do not use clay-based kitty litter (poor absorption).[1]

  • Neutralize: Gently cover the spill with a weak acid powder (e.g., Citric Acid or Sodium Bisulfate).[1]

    • Note: This will generate heat and fumes.[1] Perform slowly.

  • Collect: Scoop neutralized sludge into a hazardous waste bag. Label as "Amine Spill Debris."[1]

Exposure First Aid[2][3][4]
  • Skin: Immediate flushing (15 mins minimum).[1][2][3] Do not use "neutralizing creams" on the skin; water is the safest solvent for dilution.[1]

  • Eyes: Irrigate immediately.[1][2][3] Time is tissue.[1] 15-20 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[1][2] Delayed pulmonary edema is a risk with amine inhalation; medical observation is recommended even if symptoms subside.[1]

References

  • PubChem. (n.d.).[1][4] Pent-4-en-2-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.